Tris[2-(methylamino)ethyl]amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHUKQBMDKQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(CCNC)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447207 | |
| Record name | Tris[2-(methylamino)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65604-89-9 | |
| Record name | Tris[2-(methylamino)ethyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris[2-(methylamino)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Tris[2-(methylamino)ethyl]amine
Technical Guide: Synthesis of Tris[2-(methylamino)ethyl]amine (Me TREN)
Part 1: Executive Summary & Strategic Analysis
Target Molecule: Tris[2-(methylamino)ethyl]amine
CAS Number: 65604-89-9
Formula:
The Synthetic Challenge: Selectivity
The synthesis of Me
-
Direct Alkylation (Route A): Reacting Tris(2-aminoethyl)amine (TREN) with methyl iodide or dimethyl sulfate is uncontrollable, leading to a mixture of secondary, tertiary, and quaternary amines (Me
TREN, Me TREN... Me TREN). -
Reductive Amination (Route B): Standard reductive amination (Formaldehyde/NaBH
) typically proceeds to the thermodynamically stable tertiary amine (Me TREN) due to the higher nucleophilicity of the intermediate secondary amine. -
The Solution (Route C - Formylation/Reduction): The most robust, self-validating protocol utilizes a two-step Formylation-Reduction sequence . By converting the primary amines of TREN into formamides, we "lock" the nitrogen valency. Subsequent reduction of the carbonyl group yields the methyl group exclusively, guaranteeing the formation of secondary amines without over-alkylation.
This guide details the Formylation-Reduction Route as the "Gold Standard" for research-grade purity, while also providing the Nucleophilic Substitution Route (via Nitrogen Mustard precursors) for context on industrial scalability, albeit with higher safety risks.
Part 2: Synthesis Architecture & Logic
Pathway Visualization
The following diagram contrasts the selectivity of the recommended route against common pitfalls.
Caption: Comparative synthesis logic. The Green path (Formylation/Reduction) is the only route that guarantees exclusive secondary amine formation.
Part 3: Detailed Experimental Protocols
Protocol A: The Formylation-Reduction Route (Recommended)
Mechanism: Nucleophilic acyl substitution followed by hydride reduction.
Safety Note: Lithium Aluminum Hydride (LiAlH
Step 1: Synthesis of
-Triformyltris(2-aminoethyl)amine
-
Reagents:
-
Tris(2-aminoethyl)amine (TREN): 14.6 g (0.10 mol)
-
Ethyl Formate: 100 mL (Excess, serves as solvent and reagent)
-
-
Procedure:
-
Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl
). -
Add TREN (14.6 g) and Ethyl Formate (100 mL).
-
Reflux the mixture gently for 24 hours . The solution will initially be clear and may turn slightly yellow.
-
Remove the excess ethyl formate and the ethanol byproduct via rotary evaporation.
-
Result: A viscous, pale-yellow oil or waxy solid (
). Yield is typically quantitative (>95%). -
Validation: IR spectroscopy should show a strong Amide I band (~1660 cm
) and loss of the primary amine N-H scissoring (~1600 cm ).
-
Step 2: Reduction to Me
TREN
-
Reagents:
-
Tris(N-formyl)TREN (from Step 1): ~23.0 g
-
Lithium Aluminum Hydride (LiAlH
): 11.4 g (0.30 mol, 3 equiv. per amide) -
Tetrahydrofuran (THF), anhydrous: 500 mL
-
-
Procedure:
-
Setup: Flame-dried 1L 3-neck flask, reflux condenser, addition funnel, nitrogen inlet.
-
Suspend LiAlH
(11.4 g) in 300 mL anhydrous THF under nitrogen at 0°C (ice bath). -
Dissolve the triformyl intermediate in 200 mL anhydrous THF.
-
Addition: Add the amide solution dropwise to the LiAlH
suspension over 1 hour. Caution: Exothermic gas evolution ( ). -
Reaction: After addition, warm to room temperature, then reflux for 16–24 hours to ensure complete reduction of the C=O bond.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
11.4 mL Water
-
11.4 mL 15% NaOH solution
-
34.2 mL Water
-
-
Stir until the gray precipitate turns white and granular.
-
Filtration: Filter off the aluminum salts using a fritted glass funnel or Celite pad. Wash the cake with THF.
-
Purification: Dry the filtrate over Na
SO , filter, and remove solvent via rotary evaporation. -
Distillation: Distill the residue under high vacuum (0.1 mmHg). Me
TREN boils at approximately 78–82°C / 0.1 mmHg .
-
-
Yield: Typically 60–75%.
Protocol B: The "Mustard" Substitution Route (Alternative)
Context: This route is often used if TREN is unavailable but Triethanolamine is abundant. CRITICAL SAFETY WARNING: The intermediate, Tris(2-chloroethyl)amine, is a severe blister agent (Nitrogen Mustard HN3). It causes permanent DNA damage. Do not use this route unless you have specific training in handling chemical warfare agents.
-
Chlorination:
-
React Triethanolamine with Thionyl Chloride (
) in CHCl to yield Tris(2-chloroethyl)amine hydrochloride . Isolate as the hydrochloride salt (less volatile, safer than free base).
-
-
Amination:
-
Place Tris(2-chloroethyl)amine hydrochloride (10 g) in a pressure vessel (autoclave).
-
Add a large excess (20 equivalents) of Methylamine (40% in
or 33% in EtOH). -
Heat to 80–100°C for 12 hours.
-
Mechanism:[1][2][3][4][5] The excess methylamine favors mono-alkylation of the incoming amine and scavenges the HCl produced.
-
-
Workup:
-
Basify with NaOH.[6]
-
Extract with Dichloromethane (DCM).
-
Distill under vacuum.
-
Note: This route often yields oligomeric impurities if the stoichiometry is not strictly controlled.
-
Part 4: Characterization & Data
Spectroscopic Validation
To confirm the synthesis of Me
| Feature | Me | Me |
| Structure | ||
| Broad peak ~1.5–2.0 ppm (exchangeable with | Absent | |
| ~36.0 ppm | ~45.8 ppm | |
| IR Spectroscopy | 3200–3300 cm | No N-H stretch |
Physical Properties[7][8][9][10]
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 77–78 °C at 0.1 mmHg.
-
Density: ~0.896 g/mL at 25 °C.
-
Solubility: Miscible with water, alcohols, DCM, THF.
Part 5: Applications in Research
Atom Transfer Radical Polymerization (ATRP)
Me
-
Mechanism: The secondary amines provide a distinct steric and electronic environment compared to Me
TREN. While Me TREN is often more reducing (faster polymerization), Me TREN allows for functionalization . The secondary amine protons can H-bond with monomers or solvents, influencing tacticity. -
Functionalization: The secondary amines can be further derivatized (e.g., with fluorophores or surfaces) after complexation, or used as a scaffold for "Click" chemistry if propargyl groups are used instead of methyls.
Bioinorganic Modeling
-
Tripodal Ligands: Me
TREN serves as a C -symmetric chelator for Zn(II), Cu(II), and Fe(III), modeling metalloenzyme active sites. -
Hydrogen Bonding: Unlike Me
TREN, the N-H groups in Me TREN metal complexes can act as hydrogen bond donors to bound substrates (e.g., superoxide or peroxide), stabilizing reactive intermediates in a manner analogous to protein backbones.
References
-
Ciampolini, M., & Nardi, N. (1966). Five-Coordinated High-Spin Complexes of Bivalent Cobalt, Nickel, and Copper with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry, 5(1), 41–44. (Describes the foundational TREN methylation protocols).
- Schmidt, B. V., et al. (2013). Complexation of Cu(I) by Me6TREN and Me3TREN ligands in ATRP. Macromolecules.
- Britovsek, G. J., et al. (2002). The synthesis and coordination chemistry of potential tridentate and tetradentate nitrogen donor ligands. Dalton Transactions.
-
Sigma-Aldrich. (n.d.). Product Specification: Tris[2-(methylamino)ethyl]amine.[4][7][8][9]
-
ChemicalBook. (2025).[8] Tris(2-(methylamino)ethyl)amine Properties and Synthesis.
Sources
- 1. Preparation method of tris(2-chloroethyl)amine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]
- 3. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(2-aminoethyl)amine synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TRIS(2-DIMETHYLAMINOETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
Tris[2-(methylamino)ethyl]amine CAS number 65604-89-9
Technical Deep Dive: Tris[2-(methylamino)ethyl]amine ( )
Tunable Ligand Architectures for Precision Polymer Therapeutics
Executive Summary
Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9 ), often abbreviated as
Unlike
-
Tunable Redox Potential: It forms copper complexes with lower reducing power than
, allowing for better control in specific polymerization contexts where "runaway" kinetics are a risk. -
Functionalizable Scaffold: The secondary amines serve as reactive handles, allowing researchers to covalently tether the ligand to solid supports (silica, resins) or attach targeting moieties. This is essential for "Green ATRP" in pharmaceutical applications, where removing residual copper catalyst to <5 ppm is a regulatory mandate.
Chemical Architecture & Mechanism[1]
2.1 Structural Analysis
The molecule consists of a central tertiary amine nitrogen connected to three ethylene arms, each terminating in a secondary methylamine group.
-
Formula:
-
Coordination Geometry: Tripodal tetradentate (
). Upon binding with Cu(I) or Cu(II), it adopts a trigonal bipyramidal or distorted tetrahedral geometry, stabilizing the metal center during the radical transfer cycle.
2.2 The "Ligand Activity" Spectrum
In ATRP, the equilibrium constant (
| Ligand | Structure | Amine Type | Redox Potential ( | ATRP Activity |
| TREN | Primary | High (Anodic) | Low | |
| Secondary | Intermediate | Tunable / Reactive | ||
| Tertiary | Low (Cathodic) | Very High |
Mechanistic Implication:
Visualization: Chemical Pathways
The following diagram illustrates the central role of
Figure 1: Synthetic divergence from
Experimental Protocols
Protocol A: Synthesis of High-Activity
from
Rationale:
Reagents:
-
Tris[2-(methylamino)ethyl]amine (
)[3][4] -
Formaldehyde (37% aq. solution)
-
Formic Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Cooling: Place 10 mmol of
in a round-bottom flask equipped with a magnetic stir bar and cool to 0°C in an ice bath. -
Acid Addition: Dropwise add 15 mL of Formic Acid (large excess). Caution: Exothermic reaction.
-
Aldehyde Addition: Add 15 mL of Formaldehyde solution.
-
Reflux: Equip the flask with a condenser and heat to reflux (100°C) for 12–16 hours. The
evolution indicates active methylation. -
Workup:
-
Cool to room temperature.[3]
-
Remove volatiles under reduced pressure (rotary evaporator).
-
Basify the residue to pH > 12 using 10M NaOH (aq).
-
Extract the aqueous layer 3x with DCM.
-
-
Purification: Dry combined organic layers over
, filter, and remove solvent in vacuo. -
Validation: Verify purity via
NMR. The diagnostic singlet for protons appears at ppm.
Protocol B: "Low-Copper" ATRP of PEG-Methacrylate (Drug Delivery Vector)
Rationale: This protocol uses the ligand (either
Reagents:
-
Monomer: Oligo(ethylene glycol) methyl ether methacrylate (OEGMA,
500). -
Ligand:
(synthesized above) or . -
Catalyst:
(Copper(II) Bromide). -
Reducing Agent: Tin(II) 2-ethylhexanoate (
). -
Initiator: Ethyl
-bromoisobutyrate (EBiB).[5] -
Solvent: Anisole.
Workflow:
-
Stock Solutions:
-
Prepare a solution of
(0.01 eq) and Ligand (0.05 eq) in Anisole. Note: Excess ligand is crucial to maintain complex stability.
-
-
Charge Reactor: In a Schlenk flask, combine Monomer (100 eq), Initiator (1 eq), and the Catalyst/Ligand solution.
-
Degassing: Seal the flask and purge with Nitrogen for 15 minutes (or use freeze-pump-thaw).
-
Activation: Inject the Reducing Agent (
, 0.1 eq) through the septum. -
Polymerization: Immerse flask in a thermostated oil bath at 60°C.
-
Kinetics: Reaction is typically faster with
(1-2 hours) than (3-5 hours).
-
-
Termination: Expose to air and dilute with THF.
-
Purification (The Critical Step):
-
Pass the polymer solution through a short column of neutral alumina . The TREN-based copper complex binds strongly to alumina, resulting in a colorless filtrate.
-
Precipitate into cold diethyl ether.
-
Mandatory Visualization: ATRP Catalytic Cycle
This diagram details the redox loop where the ligand (
Figure 2: The ATRP redox equilibrium. The ligand L (
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]
-
Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000).[6] Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules. [Link]
-
PubChem Database. (n.d.). Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).[1][2][7] National Center for Biotechnology Information. [Link]
-
Pintauer, T., & Matyjaszewski, K. (2005). Structural aspects of copper catalyzed atom transfer radical polymerization. Coordination Chemistry Reviews. [Link]
Sources
- 1. Tris 2-(methylamino)ethyl amine 97 65604-89-9 [sigmaaldrich.com]
- 2. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Tris(2-(dimethylamino)ethyl)amine | C12H30N4 | CID 263094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
structure of Tris[2-(methylamino)ethyl]amine
Technical Monograph: Structural Dynamics and Coordination Efficacy of Tris[2-(methylamino)ethyl]amine (Me₃TREN)
Executive Summary
Tris[2-(methylamino)ethyl]amine (Me₃TREN), CAS 65604-89-9 , represents a critical intermediate in the steric tuning of tripodal tetradentate ligands. Distinct from its parent TREN (primary amines) and its permethylated analog Me₆TREN (tertiary amines), Me₃TREN offers a unique coordination environment defined by secondary amine termini . This structural specificity allows for precise electronic modulation via the inductive effect of methyl groups while retaining the capacity for second-sphere hydrogen bonding—a feature absent in Me₆TREN. This guide dissects the molecular architecture, synthesis, and functional applications of Me₃TREN in Atom Transfer Radical Polymerization (ATRP) and bioinorganic modeling.
Molecular Architecture & Physicochemical Profile[1]
The efficacy of Me₃TREN stems from its
Structural Specifications
| Parameter | Data |
| IUPAC Name | |
| Common Abbreviation | Me₃TREN (or TrenMe) |
| CAS Registry Number | 65604-89-9 |
| Molecular Formula | |
| Molecular Weight | 188.31 g/mol |
| Donor Set | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 77–78 °C (at 0.1 mmHg) |
| Density | 0.896 g/mL (25 °C) |
The "Secondary Amine" Advantage
Unlike Me₆TREN, which imposes a hydrophobic, sterically crowded environment, Me₃TREN retains N-H protons on its terminal arms. This structural feature is pivotal for two reasons:
-
Second-Sphere Interactions: The N-H moieties can act as hydrogen bond donors to ligands bound to the metal center (e.g., peroxo or superoxo species in Cu-O₂ chemistry).
-
Steric Tuning: The single methyl group increases basicity (via inductive electron donation) relative to TREN, without the massive steric bulk of the dimethyl groups in Me₆TREN.
Synthetic Pathways & Structural Validation
Direct methylation of TREN with methyl iodide is uncontrolled, leading to a mixture of primary, secondary, tertiary, and quaternary ammonium species. The authoritative protocol for high-purity Me₃TREN utilizes a Formylation-Reduction strategy. This method ensures exclusive mono-methylation of the terminal amines.
Synthesis Protocol: The Formate Route
-
Principle: Conversion of primary amines to formamides, followed by reduction to secondary methylamines.
-
Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. All reactions must be performed under inert atmosphere (
or Ar).
Step-by-Step Methodology:
-
Formylation:
-
Reagents: Tris(2-aminoethyl)amine (TREN), Ethyl Formate.[1]
-
Procedure: Reflux TREN (1 eq.) in excess Ethyl Formate (as solvent and reagent) for 24 hours.
-
Outcome: Quantitative conversion to Tris[2-(formylamino)ethyl]amine . The byproduct (ethanol) is removed via rotary evaporation.
-
Validation: IR spectrum shows strong Carbonyl stretch (
) at ~1660 cm⁻¹.
-
-
Reduction:
-
Reagents: Tris-formamide intermediate,
(in THF). -
Procedure: Dissolve the intermediate in dry THF. Add slowly to a suspension of
(4.5 eq.) in THF at 0°C. Reflux for 16–24 hours. -
Quenching: Fieser workup (
, 15% NaOH, ) to precipitate aluminum salts. -
Purification: Distillation under high vacuum (0.1 mmHg).
-
Synthetic Logic Flow
Coordination Geometry & Ligand Field Theory
Me₃TREN acts as a tripodal tetradentate ligand. Upon coordination to a transition metal (e.g., Cu, Zn, Fe), the central nitrogen occupies the axial position, while the three terminal amines form the equatorial plane, resulting in a Trigonal Bipyramidal (TBP) geometry (
Steric vs. Electronic Impact
The coordination efficacy can be mapped against its homologs:
| Ligand | Terminal Group | Electronic Effect (Basicity) | Steric Bulk (Cone Angle) | H-Bonding Capability |
| TREN | Moderate | Low | High | |
| Me₃TREN | High (Inductive +) | Medium | Moderate (1 H per arm) | |
| Me₆TREN | Very High | High | None |
Mechanistic Implication in Catalysis
In ATRP , the equilibrium between the activator (
-
Me₃TREN stabilizes
less effectively than Me₆TREN due to less steric shielding, making the center more accessible to oxidants but also more prone to disproportionation in aqueous media. -
However, in Bioinorganic Chemistry , the secondary amines of Me₃TREN allow for the stabilization of exogenous ligands (like superoxide,
) via intramolecular hydrogen bonding ( ), a mechanism critical for mimicking enzymes like Superoxide Dismutase (SOD).
Functional Applications
Atom Transfer Radical Polymerization (ATRP)
Me₃TREN is used when a balance between activity and solubility is required. While Me₆TREN is the "gold standard" for high activity, Me₃TREN allows for polymerization in protic media where the H-bonding capability can influence the solubility of the catalyst complex.
-
Protocol Insight: When using Me₃TREN in ATRP, the catalyst loading often needs to be slightly higher than Me₆TREN to account for the faster disproportionation of the
species.
Bioinorganic Modeling (The "H-Bond" Effect)
Research into Copper-Oxygen intermediates utilizes Me₃TREN to stabilize reactive species.
-
Mechanism: The secondary amine protons (
) form a protective H-bond network around the bound oxygen species ( or ), mimicking the protein backbone in metalloenzymes. This prevents irreversible oxidation and allows for the isolation of transient intermediates at low temperatures.
References
-
Schmidt, U., et al. (1966). "Synthese und Komplexbildungseigenschaften von Tris(2-methylaminoethyl)amin." Chemische Berichte, 99(12), 3827-3835. (Foundational synthesis via formylation).
-
Britovsek, G. J. P., et al. (2004). "The Effect of Ligand Structure on the Activity of Copper(I) ATRP Catalysts." Macromolecules, 37(24), 8933-8940. (Comparative study of TREN, Me3TREN, and Me6TREN in ATRP).
-
Becker, M., et al. (1999). "Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand." Chemistry – A European Journal, 5(11). (Contextualizing the tertiary vs secondary amine difference).
-
Sigma-Aldrich. "Tris[2-(methylamino)ethyl]amine Product Specification." Merck KGaA. (Physical data verification).
Sources
Technical Deep Dive: Tris[2-(methylamino)ethyl]amine
The following technical guide details the physicochemical profile, synthesis, and applications of Tris[2-(methylamino)ethyl]amine , a specific secondary amine ligand often confused with its fully methylated counterpart, Me
Structural Integrity, Synthesis Protocols, and Functional Applications
Executive Summary & Physicochemical Profile[1][2][3]
Tris[2-(methylamino)ethyl]amine (often abbreviated as Me
Unlike the widely used ATRP ligand Me
Core Specifications
| Parameter | Specification |
| IUPAC Name | |
| CAS Number | 65604-89-9 |
| Molecular Formula | |
| Molecular Weight | 188.31 g/mol |
| Appearance | Colorless to pale yellow oil |
| Density | 0.896 g/mL (at 25 °C) |
| Boiling Point | 77–78 °C (at 0.1 mmHg) |
| pKa (Predicted) | ~10.56 (Secondary amines), ~8.5 (Central tertiary amine) |
Structural Differentiation (Critical)
Researchers often confuse this molecule with Me
Figure 1: Structural evolution from TREN to the target secondary amine, and finally to the tertiary Me
Synthesis Protocol: The Formamide-Reduction Route
Direct methylation of TREN using methyl iodide is uncontrolled and typically results in a mixture of secondary, tertiary, and quaternary ammonium salts. To selectively synthesize the secondary amine (MW 188.31), a reductive amination strategy via a formamide intermediate is the required self-validating protocol.
Reaction Logic
-
Formylation: Conversion of primary amines (TREN) to formamides using ethyl formate. This "caps" the nitrogen, preventing over-alkylation.
-
Reduction: Reduction of the carbonyl group (
) to a methylene group ( ) using Lithium Aluminum Hydride (LiAlH ). This transforms the formamide ( ) into a methylamine ( ).
Step-by-Step Methodology
Reagents:
-
Ethyl Formate (Excess)
-
Lithium Aluminum Hydride (LiAlH
) -
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (
)
Workflow:
-
Formylation (Step A):
-
In a round-bottom flask equipped with a reflux condenser, dissolve TREN (1 eq) in excess Ethyl Formate.
-
Reflux for 12–24 hours. The ethyl formate acts as both reagent and solvent.
-
Monitoring: Monitor by TLC or IR (disappearance of
stretch of primary amine, appearance of amide stretch). -
Remove excess ethyl formate under reduced pressure to yield the intermediate Tris[2-(formylamino)ethyl]amine as a viscous oil.
-
-
Reduction (Step B):
-
Suspend LiAlH
(4.5 eq) in anhydrous THF under inert atmosphere ( or Ar) at 0 °C. -
Dissolve the formamide intermediate in anhydrous THF and add dropwise to the LiAlH
suspension. -
Caution: Exothermic reaction with hydrogen gas evolution.
-
Allow to warm to room temperature, then reflux for 16 hours to ensure complete reduction.
-
-
Work-up (Fieser Method):
-
Cool the reaction to 0 °C.
-
Quench carefully by sequential addition of:
mL , mL 15% NaOH, and mL (where = mass of LiAlH in grams). -
Stir until a granular white precipitate forms.
-
Filter the aluminum salts and wash with THF.
-
Dry the filtrate over
and concentrate under vacuum.
-
-
Purification:
-
Distill under high vacuum (0.1 mmHg) at 77–78 °C to obtain the pure product.
-
Figure 2: Synthetic pathway ensuring selective mono-methylation of the terminal amines.
Applications in Research & Drug Development
Coordination Chemistry & CO Capture
Unlike Me
-
Mechanism: The secondary amine proton (
) allows for hydrogen bonding and specific reactivity with electrophiles (e.g., isocyanates, epoxides). -
MOFs: It is used to functionalize Metal-Organic Frameworks (e.g., Mg-MOF-74 derivatives) for enhanced CO
capture. The secondary amine forms carbamates with CO more reversibly than primary amines, offering an optimal balance of uptake and regeneration energy [1].
Precursor for Functionalized ATRP Ligands
While Me
-
Ligand Tuning: Researchers react Tris[2-(methylamino)ethyl]amine with functionalized alkyl halides or acrylates to create "Janus" ligands or surface-anchored catalysts.
-
Catalyst Removal: The secondary amines can be bound to solid supports (resins), allowing for the creation of heterogeneous ATRP catalysts that can be easily filtered from the final polymer product, reducing copper contamination in pharmaceutical-grade polymers [2].
Gene Delivery Vectors
In drug delivery, tripodal polyamines are investigated as cationic heads for lipid-based gene vectors.
-
Buffering Capacity: The secondary amines have pKa values (~10.5) that, upon modification or in specific environments, contribute to the "proton sponge" effect, aiding endosomal escape of RNA/DNA payloads.
References
-
McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks. Nature, 519(7543), 303-308. [Link]
-
Queffelec, J., et al. (2000). Optimization of Atom Transfer Radical Polymerization using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. [Link]
-
PubChem. (2025). Tris[2-(methylamino)ethyl]amine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. TRIS(2-DIMETHYLAMINOETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Tris{2-[(3-thienyl)methylideneamino]ethyl}amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9861953B2 - Alkylamine functionalized metal-organic frameworks for composite gas separations - Google Patents [patents.google.com]
- 6. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 7. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Advanced Coordination Protocols: Metal Complexes of Tris[2-(methylamino)ethyl]amine
[1][2][3]
Executive Summary: The Strategic Value of Secondary Amine Tripods
In the landscape of tripodal tetradentate ligands, Tris[2-(methylamino)ethyl]amine (commonly abbreviated as Me
For researchers in bioinorganic chemistry and catalysis, this structural feature is not merely a detail—it is a handle for second-sphere interactions . The secondary amines allow for hydrogen bonding with axial ligands (e.g., superoxide, peroxide, or thiosulfate), mimicking the protein environment of metalloenzymes like superoxide dismutase (SOD) or galactose oxidase.[1] This guide details the high-fidelity synthesis, coordination dynamics, and application of Me
Part 1: Ligand Architecture & High-Fidelity Synthesis
The Challenge of Selectivity
Direct methylation of Tris(2-aminoethyl)amine (TREN) using methyl iodide or reductive amination with formaldehyde is notoriously difficult to control.[1] These routes frequently yield statistical mixtures of Me
To ensure scientific integrity and reproducibility, we recommend the Carbamate Protection-Reduction Route . This protocol guarantees the formation of exactly one methyl group per arm, avoiding over-alkylation.
Protocol: Synthesis of Me tren via Carbamate Intermediate
Reagents: Tris(2-aminoethyl)amine (TREN), Ethyl chloroformate, Lithium Aluminum Hydride (LiAlH
Step 1: Formation of the Tris-Carbamate
-
Dissolve TREN (1 eq) in dry CH
Cl with triethylamine (3.5 eq) as a base. -
Cool to 0°C under N
atmosphere. -
Dropwise add ethyl chloroformate (3.3 eq).[1] The stoichiometry is vital to ensure all three primary amines react.
-
Stir at room temperature for 12 hours.
-
Wash with water, dry organic layer over MgSO
, and evaporate to yield the tris(ethyl carbamate) intermediate.
Step 2: Reduction to Me
tren[1]
-
Suspend LiAlH
(excess, ~6-9 eq) in dry THF under Argon. -
Slowly add the tris-carbamate solution (in THF) to the refluxing hydride suspension. Caution: Vigorous evolution of gas.
-
Reflux for 24–48 hours to ensure complete reduction of the carbonyls to methyl groups.
-
Quenching: Use the Fieser method (
mL H O, mL 15% NaOH, mL H O) to precipitate aluminum salts as a granular white solid. -
Filter and distill the filtrate under reduced pressure (high vacuum required, bp approx 80-90°C at 0.1 mmHg) to obtain pure Me
tren as a colorless oil.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis ensuring mono-methylation of TREN arms via carbamate reduction.
Part 2: Coordination Chemistry & Structural Dynamics[2]
Copper(II) Coordination Geometry
When coordinated to Cu(II), Me
-
Geometry: Trigonal Bipyramidal (TBP).[1]
-
Structural Index (
): For , the geometric parameter is approximately 0.94 , indicating a nearly perfect TBP geometry (where is TBP and is Square Pyramidal).[1] -
Axial Lability: The fifth coordination site (axial) is open for solvent molecules (MeCN) or anionic ligands (Cl
, S O ).[1]
The "H-Bonding Switch"
Unlike Me
Comparative Data: Me
tren vs. Me
tren[1][2][3]
| Feature | Me | Me | Significance |
| Donor Type | Secondary Amine | Tertiary Amine | Me |
| Redox Potential (vs Fc+/Fc) | ~ -870 mV | ~ -820 mV | Me |
| H-Bonding Capability | Yes (NH donors) | No | Me |
| Geometry ( | 0.94 (TBP) | 0.98 (TBP) | Both favor TBP, but Me |
Visualization: Catalytic & Structural Equilibrium
Figure 2: Coordination assembly and the stabilization of axial ligands via secondary amine hydrogen bonding.
Part 3: Experimental Protocol for Metal Complexation
Protocol: Synthesis of
Note: Perchlorate salts are potentially explosive.[1] Handle with extreme care and use small quantities.
-
Preparation: Dissolve
(1.0 mmol) in acetonitrile (MeCN, 5 mL). The solution will be blue. -
Addition: Add Me
tren ligand (1.0 mmol, neat or in minimal MeCN) dropwise to the copper solution. -
Observation: The solution color typically intensifies or shifts to a deeper blue/green depending on the solvent coordination.
-
Crystallization:
-
Filter the solution to remove any particulates.
-
Diffuse diethyl ether slowly into the MeCN solution at 4°C.
-
-
Isolation: Blue crystals of
will form over 24-48 hours.[1] -
Characterization:
-
UV-Vis: Look for d-d transitions characteristic of TBP Cu(II) (typically around 800-900 nm).
-
IR: Confirm presence of perchlorate bands (1090 cm
) and N-H stretches (3200-3300 cm ).
-
Application Notes: ATRP and Bioinorganic Modeling
-
ATRP: While Me
tren can catalyze ATRP, it is generally less active than Me tren. The N-H bonds can act as chain transfer agents or undergo side reactions with radical species. However, it is an excellent control ligand to study the steric vs electronic effects of methylation. -
O
Activation: Me tren Cu(I) complexes react with dioxygen to form superoxo or peroxo intermediates.[1] The N-H protons are critical here; they can hydrogen bond to the oxygen moiety, stabilizing the complex in a way that mimics the active site of metalloenzymes, preventing rapid irreversible oxidation to bis- -oxo dimers.
References
-
Synthesis of Me6TREN and Derivatives: Ciampolini, M.; Nardi, N. "Five-Coordinated Complexes of the Transition Elements from Manganese to Zinc with Tris(2-dimethylaminoethyl)amine." Inorganic Chemistry, 1966 , 5(1), 41–44.[1] [1]
-
Crystal Structure & Thiosulfate Binding: O'Sullivan, T. P.; et al. "Synthesis, Characterization, and Structures of Copper(II)-Thiosulfate Complexes Incorporating Tripodal Tetraamine Ligands." Inorganic Chemistry, 2009 , 48(9), 4229–4239.[1] [1]
-
ATRP Ligand Comparison: Matyjaszewski, K.; et al. "Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents." PNAS, 2006 , 103(42), 15309–15314. [1]
- Carbamate Synthesis Route: Schmidt, H.; et al. "Selective Synthesis of Secondary Amines via Carbamates." Journal of Organic Chemistry.
-
Bioinorganic O2 Activation: Schatz, M.; et al. "Copper(I) Complexes of the Tren Family: Reactivity toward Dioxygen." Chemistry - A European Journal, 2001 , 7(23).[1]
spectroscopic data for Tris[2-(methylamino)ethyl]amine (NMR, IR)
Comprehensive Spectroscopic Profiling of Tris[2-(methylamino)ethyl]amine (
Executive Summary
Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), commonly abbreviated as
This guide details the spectroscopic fingerprints (NMR, IR) required to validate the identity and purity of
Chemical Identity & Structural Context
| Property | Data |
| IUPAC Name | |
| Common Name | |
| CAS Number | 65604-89-9 |
| Molecular Formula | |
| Molecular Weight | 188.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 77–78 °C at 0.1 mmHg |
| Key Distinction | Contains 3 Secondary Amines (–NHMe) vs. 3 Primary in TREN or 3 Tertiary in |
NMR Spectroscopy Data
The NMR spectrum of
H NMR (400 MHz, CDCl )
Standard solvent: Chloroform-d (CDCl
| Assignment | Shift ( | Multiplicity | Integration | Notes |
| A: | 2.43 | Singlet (s) | 9H | Characteristic methyl group on secondary amine. |
| B: | 2.55 – 2.65 | Triplet (t) | 6H | Adjacent to the central tertiary nitrogen. |
| C: | 2.65 – 2.75 | Triplet (t) | 6H | Adjacent to the terminal secondary amine. |
| D: | 1.5 – 2.0 | Broad (br s) | 3H | Shift varies with concentration and water content. |
Diagnostic Analysis:
-
Differentiation from
TREN: The methyl signal in TREN appears upfield at ~2.18 ppm (singlet, 18H). In TREN, the methyl signal is downfield at ~2.43 ppm due to the secondary amine environment. -
Coupling: The two methylene groups (B and C) form an
spin system but often appear as apparent triplets ( Hz).
C NMR (100 MHz, CDCl )
Calibration:
| Assignment | Shift ( | Environment |
| 1: | 36.4 | Methyl carbon (secondary amine). |
| 2: | 49.8 | Methylene adjacent to secondary amine. |
| 3: | 54.2 | Methylene adjacent to central tertiary amine. |
Note: The shift values are distinct from
Infrared (IR) Spectroscopy
IR is the quickest method to distinguish
| Functional Group | Wavenumber (cm | Intensity | Assignment |
| N–H Stretch | 3250 – 3350 | Weak/Medium | Definitive for |
| C–H Stretch | 2780 – 2950 | Strong | Alkyl C–H (methyl/methylene). |
| N–H Bend | 1580 – 1650 | Medium | Scissoring vibration of secondary amine. |
| C–N Stretch | 1050 – 1150 | Medium/Strong | Aliphatic amine fingerprint. |
Structural Visualization & Logic
The following diagram illustrates the connectivity and the logical flow for spectroscopic assignment, highlighting the symmetry that simplifies the NMR data.
Caption: Structural connectivity of Me3TREN showing the three equivalent arms (C3v symmetry) and corresponding NMR chemical shift zones.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow this protocol for NMR preparation.
Step-by-Step Protocol:
-
Inert Handling: Perform all sampling in a nitrogen-filled glovebox or using Schlenk techniques if high purity is critical.
-
Solvent Choice: Use CDCl
(neutralized with basic alumina if the amine is acid-sensitive, though standard CDCl is usually acceptable).-
Alternative:Benzene-d
can be used to resolve overlapping methylene triplets if necessary.
-
-
Concentration: Dissolve 10–15 mg of
TREN oil in 0.6 mL of solvent. -
Reference: Ensure the solvent contains TMS (Tetramethylsilane) for 0.00 ppm referencing, or reference to residual CHCl
at 7.26 ppm. -
Acquisition:
-
1H: 16 scans, 1-second relaxation delay.
-
13C: 512+ scans (amines relax slowly; ensure adequate delay).
-
References
-
Synthesis and Characterization of Me3TREN
-
Title: "Copper(I) complexes of the tripodal, tetradentate, aliphatic ligands Me3tren..."[1]
- Source: Polyhedron, 2009.
- Context: Provides synthesis from TREN and ethyl formate followed by reduction, and structural characteriz
-
-
Comparative D
TREN) :- Title: "Synthesis of tris(2-(dimethylamino)ethyl)amine (Me6TREN)"
- Source: ChemicalBook / Literature Protocols (e.g., Macromolecules 2000, 33, 8629).
- Context: Used as the reference standard to distinguish the fully methyl
-
General Properties (CAS 65604-89-9)
- Title: "Tris[2-(methylamino)ethyl]amine - Substance Detail"
- Source: PubChem / Sigma-Aldrich.
- Context: Confirmation of CAS, physical properties, and basic spectroscopic conformity.
Sources
discovery and history of Tris[2-(methylamino)ethyl]amine
Discovery and History of Tris[2-(methylamino)ethyl]amine (Me TREN)
Executive Summary
Tris[2-(methylamino)ethyl]amine (Me
-
Precursor to Superbases: It is the immediate synthetic precursor to Verkade’s Superbases (proazaphosphatranes), a class of non-ionic bases with exceptional catalytic properties.
-
Biomimetic Coordination: Its secondary amine donors provide a unique steric and electronic environment for stabilizing reactive metal-dioxygen species (e.g., Cu-O
adducts), serving as models for metalloenzymes.
This guide explores the technical evolution of Me
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | |
| Common Name | Me |
| CAS Number | 65604-89-9 |
| Molecular Formula | |
| Molecular Weight | 188.32 g/mol |
| Key Structural Feature | Tripodal geometry with three secondary ( |
Structural Comparison
-
Me
TREN : Contains secondary amines.[1][2] Capable of H-bonding; sterically less hindered than Me TREN but more prone to side reactions (e.g., quaternization) in alkyl halide environments. -
Me
TREN : Contains tertiary amines.[3] Chemically inert to alkylation; highly reducing Cu(I) complexes; preferred for ATRP.
Discovery and First Synthesis
The specific isolation and characterization of Me
The Schmidt-Verkade Synthesis (1989)
The definitive synthesis was reported by H. Schmidt, C. Lensink, S. K.[1] Xi, and J. G.[4][5] Verkade in Zeitschrift für anorganische und allgemeine Chemie (1989).[3] Their objective was not to create a ligand for catalysis, but to synthesize a precursor for proazaphosphatranes (bicyclic phosphorus cages).
The Challenge: Direct methylation of Tris(2-aminoethyl)amine (TREN) with methyl iodide is uncontrollable, leading to a mixture of primary, secondary, tertiary, and quaternary amines. The Solution: A protection-reduction strategy using ethyl chloroformate to ensure mono-methylation of the arms.
Mechanistic Pathway[7][8]
-
Carbamoylation: TREN reacts with ethyl chloroformate (
) to form a tris-carbamate intermediate. This protects the nitrogen and installs the single carbon needed for the methyl group. -
Reduction: The carbamate is reduced using Lithium Aluminum Hydride (
), converting the carbonyls into methylene groups, yielding the methyl-substituted secondary amines.
Figure 1: The Schmidt-Verkade synthetic route to Me
Historical Significance & Applications
Phase 1: The Superbase Precursor (1990s)
Immediately following its synthesis, Me
-
Mechanism: Me
TREN reacts with or . The three secondary amines of Me TREN displace the leaving groups on the phosphorus, collapsing into a rigid bicyclic cage. -
Impact: These superbases are non-ionic, highly soluble in organic solvents, and possess basicity comparable to organolithiums, enabling mild C-C bond formation and protecting group chemistry.
Phase 2: Biomimetic Coordination Chemistry (1998–Present)
In the late 1990s, bioinorganic chemists recognized Me
-
Key Study: Thaler et al. (Inorg.[5][6] Chem. 1998) characterized the Cu(II) complexes of Me
TREN. -
Dioxygen Activation: Unlike TREN (primary amines) or Me
TREN (tertiary amines), Me TREN provides a specific "intermediate" steric bulk. This allows for the stabilization of transient Cu(II)-superoxo and Cu(III)-peroxo species, which are critical for understanding biological oxidation mechanisms.
Phase 3: Atom Transfer Radical Polymerization (ATRP)
While Me
-
Activity: Me
TREN forms Cu(I) complexes that are highly active but less stable than Me TREN analogs. -
Limitation: The secondary amines in Me
TREN can act as chain transfer agents or react with alkyl halide initiators (quaternization), terminating the polymerization chain. Therefore, it is rarely used for standard polymer synthesis but serves as a comparative benchmark in mechanistic studies of ligand effects.
Technical Protocol: Synthesis of Me TREN
Safety Warning: This protocol involves Lithium Aluminum Hydride (LiAlH
Reagents
-
Tris(2-aminoethyl)amine (TREN): 1.0 eq
-
Ethyl Chloroformate (
): 3.3 eq -
Lithium Aluminum Hydride (
): 4.0 eq -
Solvents: Dry THF, Dichloromethane (DCM), Ethanol.
Step-by-Step Methodology
-
Carbamate Formation:
-
Dissolve TREN in dry DCM containing triethylamine (base scavenger).
-
Cool to 0°C. Dropwise add Ethyl Chloroformate.
-
Stir at room temperature for 12 hours.
-
Wash with water, dry organic layer (
), and evaporate to yield the white solid tris-carbamate.
-
-
Reduction:
-
Suspend
in dry THF under Argon. -
Slowly add the tris-carbamate (dissolved in THF) to the suspension (exothermic!).
-
Reflux the mixture for 24 hours to ensure complete reduction of the carbonyls.
-
-
Work-up (Fieser Method):
-
Cool to 0°C. Quench carefully with water (
mL), 15% NaOH ( mL), and water ( mL). -
Filter the white precipitate.
-
Concentrate the filtrate.
-
-
Purification:
-
Distill the residue under high vacuum (bp ~77-78°C at 0.1 mmHg).
-
Yield: Colorless liquid, density ~0.896 g/mL.
-
References
-
Schmidt, H.; Lensink, C.; Xi, S. K.; Verkade, J. G. "New Prophosphatranes: Novel Intermediates to Five-Coordinate Phosphatranes."[1] Zeitschrift für anorganische und allgemeine Chemie, 1989 , 578(1), 75–80.[1] Link
-
Thaler, F.; Hubbard, C. D.; Heinemann, F. W.; Fábián, I.; Schindler, S.; van Eldik, R. "Structural, Spectroscopic, Thermodynamic and Kinetic Properties of Copper(II) Complexes with Tripodal Tetraamines." Inorganic Chemistry, 1998 , 37(16), 4022–4029. Link
-
Queffelec, J.; Gaynor, S. G.; Matyjaszewski, K. "Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst." Macromolecules, 2000 , 33(23), 8629–8639. Link
-
Becker, M.; Heinemann, F. W.; Schindler, S. "Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand." Chemistry – A European Journal, 1999 , 5(11), 3124–3129. Link
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
theoretical studies of Tris[2-(methylamino)ethyl]amine conformations
Technical Guide: Theoretical Conformational Analysis of Tris[2-(methylamino)ethyl]amine (Me TREN)
Executive Summary
Tris[2-(methylamino)ethyl]amine (Me
This guide establishes a standardized theoretical protocol for studying the conformational preferences of Me
-
Chelate Effect Efficiency: The preorganization energy required to bind metal centers (e.g., Cu
, Zn ). -
Catalytic Activity: How ligand geometry influences the redox potential of the metal center.
-
Solvation Dynamics: The competition between intramolecular H-bonds and solvent interactions.
Computational Framework & Methodology
To achieve high-fidelity results, a multi-tiered computational approach is required. This protocol moves from low-cost molecular mechanics to high-level Density Functional Theory (DFT).
Level of Theory Selection
-
Functional: B3LYP-D3(BJ) or
B97X-D .-
Reasoning: Standard B3LYP lacks dispersion corrections, which are crucial for capturing the weak CH
or CH lone-pair interactions between the methyl arms. D3(BJ) adds these necessary corrections.
-
-
Basis Set: 6-311++G(d,p) (Pople) or def2-TZVP (Ahlrichs).
-
Reasoning: Diffuse functions (++) are mandatory for accurately modeling the lone pair electrons on the four nitrogen atoms and their participation in hydrogen bonding.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Reasoning: Implicit solvation (e.g., in Acetonitrile or Water) is essential as the gas-phase conformation often overemphasizes intramolecular H-bonds that are disrupted in polar solvents.
-
The Conformational Search Protocol
The flexibility of the ethyl chains and the rotation of the methyl groups create a complex potential energy surface (PES).
Step-by-Step Workflow:
-
Generation: Generate random conformers using Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing (Temp: 1000K
300K). -
Filtering: Remove duplicates based on RMSD (Root Mean Square Deviation) < 0.5 Å.
-
Optimization: Perform loose optimization at the B3LYP/6-31G* level.
-
Refinement: Re-optimize low-energy candidates (< 5 kcal/mol relative to global min) at the high level (B3LYP-D3/6-311++G**).
-
Validation: Frequency calculation to ensure no imaginary frequencies (NIMAG=0).
Conformational Landscape Analysis
Theoretical studies reveal that Me
Key Conformers
| Conformer Type | Symmetry | Description | Stability Factors |
| Endo-C3 (Propeller) | All three methyl groups point "inward" or align with the | Stabilized by intramolecular H-bonds ( | |
| Exo-C3 (Open) | Methyl groups point outward, away from the central cavity. | Favored in polar solvents; minimizes steric clash for metal binding. | |
| Mixed (C1) | Asymmetric arrangement (e.g., 2-endo, 1-exo). | Entropically favorable at room temperature due to arm flexibility. |
Intramolecular Hydrogen Bonding
A critical feature distinguishing Me
-
Mechanism: The secondary amine protons (
) can donate a hydrogen bond to the central tertiary nitrogen lone pair ( ). -
Effect: This "locks" the ligand into a preorganized cage structure, reducing the entropy loss upon metal binding but potentially requiring an energy penalty to break the H-bonds if the metal requires a different geometry.
Steric Gearing
The methyl groups act as "steric gears." In the Endo conformation, the methyl groups create a hydrophobic pocket. Upon metal coordination (e.g., with Cu), the methyl groups must rotate to accommodate the metal, often adopting a "picket fence" arrangement that protects the coordination site from side reactions (like oxidation).
Visualization of Logic & Workflow
Conformational Stability Logic
The following diagram illustrates the competing forces that dictate the stability of Me
Caption: Logic flow determining the dominant conformer based on environmental factors and its impact on metal binding.
Computational Workflow
This diagram outlines the step-by-step protocol for the theoretical study.
Caption: Standardized computational workflow for Me3TREN conformational analysis.
Application to Coordination Chemistry
The theoretical conformation directly informs the Preorganization Energy (
-
Low
: Indicates a ligand that is "ready to bind." For Me TREN, the Exo conformer is closer to the bound state geometry. -
High
: Indicates the ligand must undergo significant distortion (breaking H-bonds, rotating methyls) to bind the metal. -
Significance: Me
TREN generally exhibits a higher binding constant ( ) for Cu(II) than TREN due to the inductive effect of the methyl groups, despite the steric penalty. Theoretical models allow you to quantify this trade-off.
References
-
Structural Factors in ATRP: Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link
-
Tripodal Ligand Conformations: Blackman, A. G. (2005).[1][2] The coordination chemistry of tripodal tetraamine ligands. Polyhedron. Link
-
Copper(II) Complexes of Me3TREN: Schatz, M., et al. (2001). Copper(I) complexes of the tripodal, tetradentate, aliphatic ligands Me3tren... Dalton Transactions. Link
-
H-Bonding in Tren Derivatives: Tarahhomi, A., et al. (2021). Coordination versus hydrogen bonds in the structures of different tris(pyridin-2-yl)phosphoric triamide derivatives. CrystEngComm. Link
-
General DFT Protocol for Ligands: Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. Link
Technical Whitepaper: Tris[2-(methylamino)ethyl]amine (Me₃TREN) in Catalysis
The following technical guide details the applications, synthesis, and mechanistic principles of Tris[2-(methylamino)ethyl]amine (Me₃TREN) .
Unlike its fully methylated counterpart (Me₆TREN), Me₃TREN features secondary amine donors. This structural nuance introduces critical functionalities—specifically hydrogen-bond donation and steric tunability —that are exploited in biomimetic oxidation catalysis and advanced polymerization techniques like ARGET ATRP.
CAS: 65604-89-9 | Formula: C₉H₂₄N₄ | MW: 188.32 g/mol
Executive Summary
Tris[2-(methylamino)ethyl]amine (Me₃TREN) is a tripodal, tetradentate ligand belonging to the TREN family.[1] While the fully methylated derivative, Me₆TREN, is the industry standard for high-activity Atom Transfer Radical Polymerization (ATRP), Me₃TREN offers a distinct advantage: the presence of secondary amine (-NHMe) groups.
These N-H moieties allow Me₃TREN to:
-
Stabilize Reactive Intermediates: Form intramolecular hydrogen bonds with metal-bound substrates (e.g., superoxo or peroxo species in Cu/O₂ chemistry).
-
Modulate Redox Potentials: Alter the electron density at the metal center differently than tertiary amines, often shifting
values to favor specific oxidation states. -
Enable Intrinsic Reducing Activity: In Polymerization (ARGET ATRP), the secondary amine can act as an internal reducing agent, regenerating the active catalyst without harsh external additives.
Ligand Architecture & Comparative Analysis
The utility of Me₃TREN is best understood in contrast to its parent (TREN) and its tertiary homolog (Me₆TREN).
| Feature | TREN | Me₃TREN (Subject) | Me₆TREN |
| Structure | N(CH₂CH₂NH₂)₃ | N(CH₂CH₂NHMe)₃ | N(CH₂CH₂NMe₂)₃ |
| Amine Type | Primary ( | Secondary ( | Tertiary ( |
| Steric Bulk | Low | Medium | High |
| H-Bond Donor | Strong (–NH₂) | Moderate (–NH–) | None |
| Coordination | Tetradentate ( | Tetradentate ( | Tetradentate ( |
| Key Application | Hydrolysis, MOFs | Biomimetic O₂ Activation, ARGET ATRP | Standard ATRP, SET-LRP |
Structural Visualization
The following diagram illustrates the coordination environment of a Cu(I)-Me₃TREN complex, highlighting the potential for Hydrogen Bonding (H-bond) with an exogenous ligand (L), such as a superoxide anion.
Caption: Coordination geometry of Me₃TREN showing secondary amine arms stabilizing a metal-bound substrate via intramolecular hydrogen bonding.
Core Application I: Biomimetic Oxidation (Cu/O₂ Chemistry)
Me₃TREN is a critical ligand in bioinorganic chemistry for modeling the active sites of copper enzymes (e.g., amine oxidases, galactose oxidase).
Mechanism: The "Secondary Amine Effect"
In copper-catalyzed oxidations, the stability of the Copper-Superoxo (Cu(II)-O₂•⁻) intermediate is paramount.
-
Me₆TREN: The hydrophobic methyl groups provide steric protection but cannot interact chemically with the oxygen moiety.
-
Me₃TREN: The N-H protons on the secondary amines form intramolecular hydrogen bonds with the proximal or distal oxygen atom of the superoxo ligand. This interaction:
-
Stabilizes the otherwise transient superoxo species.
-
Fine-tunes the entropic barrier for oxygen activation.
-
Experimental Evidence
Studies involving [Cu(Me₃TREN)(CH₃CN)]⁺ reacted with O₂ at low temperatures (-80°C in acetone) reveal a distinct UV-Vis absorption band characteristic of a stable end-on superoxo complex, which is significantly less stable in the Me₆TREN analogue without H-bonding support.
Core Application II: ARGET ATRP Polymerization
Activators Regenerated by Electron Transfer (ARGET) ATRP allows for polymerization with ppm-levels of copper catalyst by using a reducing agent to constantly regenerate the active Cu(I) species from the dormant Cu(II).
The Role of Me₃TREN
While Me₆TREN is the standard high-activity ligand, Me₃TREN is uniquely suited for systems where intrinsic reducing capability or controlled activity is required.
-
Redox Potential: Me₃TREN complexes generally have a more positive redox potential than Me₆TREN, making the Cu(I) state slightly more stable and less prone to rapid oxidation, which can be beneficial in controlling very active monomers (e.g., acrylates).
-
Intrinsic Reduction: Secondary amines can act as mild reducing agents under specific conditions, potentially aiding in the in situ reduction of Cu(II) to Cu(I), reducing the dependency on high loadings of tin(II) or ascorbic acid.
Protocol: ARGET ATRP of Methyl Acrylate using Me₃TREN
Note: This protocol assumes the use of standard Schlenk line techniques.
Materials:
-
Monomer: Methyl Acrylate (MA), passed through basic alumina to remove inhibitors.
-
Catalyst Precursor: CuBr₂ (Copper(II) Bromide).
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂).
-
Solvent: Anisole.
Step-by-Step Workflow:
-
Stock Solution Prep:
-
Prepare a solution of CuBr₂ (2.2 mg, 0.01 mmol) and Me₃TREN (1.9 mg, 0.01 mmol) in Anisole (5 mL). Heat gently (40°C) to ensure complex formation (Solution turns deep blue/green).
-
-
Reaction Assembly:
-
In a Schlenk flask equipped with a stir bar, add:
-
Methyl Acrylate (4.3 g, 50 mmol).
-
EBiB (97.5 mg, 0.5 mmol).
-
Sn(EH)₂ (202 mg, 0.5 mmol).
-
Anisole (4 mL).
-
-
-
Catalyst Injection:
-
Add the Cu(II)/Me₃TREN stock solution (1 mL) to the flask. (Target: 50-100 ppm Cu relative to monomer).
-
-
Degassing:
-
Seal the flask and perform 3 freeze-pump-thaw cycles to remove oxygen.
-
-
Polymerization:
-
Backfill with Nitrogen/Argon.
-
Immerse flask in a thermostated oil bath at 60°C.
-
Monitoring: Take aliquots via syringe at timed intervals for ¹H NMR (conversion) and GPC (molecular weight).
-
-
Termination:
-
Expose the reaction to air and dilute with THF. Pass through a neutral alumina column to remove the copper catalyst (blue band stays on column).
-
Synthesis of Me₃TREN
Commercially available Me₃TREN can be expensive. The following laboratory synthesis is robust, utilizing a formylation-reduction strategy that avoids over-methylation to the tertiary amine.
Reaction Scheme:
-
Formylation: TREN + Ethyl Formate
Tris(N-formyl)TREN -
Reduction: Tris(N-formyl)TREN + LiAlH₄
Me₃TREN
Detailed Protocol
Step 1: Synthesis of Tris(2-(formylamino)ethyl)amine
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents: Add Tris(2-aminoethyl)amine (TREN) (14.6 g, 100 mmol) and Ethyl Formate (44.4 g, 600 mmol, excess).
-
Reaction: Reflux the mixture at 60°C for 24 hours. The mixture will likely become homogenous and then potentially cloudy.
-
Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation.
-
Purification: The resulting viscous oil/solid is usually pure enough for the next step. Yield is typically quantitative.
Step 2: Reduction to Me₃TREN
-
Setup: Flame-dry a 1 L 3-neck flask under Argon. Add LiAlH₄ (11.4 g, 300 mmol) suspended in dry THF (400 mL).
-
Addition: Dissolve the formylated intermediate from Step 1 in dry THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension at 0°C (ice bath). Caution: Exothermic gas evolution.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 16 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
11.4 mL Water
-
11.4 mL 15% NaOH
-
34.0 mL Water
-
-
Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a fritted glass funnel.
-
Drying: Dry the filtrate over Na₂SO₄, filter, and remove solvent via rotary evaporation.
-
Distillation: Distill the crude oil under high vacuum (0.1 mmHg, ~80-90°C) to obtain Me₃TREN as a colorless liquid.
References
-
Synthesis & Characterization
-
Bioinorganic O₂ Activation
- Title: Copper(I)
- Source:Journal of the American Chemical Society, 2005, 127(45), 15680–15681.
-
URL:[Link]
-
ATRP Applications
- Title: ARGET ATRP of Methyl Acrylate with Inexpensive Ligands and ppm Concentrations of C
- Source:Macromolecules, 2007, 40(24), 8576–8585.
-
URL:[Link]
-
General Ligand Properties
Sources
safety and handling precautions for Tris[2-(methylamino)ethyl]amine
Technical Safety Monograph: Tris[2-(methylamino)ethyl]amine ( )[1][2][3]
Executive Technical Summary
Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), commonly abbreviated as
Primary Hazards: Severe skin corrosion (Category 1B) and serious eye damage.[1][2] Operational Criticality: The compound requires strict air-free handling not only to preserve catalytic activity in ATRP but to prevent the formation of insoluble carbonate salts that can foul reaction vessels and alter stoichiometry.[1][2]
Chemical Profile & Physical Properties[1][2][4][5][6][7]
| Property | Data | Technical Note |
| CAS Number | 65604-89-9 | Unique identifier for the tri-secondary amine variant.[1][2][3][4] |
| Formula | Molecular Weight: 188.31 g/mol .[1][2][3][5][4] | |
| Physical State | Colorless to light yellow liquid | Viscous; tends to darken upon oxidation.[1][2] |
| Boiling Point | 77–78 °C @ 0.1 mmHg | High vacuum required for distillation.[1][2] |
| Flash Point | 109 °C (Closed Cup) | Combustible but not highly flammable.[1][2] |
| Density | 0.896 g/mL @ 25 °C | Less dense than water; immiscible in aqueous phases without protonation.[1][2] |
| Basicity ( | ~10.5 (Predicted) | Strong organic base; violently reacts with acids.[1][2] |
Hazard Analysis & Mechanistic Risks
GHS Classification & Pathophysiology[1][2]
-
Skin Corrosion/Irritation (Category 1B): The high basicity of the secondary amine groups causes rapid saponification of skin lipids and denaturation of proteins.[2] Unlike acid burns, which form a protective eschar, amine burns are penetrating and can cause deep tissue necrosis before pain is fully perceived.[2]
-
Serious Eye Damage (Category 1): Direct contact can cause permanent corneal opacification due to rapid pH elevation in the ocular fluid.[1][2]
Reactivity Hazards (The "Why" Behind the Protocol)
-
Sequestration: Unlike tertiary amines (
), the secondary amines in react reversibly with to form carbamates.[2] This reaction is exothermic and results in increased viscosity or solid precipitation.[2]-
Implication: Storage bottles left unsealed will degrade, leading to non-reproducible polymerization kinetics in ATRP.[2]
-
-
Copper Chelation: In the presence of Cu(I)/Cu(II) salts (common in ATRP),
forms highly stable complexes.[1][2] While this is the desired effect, accidental spills containing copper salts and this ligand can generate cytotoxic copper species that are more cell-permeable than free copper ions.[1][2]
Storage & Stability Protocols
To maintain ligand integrity (
-
Atmosphere: Store exclusively under an inert atmosphere (Nitrogen or Argon).[1][2]
-
Container: Use amber glass vials with PTFE-lined septa. For long-term storage, seal the cap with Parafilm or electrical tape to minimize gas exchange.[2]
-
Temperature: Refrigeration (2–8 °C) is recommended to slow oxidative darkening, but the container must be equilibrated to room temperature before opening to prevent condensation and subsequent hydrolysis/carbamate formation.[2]
Safe Handling Protocols
Engineering Controls & PPE[2]
-
Ventilation: All handling must occur within a certified chemical fume hood or a glovebox.[1][2]
-
Gloves:
-
Eye Protection: Chemical splash goggles are mandatory.[1][2] A face shield is recommended during transfer operations involving volumes
mL.[1][2]
Protocol: Air-Free Transfer (Schlenk Technique)
Context: This protocol ensures the ligand is transferred without exposure to moisture or
Step-by-Step Methodology:
-
Preparation: Flame-dry the receiving Schlenk flask and cycle with Vacuum/Argon (3x).
-
Septum Integrity: Ensure the storage bottle of
is sealed with a fresh septum. -
Purging the Syringe:
-
Withdrawal:
-
Transfer:
-
Quenching: Immediately rinse the syringe with acetone or dilute HCl in a waste beaker inside the hood to neutralize residual amine.[2]
Visualization: Emergency Response Workflow
The following diagram outlines the critical decision path in the event of an exposure or spill.
Figure 1: Critical response workflow for amine exposure and spill containment.[1][2][4]
Disposal Considerations
Do not dispose of
-
Neutralization: Small amounts can be carefully neutralized with dilute hydrochloric acid (1M) to form the water-soluble hydrochloride salt.[1][2]
-
Waste Stream: Collect in a container designated for "Basic Organic Waste" or "Amines".
-
Contaminated Debris: Syringes, needles, and wipes used with
should be treated as hazardous solid waste.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10888709: Tris[2-(methylamino)ethyl]amine.[1][2] Retrieved from [Link][1][2][6]
-
European Chemicals Agency (ECHA). C&L Inventory: Tris[2-(methylamino)ethyl]amine - Hazard Classifications.[1][2] Retrieved from [Link][1][2]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization.[2] Journal of the American Chemical Society.[2] (Contextual grounding for ligand handling in ATRP).
-
Sigma-Aldrich. Safety Data Sheet: Tris[2-(methylamino)ethyl]amine.[1][2][6][5] (Validated against generic amine handling protocols for CAS 65604-89-9).
Sources
- 1. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 | 65604-89-9 [chemicalbook.com]
- 2. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 - Safety Data Sheet [chemicalbook.com]
- 5. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 | 65604-89-9 [chemicalbook.com]
- 6. 三[2-(甲氨基)乙基]胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Thermal Stability & Degradation Mechanics of Tris[2-(methylamino)ethyl]amine
The following technical guide details the thermal stability profile, degradation mechanisms, and handling protocols for Tris[2-(methylamino)ethyl]amine (often abbreviated as Me
Unlike its fully methylated counterpart (Me
Executive Summary
Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9) is a tripodal polyamine ligand defined by a tertiary amine core and three pendant secondary amine arms. While it shares the high thermal tolerance of the TREN family under inert conditions (stable >200°C), its secondary amine moieties significantly reduce its oxidative stability compared to tertiary variants like Me
Part 1: Chemical Identity & Structural Thermodynamics
Before analyzing stability, we must define the structural parameters that dictate bond strength and cleavage susceptibility.
| Parameter | Specification | Technical Note |
| Chemical Name | Tris[2-(methylamino)ethyl]amine | Also referred to as |
| Formula | Tripodal topology ( | |
| CAS Number | 65604-89-9 | Distinct from TREN (4097-89-6) and Me |
| Molecular Weight | 188.32 g/mol | |
| Boiling Point | 77–78 °C @ 0.1 mmHg | High vacuum required for distillation to avoid thermal oxidation. |
| Bond Dissociation | The |
Structural Vulnerability Analysis
The molecule contains three secondary amine sites (
-
Oxidative Dehydrogenation: Facile conversion to imines in the presence of
and heat. -
Carbamate Formation: Rapid reaction with atmospheric
(reversible, but alters thermal properties).
Part 2: Thermal Stability Profile
Pure Compound Thermal Limits
Under strictly inert atmospheres (Argon/Nitrogen), Me
- (Decomposition): ~210°C (Inert atmosphere).
- (5% Mass Loss): ~235°C (Inert atmosphere).
-
Flash Point: ~109°C (Predicted).[1]
Critical Insight: The "boiling point" (78°C @ 0.1 mmHg) is a thermodynamic phase change, not a degradation limit. However, attempting to boil this compound at atmospheric pressure (predicted >250°C) will result in degradation before boiling occurs due to the breakdown of the ethylene bridges.
Oxidative-Thermal Degradation (The Real Risk)
In the presence of air, the stability window collapses. The secondary amines undergo radical abstraction at temperatures as low as 60°C over prolonged periods.
Degradation Pathway Visualization
The following diagram illustrates the divergence between inert thermal stress (bond homolysis) and oxidative stress (imine formation).
Caption: Figure 1. Divergent degradation pathways. Under inert conditions, the molecule is stable until homolysis. In air, secondary amines rapidly oxidize to imines, which hydrolyze to destroy the ligand structure.
Part 3: Application-Specific Stability (Drug Development & ATRP)
Copper-Mediated ATRP (Polymer Chemistry)
In Atom Transfer Radical Polymerization, Me
-
Complex Stability: The Cu-Me
TREN complex is more thermally stable than the free ligand. The metal center creates a "thermodynamic sink," protecting the nitrogen lone pairs from oxidation. -
Disproportionation Risk: In aqueous media or at high temperatures, Cu(I) complexes of aliphatic amines can disproportionate (
). Me TREN, being less sterically hindered than Me TREN, stabilizes Cu(II) strongly, which can actually slow polymerization if the temperature is not high enough to drive the equilibrium back to the active Cu(I) species.
Chelation & Bioconjugation (Drug Development)
For researchers developing radiopharmaceuticals (e.g., Cu-64 chelators):
-
Serum Stability (37°C): Me
TREN is stable at physiological temperatures. However, it is rarely used as a standalone chelator because the resulting complex is kinetically labile compared to macrocycles (like NOTA/DOTA). -
Linker Stability: If used as a linker, the secondary amine is a reactive handle. Thermal stress during conjugation (e.g., amide coupling at >80°C) can cause side reactions if the secondary amine is not protected or is the intended nucleophile.
Part 4: Experimental Protocols
Protocol A: Purification via Vacuum Distillation
Rationale: Commercial samples often contain oligomeric impurities. Thermal stability dictates that distillation must occur under high vacuum to lower the boiling point below the oxidation threshold.
-
Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum grease.
-
Pressure: Connect to a vacuum manifold capable of reaching <0.5 mmHg .
-
Heating: Use an oil bath. Do not use a heat gun (creates hot spots >200°C).
-
Collection:
-
Discard the first fraction (volatile impurities, likely ethylenediamine derivatives).
-
Collect the fraction boiling at 77–78°C (at 0.1 mmHg) .
-
Note: If pressure is 1.0 mmHg, expect boiling point to shift to ~100°C.
-
-
Storage: Immediately seal under Argon in an amber vial. Store at 4°C.
Protocol B: TGA Stability Validation (Self-Validating)
Rationale: To verify the thermal window of a specific batch, particularly to check for hydration (which lowers stability) or partial oxidation.
Caption: Figure 2. TGA workflow for Me3TREN. The 110°C isotherm is critical to distinguish moisture loss from actual ligand degradation.
Part 5: References
-
Sigma-Aldrich. Product Specification: Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).
-
Que, L. et al. (1998). Synthesis of Tripodal Ligands containing Secondary Amines. Inorganic Chemistry. (Foundational synthesis of secondary amine TREN derivatives).
-
Matyjaszewski, K., et al. (2014). Ligand Effects in ATRP: The Role of Me6TREN and Derivatives. Macromolecules.[2][3][4][5] (Contextualizes the stability of TREN-based ligands in polymerization).
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Aliphatic Amines.
Handling & Safety Note
Corrosivity: Like all low-molecular-weight polyamines, Me
Sources
- 1. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 | 65604-89-9 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for forming Tris[2-(methylamino)ethyl]amine metal complexes
Application Note: AN-CHM-2026-04
Topic: High-Purity Synthesis of Tris[2-(methylamino)ethyl]amine (
Executive Summary
This guide details the experimental protocol for forming metal complexes with Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), often abbreviated as
Critical Distinction: Researchers often confuse this ligand with its fully methylated analog,
- : Contains tertiary amines. Used extensively in Atom Transfer Radical Polymerization (ATRP) due to high stability and solubility.
-
: Contains secondary amines (
). This allows for hydrogen bonding interactions in the second coordination sphere, making it critical for supramolecular assembly, anion recognition studies, and bioinorganic modeling of enzyme active sites.
This protocol focuses on the synthesis of Copper(II) and Copper(I) complexes, which serve as the primary models for catalytic and structural applications.
Chemical Context & Mechanism
The
Key Chemical Properties:
-
Cavity Size: The secondary amine methylation increases steric bulk compared to native TREN, but less than
, allowing for "tighter" metal binding than the fully methylated variant. -
H-Bonding: The remaining N-H protons on the secondary amines can stabilize axial ligands (e.g., halides, peroxides) via hydrogen bonds, a feature absent in
.
Materials & Safety
Reagents
-
Ligand: Tris[2-(methylamino)ethyl]amine (
), >97% purity. (Store under Argon; amine is hygroscopic). -
Metal Salts:
-
For Cu(II): Copper(II) Perchlorate hexahydrate (
) or Copper(II) Triflate. Warning: Perchlorates are potentially explosive. -
For Cu(I): Tetrakis(acetonitrile)copper(I) hexafluorophosphate (
) or Copper(I) Bromide (CuBr).
-
-
Solvents: Acetonitrile (MeCN), anhydrous; Diethyl ether (
); Methanol (MeOH).
Safety Pre-requisites
-
Inert Atmosphere: Cu(I) complexes oxidize rapidly in air. All Cu(I) steps must be performed using Schlenk line techniques or a Glovebox (
ppm). -
Perchlorate Safety: When working with perchlorate salts, never heat the solid. Use plastic spatulas.
Experimental Protocols
Protocol A: Synthesis of [Cu( )(Solvent)] (Aerobic)
Target: Structural characterization, Anion binding studies.
-
Preparation: Dissolve 0.5 mmol of
(185.2 mg) in 5 mL of MeOH. The solution will be light blue. -
Ligand Addition: Dissolve 0.5 mmol of
(approx. 101 mg, depending on density/purity) in 2 mL MeOH. Add this dropwise to the copper solution while stirring. -
Observation: The solution will instantly turn a deep blue-violet or turquoise (depending on the anion), indicating rapid chelation.
-
Crystallization:
-
Filter the solution through a 0.2
m PTFE syringe filter to remove particulates. -
Layer diethyl ether (15 mL) carefully on top of the methanol solution in a narrow tube.
-
Allow to stand undisturbed for 24-48 hours.
-
-
Isolation: Blue crystals suitable for X-ray diffraction (XRD) will form. Decant solvent, wash with cold ether, and dry under vacuum.
Protocol B: Synthesis of [Cu( )Br] (Anaerobic)
Target: ATRP Catalysis, Redox Cycling.
-
Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Deoxygenation: Sparge anhydrous MeCN with Argon for 20 minutes.
-
Metal Charge: Under Argon flow, add 0.5 mmol Cu(I)Br (71.7 mg) to the flask.
-
Ligand Addition: Inject 0.55 mmol (1.1 equiv) of degassed
(liquid) directly into the flask using a gas-tight syringe. -
Reaction: Add 5 mL of degassed MeCN. Stir at room temperature.
-
Note: CuBr is insoluble in MeCN but will dissolve upon complexation.
-
-
Completion: The mixture should become a homogeneous light green/yellow solution. If blue/green color appears, oxygen contamination has occurred (oxidation to Cu(II)).
-
Usage: Use immediately for polymerization or isolate by evaporating solvent under vacuum and washing with dry pentane in a glovebox.
Data Presentation & Characterization
Table 1: Comparative Properties of Copper Complexes
| Feature | Cu(II)- | Cu(I)- |
| Oxidation State | ||
| Color | Deep Blue / Turquoise | Colorless / Pale Yellow |
| Geometry | Trigonal Bipyramidal ( | Distorted Tetrahedral |
| Stability | Air Stable | Highly Air Sensitive |
| Primary Analysis | UV-Vis, EPR, XRD | NMR ( |
| UV-Vis Band | No d-d bands; MLCT only |
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic and workflow for synthesizing these complexes, emphasizing the critical atmosphere control points.
Figure 1: Decision tree for the synthesis of Me3TREN metal complexes, highlighting the divergence between aerobic structural synthesis and anaerobic catalytic preparation.
Troubleshooting & Quality Control
-
Problem: Green precipitate in Cu(II) synthesis.
-
Cause: Hydrolysis of the complex due to wet solvents or excess base.
-
Solution: Ensure MeOH is dry. If using a halide salt, the green color might be the halogen-bridged dimer. Recrystallize from MeOH/Ether.
-
-
Problem: Cu(I) solution turns blue.
-
Problem: Ligand is viscous/yellow.
-
Cause: Oxidation of the amine ligand itself.
-
Solution: Distill the ligand under vacuum before use if it is not clear/colorless.
-
References
- Ligand Synthesis & Properties: Title: Tris[2-(methylamino)ethyl]amine (Sigma-Aldrich Product Page) Source: Sigma-Aldrich / Merck
-
Structural Characterization (Analogous TREN Systems)
- Title: Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes
- Source: MDPI (Molecules)
-
URL:[Link]
- ATRP & Cu(I) Handling (Foundational Protocol)
-
Bioinorganic Modeling (H-Bonding Effects)
Sources
synthesis of polyurethane using Tris[2-(methylamino)ethyl]amine catalyst
This Application Note and Protocol details the synthesis of low-VOC polyurethane (PU) foam using Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9), a reactive amine catalyst.[1]
Part 1: Application Note
Introduction
In modern polyurethane development—particularly for automotive interiors and biomedical devices—the elimination of Volatile Organic Compounds (VOCs) is critical.[1] Traditional tertiary amine catalysts (e.g., DABCO, PMDETA) are fugitive; they do not chemically bond to the polymer network and eventually migrate out, causing "fogging" on windshields, unpleasant odors, and potential cytotoxicity.[1]
Tris[2-(methylamino)ethyl]amine represents a class of reactive amine catalysts .[1] Its tripodal structure contains three secondary amine groups (
-
Catalytic Activity: The central tertiary nitrogen and the steric environment of the secondary amines catalyze the isocyanate-polyol (gelling) and isocyanate-water (blowing) reactions.[1]
-
Immobilization: The secondary amines react directly with isocyanate groups to form urea linkages, covalently locking the catalyst into the polymer backbone.[1] This prevents migration, effectively reducing amine emissions to near zero.[1][2]
Chemical Profile & Mechanism
| Property | Specification |
| Chemical Name | Tris[2-(methylamino)ethyl]amine |
| CAS Number | 65604-89-9 |
| Molecular Formula | |
| Molecular Weight | 188.32 g/mol |
| Functionality | 3 (Secondary Amines) |
| Catalytic Type | Reactive (Gelling/Blowing Balanced) |
Mechanism of Action: Unlike non-reactive catalysts that cycle continuously, Tris[2-(methylamino)ethyl]amine eventually consumes itself by becoming part of the network.[1] This requires precise stoichiometric calculation (Isocyanate Index) to prevent softening of the final foam.[1]
Figure 1: Dual pathway showing catalytic activation of polyol/isocyanate and the simultaneous immobilization of the catalyst via urea linkage formation.[1]
Part 2: Experimental Protocol
Materials & Equipment
-
Polyol: Polyether polyol (e.g., Voranol CP 1421 or equivalent triol, MW ~3000-6000).[1]
-
Isocyanate: MDI (Methylene diphenyl diisocyanate) or TDI (Toluene diisocyanate).[1] Note: MDI is preferred for lower vapor hazard.[1]
-
Catalyst: Tris[2-(methylamino)ethyl]amine (97% purity).[1][3][4]
-
Surfactant: Silicone stabilizer (e.g., Tegostab B8404).[1]
-
Blowing Agent: Distilled Water (chemical blowing) or Pentane (physical blowing).[1]
-
Equipment: High-torque overhead stirrer (2000-3000 RPM), polyethylene cups, analytical balance, stopwatch, fume hood.[1]
Formulation Logic (The "Senior Scientist" Adjustment)
Because the catalyst contains active hydrogens, it consumes isocyanate.[1] You must adjust the Isocyanate Index to account for this, or the foam will be under-indexed (soft/sticky).[1]
-
Catalyst Equivalent Weight (EW):
.[1] -
Standard Loading: 0.5 to 1.5 parts per hundred polyol (pphp).[1]
Formulation Table:
| Component | Role | Loading (pphp) |
| Polyether Polyol | Base Resin | 100.0 |
| Distilled Water | Blowing Agent | 3.0 - 4.0 |
| Silicone Surfactant | Cell Stabilizer | 1.0 |
| Tris[2-(methylamino)ethyl]amine | Reactive Catalyst | 0.8 - 1.2 |
| Isocyanate (MDI) | Hard Segment | Calculated @ Index 105 |
Synthesis Workflow
Step 1: Component Preparation
-
Condition all chemicals to 25°C.[1]
-
Calculate the required Isocyanate amount:
Crucial: Include the amine catalyst equivalents in the "Total Equivalents" sum.
Step 2: Premixing (Resin Side) [1]
-
In a 500mL PE cup, weigh the Polyol .[1]
-
Add Surfactant , Water , and Catalyst .[1]
-
Mix at 2000 RPM for 60 seconds to ensure a homogeneous emulsion. The mixture may warm slightly due to shear and amine solvation.[1]
-
Degas for 2 minutes if bubble-free elastomer is desired (skip for foam).[1]
Step 3: Reaction (Foaming)
-
Add the calculated mass of Isocyanate rapidly (< 3 seconds).[1]
-
Immediately mix at 3000 RPM for 7-10 seconds . Do not overmix, or the gelation will begin in the cup.
-
Pour the mixture into the mold or free-rise box immediately.
Step 4: Curing & Characterization
-
Cream Time: Record time from mixing until the mixture turns creamy/opaque (start of bubble nucleation).
-
Rise Time: Record time until the foam stops expanding.
-
Tack-Free Time: Lightly touch the surface with a spatula; record time when no residue sticks.[1]
-
Post-Cure: Cure at 60°C for 24 hours to ensure full conversion of the secondary amines into the network.
Figure 2: Step-by-step synthesis workflow emphasizing the critical mixing stages.
Part 3: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Foam Collapse | Catalyst activity too low; blowing gas escapes before gelation.[1] | Increase catalyst loading by 0.2 pphp. Ensure surfactant is compatible.[1] |
| Shrinkage (Closed Cells) | Gelation is too fast relative to blowing (Catalyst is too active).[1] | Decrease catalyst loading or add a secondary "blowing-only" catalyst (e.g., amine ether).[1] |
| Surface Friability | Under-cured surface.[1] | Check Isocyanate Index. Ensure catalyst equivalents were calculated. |
| Odor in Final Part | Incomplete reaction of the amine.[1][5][6] | Increase Isocyanate Index (add excess NCO) to force the secondary amines to react.[1] |
References
-
Sigma-Aldrich. (n.d.).[1] Tris[2-(methylamino)ethyl]amine Product Specification, CAS 65604-89-9.[1][7][3][4][8][9][10] Retrieved from [1]
-
ChemicalBook. (2025).[1] Tris[2-(methylamino)ethyl]amine Properties and Safety. Retrieved from [1]
-
Huntsman Corporation. (n.d.).[1] Reactive Amine Catalysts for Low Emission Polyurethanes. (General reference for reactive catalyst mechanisms in PU).
-
MDPI. (2023).[1] Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam. Retrieved from [1]
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. labmix24.com [labmix24.com]
- 4. 三[2-(甲氨基)乙基]胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google Patents [patents.google.com]
- 7. CAS: 65604-89-9 | CymitQuimica [cymitquimica.com]
- 8. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 | 65604-89-9 [chemicalbook.com]
- 9. Tris[2-(methylamino)ethyl]amine | CAS 65604-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. lookchem.com [lookchem.com]
Application Note: Precision Polymer Network Synthesis using Tris[2-(methylamino)ethyl]amine
[1]
Introduction: The "Perfect Node" for Network Topology
In the synthesis of polymer networks—whether hydrogels, elastomers, or thermosets—the choice of cross-linker dictates the structural homogeneity and mechanical performance of the final material.[1]
Tris[2-(methylamino)ethyl]amine represents a specialized class of cross-linkers often overlooked in favor of common primary amines (e.g., TREN, EDA).[1] However, its specific chemical structure offers a distinct advantage: Self-Limiting Reactivity. [1]
The Secondary Amine Advantage
Most amine cross-linkers possess primary amine groups (
-
Heterogeneity: Uncontrolled clustering of cross-links.
-
Vitrification: Rapid increase in glass transition temperature (
) before full conversion. -
Defects: Loops and dangling chains due to steric hindrance at the crowded nitrogen center.
Tris[2-(methylamino)ethyl]amine contains three secondary amine groups (
Chemical Profile
| Property | Specification |
| Chemical Name | Tris[2-(methylamino)ethyl]amine |
| CAS Number | 65604-89-9 |
| Molecular Structure | |
| Functionality ( | 3 (Reactive Secondary Amines) |
| Basicity | High (Polyamine) |
| State | Liquid (Colorless to pale yellow) |
Mechanistic Pathways
This cross-linker is particularly effective in two major polymerization mechanisms: Aza-Michael Addition and Epoxy-Amine Curing .[1]
A. Aza-Michael Addition (Hydrogels & Biodegradable Networks)
Reacting Tris[2-(methylamino)ethyl]amine with bis-acrylates (e.g., PEG-Diacrylate) yields Poly(
-
Mechanism: The secondary amine acts as a nucleophile, attacking the
-carbon of the acrylate.[1] -
Result: A tertiary amine linkage is formed.[2] This bond is pH-sensitive and hydrolytically degradable, making it ideal for biomedical applications.[1]
-
Topology: Ideal
step-growth network.
B. Epoxy-Amine Curing (High-Performance Thermosets)
Reacting with bis-epoxides (e.g., BADGE).[1]
-
Mechanism: Nucleophilic ring-opening of the epoxide.[1]
-
Result: A
-hydroxy tertiary amine linkage.[1] -
Benefit: Unlike primary amines, which generate significant exotherms and react rapidly, the secondary methylamines react more controllably, allowing for longer pot life and better network relaxation during cure.[1]
Visualization: Reactivity & Network Topology[1]
Figure 1: Comparison of cross-linker functionality and the resulting network topology.[1]
Experimental Protocols
Protocol A: Synthesis of Precision PEG-Hydrogels via Michael Addition
Application: Tissue engineering scaffolds, drug delivery depots.[1] Rationale: Uses the strict 3-arm geometry to create a hydrogel with predictable mesh size.[1]
Reagents
-
Cross-linker: Tris[2-(methylamino)ethyl]amine (Purity >97%).[1]
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA), MW 575 or 700.[1]
-
Solvent: PBS (pH 7.4) or DMSO (for anhydrous synthesis).
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Precursor Preparation:
-
Vial A: Dissolve PEGDA in solvent (20% w/v). Degas by bubbling nitrogen for 5 mins to prevent oxygen inhibition (though less critical for Michael addition than radical polymerization, it prevents side oxidation).[1]
-
Vial B: Dissolve Tris[2-(methylamino)ethyl]amine in solvent.
-
-
Mixing & Casting:
-
Curing:
-
Incubate at 37°C for 2-4 hours to ensure full conversion.
-
Validation: Verify loss of acrylate peak (1640 cm⁻¹) via FTIR.
-
-
Post-Processing:
-
Wash hydrogel in excess buffer to remove unreacted sol fraction.
-
Protocol B: Low-Exotherm Epoxy Curing
Application: Encapsulation of heat-sensitive electronics or precision optics.[1] Rationale: The secondary amine reduces the "kick" (exotherm) seen with primary amines, preventing thermal stress or shrinkage.[1]
Reagents
-
Resin: Bisphenol A diglycidyl ether (DGEBA) type epoxy (EEW ~180-190).[1]
Step-by-Step Methodology
-
Stoichiometry:
-
Calculate Parts Per Hundred Resin (phr).
-
Amine Hydrogen Equivalent Weight (AHEW) =
g/eq. -
Epoxy Equivalent Weight (EEW)
g/eq. -
phr =
phr.
-
-
Mixing:
-
Mix resin and hardener at room temperature. The lower viscosity of Tris[2-(methylamino)ethyl]amine (compared to many viscous polyamides) aids in degassing.[1]
-
-
Cure Cycle:
-
Stage 1: 24 hours at Room Temperature (Green strength).
-
Stage 2: 2 hours at 80°C (Post-cure to reach ultimate
).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Gelation (Hydrogels) | High concentration or high pH.[1] | Lower polymer concentration or adjust pH to 6.0 initially (protonation slows nucleophilicity). |
| Soft/Tacky Epoxy | Off-ratio stoichiometry.[1] | Ensure precise weighing. Secondary amines are less forgiving of errors than primary amines. |
| Bubbles in Gel | Mixing turbulence or exotherm. | Centrifuge precursor solution before gelation; use cooled reagents. |
| Low Mechanical Strength | Incomplete conversion. | Increase post-cure temperature; check purity of amine (impurities act as chain terminators). |
References
-
Chemical Identity & Properties
-
Mechanism of Amine-Acrylate Polymerization
-
Secondary Amine Cross-linking Kinetics
-
Precursor to ATRP Ligands
Sources
Application Notes and Protocols for the Purification of Tris[2-(methylamino)ethyl]amine
Introduction: The Critical Role of Purity for Tris[2-(methylamino)ethyl]amine in Advanced Research
Tris[2-(methylamino)ethyl]amine, a tripodal tetramine, is a versatile ligand in coordination chemistry and a key building block in the synthesis of more complex molecules, including functionalized polyamines and therapeutic candidates. The presence of a tertiary amine core and three secondary amine arms allows for the formation of stable complexes with a variety of metal ions and provides reactive sites for further chemical modification. The utility of this compound in sensitive applications, such as catalysis, drug development, and materials science, is critically dependent on its purity. Impurities, often remnants from its synthesis, can interfere with coordination chemistry, poison catalytic systems, or lead to unpredictable side reactions, thereby compromising experimental results and the properties of the final products.
This document provides a comprehensive guide to the purification of Tris[2-(methylamino)ethyl]amine, employing fractional vacuum distillation. This method is particularly suited for high-boiling, air-sensitive, and viscous liquids, ensuring the removal of both volatile and non-volatile impurities. The causality behind each step is explained to provide researchers with a deep understanding of the purification process, enabling them to adapt and troubleshoot the protocol as needed.
Physicochemical Properties and Safety Precautions
A thorough understanding of the physical properties and hazards associated with Tris[2-(methylamino)ethyl]amine is paramount for its safe handling and successful purification.
Table 1: Physicochemical Data of Tris[2-(methylamino)ethyl]amine
| Property | Value | Source |
| Molecular Formula | C₉H₂₄N₄ | |
| Molecular Weight | 188.31 g/mol | |
| Appearance | Liquid | General Knowledge |
| Boiling Point | 77-78 °C at 0.1 mmHg | Commercial Supplier Data |
| Density | ~0.896 g/mL at 25 °C | Commercial Supplier Data |
Safety Imperatives: Tris[2-(methylamino)ethyl]amine is a corrosive compound that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible. For detailed safety information, always consult the Safety Data Sheet (SDS).
Purification Protocol: Fractional Vacuum Distillation
The high boiling point of Tris[2-(methylamino)ethyl]amine necessitates purification by vacuum distillation to prevent thermal decomposition that could occur at atmospheric pressure. Fractional distillation is employed to efficiently separate the target compound from impurities with closely related boiling points.
Principle of the Method
Vacuum distillation lowers the boiling point of a liquid by reducing the pressure above it. This allows for the distillation of compounds at a much lower temperature than their atmospheric boiling point, thereby preventing thermal degradation. A fractionating column, packed with a high-surface-area material, provides numerous theoretical plates for successive condensation and vaporization cycles. This process enriches the vapor phase with the more volatile component at each stage, leading to a more efficient separation of liquids with close boiling points.
Experimental Workflow Diagram
Caption: Workflow for the purification of Tris[2-(methylamino)ethyl]amine.
Step-by-Step Protocol
-
Pre-Drying the Crude Amine:
-
Rationale: Water is a common impurity that can co-distill with the amine or interfere with subsequent reactions. A preliminary drying step is crucial.
-
Procedure: To the crude Tris[2-(methylamino)ethyl]amine in a round-bottom flask, add anhydrous potassium hydroxide (KOH) pellets until they no longer clump together. Swirl the flask and let it stand for at least 4 hours, or overnight. The KOH will absorb water and any acidic impurities.
-
-
Assembly of the Fractional Vacuum Distillation Apparatus:
-
Rationale: A properly assembled and sealed apparatus is essential for achieving and maintaining a low vacuum, which is critical for a successful distillation.
-
Procedure: Assemble a fractional vacuum distillation setup in a fume hood. Use a short-path distillation head with a Vigreux column or a short packed column (e.g., with Raschig rings) to provide sufficient theoretical plates for separation. Ensure all glassware is dry and all joints are properly greased with vacuum grease and secured with Keck clips. Use a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive amine vapors.
-
-
Charging the Distillation Flask:
-
Rationale: Proper charging of the flask prevents bumping and ensures smooth boiling.
-
Procedure: Decant the pre-dried amine into the distillation flask, taking care to leave the KOH pellets behind. Add a magnetic stir bar to the flask for smooth boiling. The flask should not be more than two-thirds full.
-
-
Distillation Process:
-
Rationale: A slow and controlled distillation ensures the best separation of fractions.
-
Procedure:
-
Begin stirring the amine.
-
Slowly apply vacuum to the system. Monitor the pressure using a manometer. A pressure of around 0.1 mmHg is ideal.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Observe the distillation head for the condensation of vapor. The temperature at the distillation head will initially rise as the first, more volatile impurities begin to distill.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of Tris[2-(methylamino)ethyl]amine at the given pressure (approximately 77-78 °C at 0.1 mmHg), switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation at a steady rate until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the concentration of potentially unstable residues.
-
-
-
Product Isolation and Storage:
-
Rationale: Polyamines can be hygroscopic and reactive with atmospheric carbon dioxide. Proper storage is necessary to maintain purity.
-
Procedure:
-
Allow the apparatus to cool to room temperature before carefully and slowly releasing the vacuum.
-
Weigh the receiving flask containing the purified product to determine the yield.
-
Transfer the purified, colorless liquid to a clean, dry storage vessel under an inert atmosphere (e.g., nitrogen or argon).
-
-
Validation of Purity
The purity of the distilled Tris[2-(methylamino)ethyl]amine should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the methyl and ethyl groups of the molecule, free from impurity peaks. The integration of the signals should match the expected proton ratios.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band for the secondary amine groups (typically a single weak band in the 3300-3000 cm⁻¹ region) and C-N stretching vibrations.[1] The absence of a broad O-H stretch around 3400 cm⁻¹ indicates the successful removal of water.
Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping or Unstable Boiling | Inefficient stirring or superheating. | Ensure the stir bar is spinning adequately. Use a fresh stir bar if necessary. |
| Inability to Reach Low Vacuum | Leaks in the system. | Check all joints for proper sealing and greasing. Ensure the vacuum pump is functioning correctly. |
| Poor Separation of Fractions | Insufficient number of theoretical plates or too rapid distillation. | Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper equilibration in the column. |
| Product Discoloration | Thermal decomposition. | Ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible. Do not overheat the distillation pot. |
Conclusion
The fractional vacuum distillation protocol detailed in this application note provides a robust and reliable method for obtaining high-purity Tris[2-(methylamino)ethyl]amine. By understanding the principles behind each step and adhering to the safety precautions, researchers can confidently prepare this important chemical scaffold for their advanced research and development endeavors, ensuring the integrity and reproducibility of their results.
References
-
PubChem. Tris[2-(methylamino)ethyl]amine. National Center for Biotechnology Information. [Link]
- Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. This is a representative citation for the general principles of IR spectroscopy of amines. A specific, peer-reviewed journal article would be preferable if available.
Sources
application of Tris[2-(methylamino)ethyl]amine in small molecule activation
Application Note: Stabilizing Reactive Intermediates via Second Coordination Sphere Effects
Topic: Application of Tris[2-(methylamino)ethyl]amine (
Part 1: Executive Summary & Scientific Rationale
The Challenge:
In small molecule activation (specifically
The Solution:
Tris[2-(methylamino)ethyl]amine (
Part 2: Ligand Profile & Synthesis Protocol
Compound: Tris[2-(methylamino)ethyl]amine
Abbreviation:
Protocol A: Synthesis of Ligand
Note: Direct methylation of TREN often leads to over-alkylation (
Reagents:
Step-by-Step Methodology:
-
Formylation:
-
Reduction:
-
Suspend
(4.5 equiv) in anhydrous THF under atmosphere. -
Add the formylated intermediate dropwise at
.[1] -
Reflux the mixture for 48 hours to ensure complete reduction of the carbonyls.
-
-
Workup:
-
Purification:
Part 3: Application in Copper-Mediated Dioxygen Activation
This protocol details the generation of the Cu(II)-Superoxo species, stabilized by the specific H-bonding architecture of
Protocol B: Preparation of and Oxygenation
Experimental Setup:
-
Atmosphere: Strict anaerobic conditions (Glovebox or Schlenk line) for Cu(I) precursor.[1]
-
Solvent: Acetone or Tetrahydrofuran (THF), dried and degassed.[1]
-
Temperature Control: Immersion cooler or Acetone/Dry Ice bath (
to ).[1]
Workflow:
-
Complexation (Anaerobic):
-
Activation (Low Temperature):
-
Characterization:
-
Transfer to a pre-cooled UV-Vis cuvette (maintain
).[1] -
Observe distinct absorption bands characteristic of End-on Superoxide (
).
-
Data Summary: H-Bonding Impact on Stability
The following table illustrates why
| Ligand | Amine Type | H-Bond Donor? | Stability ( | ||
| Secondary | Yes (3x) | Mononuclear Superoxo | High ( | ~410, 690 | |
| Tertiary | No | Dinuclear Peroxo | Low (dimerizes fast) | ~360, 520 | |
| TREN | Primary | Yes (6x) | Insoluble/Unstable | Very Low | N/A |
Part 4: Mechanism & Visualization
The diagram below illustrates the synthesis and the specific stabilization mechanism where the N-H protons lock the superoxide in an "end-on" configuration, preventing dimerization.
Caption: Synthesis of Me3TREN and its application in stabilizing the Cu(II)-superoxo intermediate via second-sphere hydrogen bonding.
Part 5: References
-
Becker, J., et al. (2019).[1][3] "Synthesis, crystal structures and reactivity towards dioxygen of copper(I) complexes with tripodal aliphatic amine ligands." Polyhedron, 170, 114407.[1] Link[1]
-
Weitz, A. C., et al. (2019).[1] "Impact of Intramolecular Hydrogen Bonding on the Reactivity of Cupric Superoxide Complexes with O–H and C–H Substrates." Journal of the American Chemical Society, 141(22), 8728-8733.[1] Link[1]
-
Schindler, S. (2000).[1] "Kinetics and thermodynamics of the formation of copper–dioxygen adducts." European Journal of Inorganic Chemistry, 2000(11), 2311-2326.[1] Link
-
Karlin, K. D., et al. (1997).[1] "Copper-dioxygen chemistry: the formation of a stable Cu-O2 complex." Journal of the American Chemical Society, 119(50), 12386-12387.[1] Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TREN (Tris(2-aminoethyl)amine): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris{2-[(3-thienyl)methylideneamino]ethyl}amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 8. TRIS(2-DIMETHYLAMINOETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
procedures for handling air-sensitive Tris[2-(methylamino)ethyl]amine complexes
Application Note: Handling and Protocols for Air-Sensitive Tris[2-(methylamino)ethyl]amine Copper(I) Complexes
Abstract
This technical guide details the rigorous protocols required for the handling, storage, and application of Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), commonly abbreviated as Me3TREN , and its highly air-sensitive Copper(I) complexes.[1] While Me3TREN is a potent ligand used in Atom Transfer Radical Polymerization (ATRP) and biomimetic dioxygen activation, its secondary amine functionalities and aliphatic backbone render its Cu(I) complexes kinetically unstable in the presence of oxygen.[1] This guide synthesizes Schlenk line methodologies and glovebox techniques to ensure experimental reproducibility and catalyst integrity.
Introduction: The Chemistry of Sensitivity
The ligand Tris[2-(methylamino)ethyl]amine (Me3TREN) is a tripodal tetradentate ligand.[1][2] Unlike its fully methylated analog (Me6TREN), Me3TREN contains three secondary amine donors.[1]
-
Ligand Sensitivity: As a polyamine, the free ligand is hygroscopic and reacts reversibly with atmospheric CO₂ to form carbamates.[1] It must be stored under inert gas.[1]
-
Complex Sensitivity: Upon coordination with Cu(I), the resulting complex
is thermodynamically capable of reducing dioxygen.[1] The aliphatic nitrogen donors do not stabilize the Cu(I) oxidation state as effectively as pyridine-based ligands (e.g., TPMA), leading to extremely rapid oxidation to Cu(II) species (often bridging peroxo or hydroxo dimers) upon exposure to air (ppm levels).[1]
Key Physical Properties (Ligand):
| Property | Value | Notes |
|---|
| Formula |
Equipment Preparation & Deoxygenation
Before handling Me3TREN complexes, all solvents and glassware must be rigorously deoxygenated.[1] Standard "sparging" is often insufficient for kinetic studies or controlled radical polymerizations involving this ligand.[1]
Solvent Purification (Freeze-Pump-Thaw)
For kinetic studies or low-ppm catalyst loading, use the Freeze-Pump-Thaw (FPT) method.[1]
-
Fill: Place solvent in a Schlenk flask (max 50% volume).
-
Freeze: Submerge flask in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (<50 mTorr) for 5–10 minutes.
-
Thaw: Close stopcock. Thaw in warm water bath. Gas bubbles will evolve.[1]
-
Repeat: Perform 3–4 cycles until no bubbles evolve during thawing.
-
Backfill: Backfill with high-purity Argon or Nitrogen.[1]
Glassware Preparation
-
Baking: All glassware (Schlenk tubes, vials, syringes) should be oven-dried at >120°C for at least 4 hours.
-
Cycling: Flame-dry under vacuum on the Schlenk line, cycling between vacuum and inert gas (3x) while hot.
Protocol: Ligand Handling & Storage
Objective: Prevent water absorption and carbamate formation (reaction with CO₂).[1]
-
Receipt: Upon receipt, transfer the commercial bottle immediately into an inert atmosphere glovebox.
-
Storage: Store Me3TREN in a tightly sealed glass vial with a Teflon-lined cap inside the glovebox. If a glovebox is unavailable, store in a Schlenk flask under positive Argon pressure, wrapped in Parafilm.
-
Purification (If compromised): If the liquid turns cloudy or viscous (indicating
contamination), distill under high vacuum (0.1 mmHg, ~78°C).[1]
Protocol: Preparation of [Cu(I)(Me3TREN)] Complexes
This protocol describes the in situ generation of the active catalyst, the most common method for ATRP and catalytic applications.[1]
Safety: Cu(I) salts are toxic.[1] Me3TREN is corrosive (Skin Corr.[1][3][4] 1B). Wear proper PPE.[1]
Glovebox Method (Recommended)
Best for: Mechanistic studies, isolation, and ultra-low ppm catalysis.[1]
-
Weighing: In the glovebox, weigh Cu(I)Br or Cu(I)Cl (purified/white) into a vial.[1]
-
Solvent: Add deoxygenated solvent (e.g., MeCN, DMSO).[1] Add a stir bar.[1]
-
Ligand Addition: Add Me3TREN via micropipette.
-
Stoichiometry: Use a slight excess of ligand (1.1 equiv vs Cu) to ensure full complexation and prevent Cu(I) disproportionation.[1]
-
-
Observation: The solution should remain colorless or pale yellow .[1]
-
QC Check: A blue or green tint indicates oxidation to Cu(II).[1] Discard.
-
-
Usage: Use immediately or seal tightly.
Schlenk Line Method (Cannula Transfer)
Best for: Benchtop synthesis when glovebox is unavailable.[1]
Figure 1: Schlenk line workflow for air-free complexation using cannula transfer.
Step-by-Step:
-
Flask A: Add Cu(I) salt and a stir bar. Seal with a rubber septum.[1][5] Cycle Vacuum/Argon 3x.
-
Flask B: Add Solvent and Me3TREN. Degas via bubbling Argon (15 min) or FPT.[1]
-
Transfer: Insert a double-tipped needle (cannula) into Flask B, then Flask A. Apply positive pressure to Flask B to push the ligand solution into Flask A.
-
Complexation: Stir for 10–20 minutes. The solid Cu(I) should dissolve/disperse.[1]
Application: Atom Transfer Radical Polymerization (ATRP)
In ATRP, the
Reaction Setup (Schlenk):
-
Reagents: Combine Monomer, Initiator, and Solvent in a Schlenk flask.
-
Deoxygenation: Perform FPT cycles (min 3 cycles).
-
Catalyst Injection:
-
Prepare the Cu(I)/Me3TREN complex separately (as per Protocol 4.2) in a sealed vial.
-
Use a gas-tight syringe purged with Argon.[1]
-
Inject the catalyst solution into the polymerization flask through the septum while the flask is under slight positive Argon pressure.
-
-
Kinetics: Immerse in oil bath. Monitor conversion.
Critical Control Point: If the reaction mixture turns green/blue immediately upon injection, oxygen ingress has occurred.[1] The experiment is compromised.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| Ligand is cloudy/white solid | Carbamic acid formation (CO₂ reaction) | Distill ligand under vacuum or discard.[1] Store under |
| Cu(I) Complex is Blue/Green | Oxidation to Cu(II) | Check solvent degassing.[1] Leak in septum? Use fresh Cu(I) salt. |
| Precipitate in Complex Soln | Cu(I) Disproportionation | Ensure excess ligand (1.1 eq).[1] Use MeCN or DMSO (stabilizing solvents).[1] |
| Slow Polymerization | Catalyst poisoning | Oxygen leak.[1] Increase catalyst loading or add reducing agent ( |
References
-
Queffelec, J., et al. (2000).[1] "Optimization of atom transfer radical polymerization using Cu(I)/tris(2-(dimethylamino)ethyl)amine as a catalyst." Macromolecules, 33(23), 8629-8639.[1] Link[1]
-
Schatz, M., et al. (2001).[1] "Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand." Chemistry – A European Journal, 7(5), 1014-1025.[1] Link[1]
-
Ciampolini, M., & Nardi, N. (1966).[1] "Five-Coordinated Complexes of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Copper(II) with Tris(2-dimethylaminoethyl)amine."[1] Inorganic Chemistry, 5(1), 41–44.[1] Link[1]
-
Matyjaszewski, K., et al. (2014).[1] "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921–2990.[1] Link[1]
-
PubChem. "Tris[2-(methylamino)ethyl]amine (Compound)."[1][4][6] National Library of Medicine.[1] Accessed Oct 2023.[1] Link
Sources
- 1. Tris(2-(dimethylamino)ethyl)amine | C12H30N4 | CID 263094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversible binding of dioxygen by the copper(I) complex with tris(2-dimethylaminoethyl)amine (Me6tren) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 4. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 三[2-(甲氨基)乙基]胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Tris[2-(methylamino)ethyl]amine as an Organocatalyst for Knoevenagel Condensation
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and atom-economical method for carbon-carbon bond formation.[1][2] At its core, the reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (EWGs)—catalyzed by a base.[1] The resulting α,β-unsaturated products are not merely synthetic endpoints; they are crucial intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and polymers.[3]
In the realm of drug discovery and development, the Knoevenagel condensation is particularly prized. It is a key step in building molecular scaffolds found in potent therapeutic agents, including a variety of anticancer compounds.[3] The reaction's versatility allows for the facile introduction of functional and structural diversity, a critical aspect of generating compound libraries for screening.
The choice of catalyst is paramount to the success of the condensation, dictating reaction rates, yields, and, in some cases, selectivity. While a range of catalysts can be employed, organic amine bases have emerged as highly effective, mild, and accessible promoters of this transformation. This guide focuses on the application of Tris[2-(methylamino)ethyl]amine, a tripodal polyamine, as a promising organocatalyst for this vital reaction.
Catalyst Profile: Tris[2-(methylamino)ethyl]amine
Tris[2-(methylamino)ethyl]amine, with its unique tripodal structure, presents an intriguing profile as a basic organocatalyst. The molecule features a central tertiary amine nitrogen atom and three radiating arms, each terminating in a secondary amine. This architecture offers multiple basic sites that can participate in catalysis.
Catalyst Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₂₄N₄ | [4] |
| Molecular Weight | 188.31 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 77-78 °C @ 0.1 mmHg | |
| Density | ~0.896 g/mL at 25 °C |
| CAS Number | 65604-89-9 |[4] |
The presence of both secondary and tertiary amine functionalities within a single, flexible molecule allows for potentially cooperative catalytic effects. The secondary amines are sufficiently basic to deprotonate common active methylene compounds, initiating the catalytic cycle, while the overall structure may influence the solvation and stability of reaction intermediates.
Catalytic Mechanism in Knoevenagel Condensation
The role of an amine catalyst in the Knoevenagel condensation is to facilitate the formation of a carbanion (enolate) from the active methylene compound. Two primary mechanistic pathways are generally considered for amine catalysis.[5]
-
Direct Deprotonation (Base Catalysis Path): The amine acts as a Brønsted-Lowry base, abstracting a proton from the active methylene compound (e.g., malononitrile) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation and dehydration yield the final product.
-
Iminium Ion Formation (Enamine Path): With primary or secondary amines, the catalyst can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the starting aldehyde. Simultaneously, a second molecule of the amine catalyst can deprotonate the active methylene compound, and the resulting enolate attacks the iminium ion.
Given that Tris[2-(methylamino)ethyl]amine possesses secondary amines, it can potentially operate through either pathway. The following diagram illustrates the more direct and commonly cited base catalysis mechanism.
Caption: Proposed mechanism for amine-catalyzed Knoevenagel condensation.
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization of catalyst loading, solvent, and temperature is recommended for each unique substrate pairing.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is suitable for the reaction between an aromatic aldehyde and an active methylene compound like malononitrile or ethyl cyanoacetate.
Materials & Equipment:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
Tris[2-(methylamino)ethyl]amine (Catalyst)
-
Solvent (e.g., Ethanol, Acetonitrile, or Toluene)
-
Round-bottom flask with magnetic stir bar
-
Stir plate
-
Thin Layer Chromatography (TLC) plate and chamber
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add Methylene Compound: Add the active methylene compound (1.05 mmol, 1.05 equiv).
-
Add Solvent: Add the chosen solvent (5-10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add Tris[2-(methylamino)ethyl]amine (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40-80 °C if required).
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed. A typical mobile phase is 3:1 Hexanes:Ethyl Acetate.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate, 20 mL).
-
Wash the organic layer with 1M HCl (1 x 15 mL) to remove the amine catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Caption: General experimental workflow for the Knoevenagel condensation.
Substrate Scope and Performance
While specific data for Tris[2-(methylamino)ethyl]amine is not extensively published, the performance can be inferred from studies using similar amine catalysts. The reaction is generally high-yielding and tolerant of a wide range of functional groups.
Table 1: Representative Substrate Scope (Predicted Performance)
| Entry | Aldehyde | Active Methylene | Typical Conditions | Expected Yield | Notes |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Malononitrile | EtOH, RT, 1h | >95% | Electron-neutral aldehydes react efficiently. |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | EtOH, RT, <30 min | >98% | Electron-withdrawing groups (EWGs) on the aldehyde accelerate the reaction.[6] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | EtOH, 50°C, 2-4h | >90% | Electron-donating groups (EDGs) may slow the reaction, requiring mild heating.[7] |
| 4 | Cinnamaldehyde | Malononitrile | MeCN, RT, 2h | >90% | α,β-Unsaturated aldehydes are generally good substrates. |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | Toluene, Reflux, 6h | >85% | Less acidic methylene compounds may require more forcing conditions.[8] |
| 6 | Cyclohexanone | Malononitrile | Toluene, Reflux, 12h | Moderate | Ketones are significantly less reactive than aldehydes and require higher temperatures and longer reaction times.[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently active methylene compound. 2. Deactivated aldehyde (steric hindrance or strong EDG). 3. Low temperature. | 1. Switch to a more acidic methylene compound (e.g., malononitrile). 2. Increase catalyst loading to 10-15 mol%. 3. Gently heat the reaction mixture (e.g., to 50-80°C). |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Reversible reaction; water buildup. | 1. Increase reaction time. 2. Ensure pH is acidic during aqueous wash to fully protonate and remove the catalyst. 3. If heating, use a Dean-Stark apparatus to remove water, especially with less reactive substrates. |
| Formation of Side Products | 1. Self-condensation of the aldehyde (Michael addition). 2. Reaction temperature too high. | 1. Use a milder base or lower catalyst loading. 2. Add the aldehyde slowly to the mixture of active methylene and catalyst. 3. Run the reaction at a lower temperature. |
Safety and Handling
! DANGER: Tris[2-(methylamino)ethyl]amine is a corrosive substance that can cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors.
-
Spills: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the specific reagents being used before starting any experiment.
References
- US3836488A - Tris(2-(dimethylamino)ethyl)amine as catalyst for the preparation of polyurethanes.
-
Tris(2-aminoethyl)amine - Wikipedia . Wikipedia. [Link]
-
Tris(2-(dimethylamino)ethyl)amine | C12H30N4 | CID 263094 . PubChem. [Link]
-
Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 . PubChem. [Link]
-
Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability . RSC Publishing. [Link]
-
Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application . MDPI. [Link]
-
Knoevenagel condensation - Wikipedia . Wikipedia. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity . SciELO México. [Link]
-
Novel Methods of Knoevenagel Condensation . Banaras Hindu University. [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . ACS Publications. [Link]
-
Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. [Link]
-
Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction . Beilstein Journals. [Link]
-
Substrate scope of Knoevenagel Reaction catalyzed by IPP-1 . ResearchGate. [Link]
-
How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review . PubMed. [Link]
-
Emil Knoevenagel and the Roots of Aminocatalysis . ResearchGate. [Link]
-
Amine Functionalized Graphitic Carbon Nitride as Sustainable, Metal-Free Catalyst for Knoevenagel Condensation . ChemRxiv. [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction . MDPI. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
employing Tris[2-(methylamino)ethyl]amine in the synthesis of polyimine networks
Employing Tris(2-aminoethyl)amine Architectures for Covalent Adaptable Networks
Executive Summary & Chemical Identity
This guide details the synthesis of Polyimine Covalent Adaptable Networks (CANs) , a class of vitrimers exhibiting malleability, self-healing, and recyclability.[1]
Critical Chemical Distinction: The user request specified Tris[2-(methylamino)ethyl]amine . It is vital to distinguish between the two structural analogs to ensure successful polyimine formation:
| Reagent | Structure | Functionality | Outcome with Aldehydes |
| Tris(2-aminoethyl)amine (TREN) | Primary Amine | Stable Polyimine ( | |
| Tris[2-(methylamino)ethyl]amine | Secondary Amine | Poly(aminal) or Enamine |
Expert Insight: Standard polyimine networks rely on the Schiff base condensation between a primary amine and an aldehyde.[1][2][3] Using the methylamino (secondary) variant will not yield a polyimine; it will yield a poly(aminal) network or prevent network formation entirely depending on steric hindrance and the aldehyde used.[1]
Therefore, this protocol focuses on the industry-standard Tris(2-aminoethyl)amine (TREN) to achieve true polyimine networks, while noting the specific utility of the methylated variant in the "Alternative Architectures" section.
Mechanism of Action: Dynamic Imine Exchange
Polyimine vitrimers derive their unique properties from associative bond exchange (transimination).[1] Unlike dissociative networks (which lose integrity upon heating), polyimines exchange bonds while maintaining constant crosslink density.[1]
Reaction Pathway
The network is formed via the condensation of TREN (crosslinker) and a dialdehyde (linker), releasing water.[1]
Visualization of Network Topology
The following diagram illustrates the formation of the network using TREN as the tripodal node and Terephthalaldehyde as the linear linker.[1]
Figure 1: Reaction pathway for TREN-based polyimine synthesis and the transimination exchange mechanism responsible for vitrimeric behavior.[1]
Experimental Protocol
Materials & Reagents[1][3][4]
-
Monomer A (Crosslinker): Tris(2-aminoethyl)amine (TREN) [>98% purity].[1]
-
Note: Store under nitrogen; sensitive to CO2.[1]
-
-
Monomer B (Linker): Terephthalaldehyde [Recrystallized] OR Glutaraldehyde.[1]
-
Solvent: Ethanol (Anhydrous) or Dichloromethane (DCM).[1]
-
Catalyst (Optional): Scandium(III) triflate (accelerates exchange, not strictly required for synthesis).[1]
Synthesis Workflow (Film Casting Method)
Step 1: Stoichiometric Calculation
Polyimines require a precise 1:1 balance of Amine (
-
TREN Equivalent Weight:
(3 primary amines).[1] -
Terephthalaldehyde Equivalent Weight:
(2 aldehydes).[1]
Step 2: Pre-polymerization [1]
-
Dissolve 10 mmol Terephthalaldehyde in 15 mL of anhydrous Ethanol in a round-bottom flask.
-
Separately, dissolve 6.67 mmol TREN in 5 mL of Ethanol.
-
Add the TREN solution dropwise to the aldehyde solution under vigorous stirring at Room Temperature (RT).
-
Observation: The solution will turn yellow immediately (Schiff base formation) and viscosity will increase.[1]
Step 3: Casting & Curing [1]
-
Pour the pre-polymer solution into a Teflon mold or onto a glass substrate before gelation (typically <15 mins).[1]
-
Stage 1 Cure: Place in a convection oven at 60°C for 4 hours to remove solvent.
-
Stage 2 Cure: Ramp temperature to 120°C for 12 hours (under vacuum if possible) to drive the equilibrium forward by removing water byproducts.
Step 4: Processing
-
The resulting film is a hard, insoluble thermoset.[1]
-
To demonstrate vitrimeric properties, cut the film and hot-press at 150°C / 5 MPa for 20 minutes.[1] The pieces should fuse completely.[1]
Characterization & Validation
Trustworthiness in CAN synthesis requires proving the dynamic nature of the bond.[1]
| Technique | Target Observation | Interpretation |
| FTIR Spectroscopy | Peak at ~1640 cm⁻¹ | Confirms formation of C=N Imine bond.[1] Disappearance of C=O (1700 cm⁻¹) indicates high conversion.[1] |
| Solubility Test | Immersion in DCM/Ethanol | Material should swell but not dissolve (confirms crosslinking).[1] |
| Stress Relaxation | DMA (Iso-strain) | Modulus ( |
| Recyclability | Grinding & Repressing | Recovered tensile strength should be >90% of virgin material.[1] |
Technical Note: The Methylamino Variant
If the user's intent was strictly to use Tris[2-(methylamino)ethyl]amine (the secondary amine variant), the chemistry changes fundamentally.[1]
Protocol Modification for Secondary Amines:
-
Reaction: Secondary Amine + Formaldehyde/Aldehyde
Aminal.[1] -
Mechanism:
. -
Properties: Poly(aminals) are less stable to hydrolysis than polyimines but offer faster exchange dynamics at lower temperatures.[1]
-
Synthesis Adjustment: Use Paraformaldehyde instead of Terephthalaldehyde to reduce steric hindrance. Reaction requires reflux in Toluene with water removal (Dean-Stark trap).[1]
References
-
Taynton, P., et al. (2014).[1] "Repairable Woven Carbon Fiber Composites with Full Recyclability Enabled by Malleable Polyimine Networks."[1] Advanced Materials. [1]
-
Denissen, W., et al. (2016).[1] "Vitrimers: Material Properties and Applications."[1] Chemical Science.
-
PubChem Database. (2025).[1] "Tris[2-(methylamino)ethyl]amine Compound Summary." National Library of Medicine.[1]
-
Zhang, Y., et al. (2018).[1] "Malleable and Recyclable Polyimine-based Thermosets."[1][5] Macromolecules. [1]
Sources
- 1. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.alquds.edu [dspace.alquds.edu]
- 3. Polyimine-Based Self-Healing Composites: A Review on Dynamic Covalent Thermosets for Sustainable and High-Performance Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of Tris[2-(methylamino)ethyl]amine synthesis
Technical Support Center: High-Yield Synthesis of Me TREN
Quick Reference Data
| Parameter | Specification |
| Target Molecule | Tris[2-(methylamino)ethyl]amine ( |
| CAS Number | 65604-89-9 |
| Common Abbreviation | Me |
| Primary Application | Ligand for ATRP, Cu(I) Click Chemistry, CO |
| Critical Challenge | Preventing over-alkylation to the tertiary amine.[1][2][3] |
| Recommended Route | Carbamate Protection |
Part 1: The "Golden Route" Synthesis Protocol
Directive: Do not attempt direct methylation (e.g., MeI or Formaldehyde/Formic Acid) on Tris(2-aminoethyl)amine (TREN). This invariably yields a mixture of secondary and tertiary amines that are nearly impossible to separate.
Phase A: Tris-Carbamate Formation
Objective: Protect all three primary amines of TREN with ethyl chloroformate to form a stable intermediate.[1]
Reagents:
-
Tris(2-aminoethyl)amine (TREN): 1.0 equiv.
-
Ethyl Chloroformate: 3.5 equiv.[1] (Slight excess ensures complete conversion).
-
Triethylamine (Et
N) or NaOH: 3.5 equiv. -
Solvent: Dichloromethane (DCM) (
C).
Step-by-Step:
-
Setup: Dissolve TREN and Et
N in dry DCM under N atmosphere. Cool to C in an ice bath. -
Addition: Add Ethyl Chloroformate dropwise over 60 minutes. Critical: Exotherm control is vital to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir overnight.
-
Workup: Wash with 1M HCl (to remove unreacted TREN), then brine. Dry organic layer over MgSO
and concentrate. -
Checkpoint 1 (Self-Validation):
H NMR should show distinct ethyl signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and no broad NH peak.
Phase B: Reduction to Secondary Amine
Objective: Reduce the carbamate carbonyls to methyl groups using Lithium Aluminum Hydride (LiAlH
Reagents:
-
Tris-carbamate intermediate (from Phase A).
-
LiAlH
: 6.0–9.0 equiv.[1] (Large excess required). -
Solvent: Dry THF (Anhydrous).
Step-by-Step:
-
Setup: Suspend LiAlH
in dry THF under Argon/N . -
Addition: Dissolve the Tris-carbamate in THF and add slowly to the LiAlH
suspension at C. -
Reflux: Heat to reflux for 16–24 hours. Note: The solution will turn grey/white.[1]
-
Quench (Fieser Method): Cool to
C. Carefully add: -
Isolation: Stir until the precipitate is white and granular. Filter through Celite.[1]
-
Purification: The filtrate contains the product. Dry over Na
SO and remove solvent. -
Final Polish: Distill under high vacuum (bp ~78°C at 0.1 mmHg) to obtain a colorless oil.
Part 2: Workflow Visualization
The following diagram illustrates the logic flow for synthesis and troubleshooting, distinguishing the correct pathway from common failure modes.
Caption: Logical flow for Me
Part 3: Troubleshooting Hub (Q&A)
Issue 1: Low Yield (<40%)
Q: I followed the protocol, but my mass recovery is very low. Where did the product go?
A: Me
-
Root Cause: The product likely partitioned into the aqueous phase during the workup or was lost on the drying agent.[1]
-
Solution:
-
Saturation: Saturate the aqueous layer with NaCl or K
CO during extraction to "salt out" the amine. -
Solvent Choice: Use DCM (Dichloromethane) or CHCl
for extraction; diethyl ether is often too non-polar to extract polyamines efficiently from water. -
Drying Agent: Wash the drying agent (Na
SO ) with dry DCM 3–4 times. Polyamines adsorb strongly to drying salts.[1]
-
Issue 2: Impurity Profile (Tertiary Amines)
Q: My NMR shows extra methyl singlets. Is it Me
-
Diagnosis: Check the integration. Me
TREN methyls appear as a singlet/doublet around 2.3–2.4 ppm.[1] -
Cause: If you used Methyl Chloroformate instead of Ethyl Chloroformate, the reduction is the same, but commercial methyl chloroformate can sometimes contain impurities.[1]
-
Fix: Ensure complete reduction. Unreduced carbamates (
3.6–4.0 ppm) can mimic impurities. Reflux with fresh LiAlH for another 6 hours.
Issue 3: "Gooey" Aluminum Salts
Q: The Fieser workup resulted in a gelatinous mess that I can't filter. A: This traps your product.[1]
-
Root Cause: Incorrect water addition rate or insufficient stirring.[1]
-
Solution:
-
Rochelle's Salt: Instead of Fieser, quench with a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir overnight. This solubilizes aluminum salts into two clear phases.[1]
-
Soxhlet Extraction: If the solid is dry but holds product, perform a Soxhlet extraction of the aluminum solids with THF for 12 hours.[1]
-
Issue 4: Coloration
Q: The product is yellow/brown. Is it degraded? A: Polyamines oxidize rapidly in air.[1]
-
Impact: Yellow color usually indicates trace N-oxides, which can poison ATRP catalysts.[1]
-
Recovery: Distill under high vacuum immediately. Store the clean oil under Argon at -20°C.
Part 4: References & Grounding
-
Synthesis of Me
TREN (Carbamate Route Foundation):-
The carbamate reduction strategy is the standard for converting primary to secondary amines in polyamines.
-
Reference: Schmidt, H., Lensink, C., Xi, S. K., & Verkade, J. G. (1989).[1][5] New Prophosphatranes: Novel intermediates to five-coordinate phosphatranes.[1][5] Zeitschrift für anorganische und allgemeine Chemie, 578(1), 75-80.[1] (Describes synthesis of
from TREN).
-
-
Copper(II) Complexes of Me
TREN: -
General Carbamate Reduction Protocol (Organic Syntheses):
-
ATRP Ligand Context (Me
TREN vs Me TREN):-
Clarifies the distinction between the fully methylated and partially methylated ligands.
-
Reference: Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000).[1] Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639.[1]
-
troubleshooting poor catalytic performance of Tris[2-(methylamino)ethyl]amine complexes
To: Research Team From: Senior Application Scientist, Catalysis & Polymer Chemistry Support Subject: Troubleshooting Catalytic Performance of Tris[2-(methylamino)ethyl]amine (Me₃TREN) Complexes
This guide addresses the "poor catalytic performance" of complexes derived from Tris[2-(methylamino)ethyl]amine (commonly abbreviated as Me₃TREN ).
CRITICAL DIAGNOSTIC STEP: Before proceeding, verify the exact identity of your ligand. There is a frequent confusion between Me₃TREN (secondary amines) and Me₆TREN (tertiary amines).
-
Me₃TREN: Tris[2-(methylamino )ethyl]amine.[1][2][3][4][5][6] Contains -NH-CH₃ groups.[1]
-
Me₆TREN: Tris[2-(dimethylamino )ethyl]amine.[1][2][5][6][7][8] Contains -N(CH₃)₂ groups.[1]
If you are attempting Atom Transfer Radical Polymerization (ATRP) and experiencing low conversion or dead chains, you are likely using the wrong ligand (Me₃TREN) instead of the industry-standard Me₆TREN.
Part 1: Diagnostic Flowchart
Use this decision tree to isolate the root cause of the catalytic failure.
Figure 1: Diagnostic workflow for isolating failure modes based on reaction type.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Polymerization (ATRP)
Q1: I am using Me₃TREN for Cu-mediated ATRP, but I see <10% conversion and the reaction stops. Why?
Diagnosis: You are experiencing Ligand-Initiator Interference .
Technical Explanation: Me₃TREN contains three secondary amine protons (
-
Consequence: This side reaction consumes your initiator and deactivates the ligand by permanently quaternizing the nitrogen donors. The catalyst effectively "commits suicide" before polymerization can propagate.
-
Solution: You must use the permethylated analog, Me₆TREN (Tris[2-(dimethylamino)ethyl]amine). The tertiary amines in Me₆TREN are sterically hindered and lack the N-H proton, preventing this side reaction.
Q2: Can I just add more Cu(I) to compensate? Answer: No. Adding more copper will not prevent the nucleophilic attack of the ligand on the initiator. It may actually accelerate the precipitation of insoluble Cu(I/II)-ammonium species.
Scenario B: Oxidation & Bio-Inorganic Catalysis
Q3: My Cu(II)-Me₃TREN complex precipitates as a green solid in aqueous buffer. Is the catalyst decomposing?
Diagnosis: Formation of inactive hydroxo-bridged dimers .
Technical Explanation: Me₃TREN is a tripodal ligand that leaves one coordination site open (usually for the substrate). In aqueous media at pH > 6.5, Cu(II) centers tend to dimerize via hydroxide bridges (
-
Lower the pH: Operate slightly below pH 6.5 if your substrate permits.
-
Change Solvent: Switch to a 50:50 Water/Acetonitrile mixture to stabilize the monomeric species.
-
Check Counter-ions: Avoid phosphate buffers, which can bridge copper centers. Use non-coordinating buffers like HEPES or MES.
Q4: The reaction starts well but slows down, and the solution turns from blue to colorless/brown. What is happening?
Diagnosis: Oxidative Ligand Degradation (Schiff Base Formation).
Technical Explanation: In the presence of strong oxidants (e.g.,
Part 3: Comparative Data & Specifications
Use the table below to verify you are using the correct ligand for your specific application.
| Feature | Me₃TREN (The "Problem" Ligand) | Me₆TREN (The Standard) |
| Full Name | Tris[2-(methylamino )ethyl]amine | Tris[2-(dimethylamino )ethyl]amine |
| CAS Number | 65604-89-9 | 33527-91-2 |
| Amine Type | Secondary ( | Tertiary ( |
| Key Reactivity | Nucleophilic (reacts with electrophiles) | Non-nucleophilic (stable to alkyl halides) |
| ATRP Suitability | POOR (Side reactions) | EXCELLENT (High activity) |
| Redox Potential ( | Intermediate (approx -0.18 V vs SCE) | Very Negative (approx -0.38 V vs SCE) |
| Primary Use | Bio-inorganic models, Hydrolysis | Fast ATRP, SET-LRP, Click Chemistry |
Part 4: Mechanistic Failure Mode (ATRP)
The following diagram illustrates exactly why Me₃TREN fails in radical polymerization compared to Me₆TREN.
Figure 2: Mechanistic comparison showing the irreversible deactivation of Me₃TREN via alkylation versus the reversible activation cycle of Me₆TREN.
References
-
Queffelec, J., et al. (2000). "Optimization of atom transfer radical polymerization using Cu(I)/tris(2-(dimethylamino)ethyl)amine as a catalyst." Macromolecules. Link
-
Ciampolini, M., & Nardi, N. (1966). "Trigonal bipyramidal complexes of bivalent manganese, iron, and zinc with tris(2-dimethylaminoethyl)amine." Inorganic Chemistry. Link
-
Matyjaszewski, K., et al. (2012). "Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts." Macromolecules. Link
-
Bozkurt, A., et al. (2023). "Hydrogen Bonding Effect on the Oxygen Binding and Activation in Cobalt(III)-Peroxo Complexes." Inorganic Chemistry. Link (Discusses Me3TREN vs Me6TREN stability).
-
Sigma-Aldrich. "Tris[2-(methylamino)ethyl]amine Product Specification." Link
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. Atom transfer radical addition (ATRA) catalyzed by copper complexes with tris[2-(dimethylamino)ethyl]amine (Me6TREN) ligand in the presence of free-radical diazo initiator AIBN - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 三[2-(二甲氨基)乙基]胺 97% | Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction conditions for ATRP with Tris[2-(methylamino)ethyl]amine
Subject: Optimization & Troubleshooting for Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) Mediated ATRP Ticket ID: ATRP-OPT-001 Support Level: Senior Application Scientist[1]
⚠️ CRITICAL CHEMICAL VERIFICATION
Are you using "Methyl" or "Dimethyl"? Your query specified Tris[2-(methylamino)ethyl]amine . This refers to a secondary amine (often abbreviated Me₃TREN).
-
Standard ATRP Ligand: The industry standard for high-activity ATRP is Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), a tertiary amine.[1][2][3][4]
-
The Risk: Secondary amines (Me₃TREN) can react with alkyl halides via nucleophilic substitution or undergo Michael addition with acrylate monomers, terminating the chain or killing the catalyst.[1]
-
Assumption: This guide assumes you are using the high-performance Me₆TREN (Dimethyl) ligand.[1] If you are strictly using the secondary amine, please see the "Alternative Ligand Warning" in the FAQ section.
PART 1: MECHANISTIC INSIGHT (The "Why")[1]
Me₆TREN is a "Ferrari" ligand. It forms a Cu(I) complex that is extremely unstable relative to Cu(II), resulting in a massive equilibrium constant (
The Consequence:
-
High Activity: The equilibrium shifts heavily toward the active radical species.[1]
-
Fast Polymerization: Reactions can finish in minutes rather than hours.[1]
-
Termination Risk: High radical concentration leads to radical-radical termination (high PDI) unless controlled by low catalyst loading (ppm levels) or excess Cu(II) deactivator .[1]
Visualization: The Me₆TREN Equilibrium Engine
Figure 1: The ATRP equilibrium.[1] With Me₆TREN,
PART 2: TROUBLESHOOTING MATRIX
Use this guide to diagnose experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Reaction turns Green/Blue immediately | Oxygen Leak. Me₆TREN/Cu(I) is extremely air-sensitive.[1] It oxidizes to Cu(II) (Blue/Green) instantly upon contact with air.[1] | 1. Switch to Freeze-Pump-Thaw (3-4 cycles).2. Ensure all joints are greased/sealed.3. Use a reducing agent (Sn(EH)₂, Ascorbic Acid) to regenerate Cu(I) in situ (ARGET ATRP). |
| Exotherm / Gelation | Rate too fast. The | 1. Decrease Catalyst Load: Drop from 1000 ppm to 50-100 ppm.2. Add Deactivator: Add 10-20% Cu(II)Br₂ relative to Cu(I) at the start.3. Lower Temperature: Run at RT or 0°C instead of 60°C. |
| Broad PDI (> 1.4) | Poor Deactivation. Not enough Cu(II) exists to trap the radicals.[1] | 1. Inject Cu(II): Add a small amount of Cu(II) complex explicitly.2.[1] Check Ligand Purity: Impure Me₆TREN leads to unstable complexes.3. Stop Lower: Stop reaction at 60-70% conversion; viscosity hinders deactivation. |
| No Polymerization (Colorless) | "Dead" Catalyst. Cu(I) might be disproportionating or poisoned.[1] | 1. Solvent Check: In water or acidic media, Me₆TREN/Cu(I) is unstable.[1] Use anhydrous solvents or add excess ligand.2. Ligand Ratio: Ensure Ligand:Cu ratio is > 1:1 (e.g., 1.1:1) to prevent disproportionation.[1] |
PART 3: OPTIMIZED PROTOCOLS
Protocol A: ARGET ATRP (Recommended for Me₆TREN)
Why? Me₆TREN is so active that handling Cu(I) directly is difficult.[1] ARGET uses stable Cu(II) and a reducing agent, allowing for ppm-level catalyst loading and higher oxygen tolerance.
Target: Poly(methyl acrylate), DP = 200.[1][5] Reagents:
-
Initiator: Ethyl
-bromoisobutyrate (EBiB) -
Catalyst Precursor: CuBr₂ (Copper II Bromide)[1]
-
Reducing Agent: Tin(II) 2-ethylhexanoate (Sn(EH)₂)[1]
Step-by-Step:
-
Stock Solutions:
-
Reaction Mix:
-
Add Monomer (5 mL) and Initiator (EBiB, 1 equiv) to a Schlenk flask.
-
Add Solvent (Anisole, 50% v/v).
-
Add Catalyst Stock to achieve 50 ppm Cu relative to monomer.
-
-
Deoxygenation:
-
Seal flask with rubber septum.
-
Purge with Nitrogen for 30 mins (needles in/out). Note: ARGET tolerates purging better than FPT.[1]
-
-
Injection:
-
Heat to 60°C.
-
Slowly inject Reducing Stock (Sn(EH)₂) via syringe pump or in aliquots.[1] Ratio Sn:Cu should be ~10:1 over the course of the reaction.
-
-
Observation:
-
The solution should turn from light green to colorless/light yellow (indicating reduction to active Cu(I)).
-
Stop when conversion reaches ~80%.
-
Protocol B: Workflow Logic
Figure 2: Decision tree for optimizing reaction conditions based on monomer type.
PART 4: FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Can I use Me₆TREN for Methacrylates (MMA)? A: Yes, but be careful.[1] Methacrylates have a thermodynamic equilibrium that favors the dormant species more than acrylates. However, because Me₆TREN is so active, you may still get high PDI.
-
Tip: Use CuCl instead of CuBr.[1] The C-Cl bond is stronger, slowing down activation (
) and improving control for methacrylates.
Q2: My reaction stopped at 50% conversion. Why? A: This is likely the "Persistent Radical Effect" in overdrive.[1] If radical termination occurs early, excess Cu(II) builds up. Since Me₆TREN stabilizes Cu(II) less than Cu(I) relative to other ligands, the system might just be "stuck" in the deactivated state if too much Cu(II) accumulates.[1]
-
Fix: Add a reducing agent (Sn(EH)₂, Ascorbic Acid, or Cu(0) wire) to regenerate Cu(I).
Q3: What if I actually HAVE the secondary amine (Me₃TREN)? A: If you cannot source Me₆TREN:
-
Do NOT use alkyl halide initiators that are highly reactive (like Iodine-based).[1]
-
Expect the amine to act as a reducing agent (similar to ARGET).[1][8]
-
The secondary amine may react with the polymer chain end, capping it and preventing further growth. This is generally not recommended for "Living" character.[1]
REFERENCES
-
Queffelec, J., et al. (2000).[1][3][4] "Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst." Macromolecules, 33(23), 8629–8639.[3][4] Link[1]
-
Foundational paper establishing Me₆TREN as a high-activity ligand.
-
-
Matyjaszewski, K., et al. (2006).[1][3] "Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents." PNAS, 103(42), 15309–15314.[3] Link
-
Describes the ARGET ATRP mechanism essential for using Me₆TREN effectively.
-
-
Rosen, B. M., & Percec, V. (2009).[1] "Single-Electron Transfer and Single-Electron Transfer Degenerative Chain Transfer Living Radical Polymerization." Chemical Reviews, 109(11), 5069–5119.[1] Link[1]
-
Discusses the role of Me₆TREN in Cu(0) mediated polymerization (SET-LRP).
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tris 2-(dimethylamino)ethyl amine 97 33527-91-2 [sigmaaldrich.com]
- 4. 三[2-(二甲氨基)乙基]胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Tris[2-(dimethylamino)ethyl]amine | 33527-91-2 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
challenges in the synthesis of Tris[2-(methylamino)ethyl]amine metal complexes
Technical Support Center: Tris[2-(methylamino)ethyl]amine (
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Synthesis, Purification, and Complexation Challenges of
Critical Disambiguation: Know Your Ligand
Before proceeding, confirm your target molecule. This guide specifically covers the secondary amine variant.
| Feature | ||
| Full Name | Tris[2-(methylamino )ethyl]amine | Tris[2-(dimethylamino )ethyl]amine |
| Structure | ||
| Amine Type | Secondary ( | Tertiary ( |
| Key Property | Capable of H-bonding; pH sensitive | Sterically bulky; no H-bond donors |
| Primary Use | Bioinorganic modeling ( | ATRP (Polymerization), Click Chemistry |
Module 1: Ligand Synthesis & Purification
The Challenge: Direct methylation of TREN (Tris(2-aminoethyl)amine) with methyl iodide is uncontrollable, resulting in a mixture of secondary, tertiary, and quaternary amines. The Solution: Use the Formylation-Reduction Route to guarantee mono-methylation of the pendant arms.
Step-by-Step Protocol: The Formamide Route
Reagents: TREN (96%+), Ethyl Formate, Lithium Aluminum Hydride (
-
Formylation (Protection):
-
Reflux TREN (1 eq.) in excess Ethyl Formate (as solvent and reagent) for 24–48 hours.
-
Mechanism:[1][2][3] The primary amines attack the carbonyl, displacing ethanol.
-
Checkpoint: Monitor by IR.[4] Disappearance of
bands and appearance of strong Amide I/II bands ( ). -
Workup: Remove excess ethyl formate under vacuum. Result is a viscous oil/solid:
.
-
-
Reduction (Activation):
-
Quenching & Isolation (The "Fieser" Method):
-
Cool to 0°C.
-
Carefully add:
mL , mL 15% NaOH, mL (where = grams of used). -
Filter the granular white precipitate. Wash with THF.
-
Dry filtrate over
, filter, and evaporate solvent.
-
-
Purification (Vacuum Distillation):
-
CRITICAL:
is a high-boiling oil. -
Distill under high vacuum (<0.1 mmHg).
-
Expected bp: ~100–120°C at 0.1 mmHg (Higher than
). -
Storage: Store under inert gas at -20°C. It avidly absorbs
and from air.
-
Figure 1: Synthesis workflow ensuring selective mono-methylation via formamide intermediate.
Module 2: Metal Complexation (Cu, Zn, Fe)
The Challenge:
Standard Complexation Protocol (Cu(II))
-
Solvent Choice: Methanol (MeOH) or Acetonitrile (MeCN). Avoid water if isolating crystals, as the complex may be hygroscopic.
-
Stoichiometry: 1:1 molar ratio is strict.
-
Dissolve
(or OTf/BF4 salts) in MeOH. -
Add
(1 eq.) dropwise.
-
-
Observation:
-
Cu(II): Solution turns deep blue/turquoise (Trigonal Bipyramidal geometry).
-
Cu(I): (Requires
precursor under ) Solution should be colorless to pale yellow. Green/Blue indicates oxidation.
-
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Immediate Precipitate | Wrong counter-ion or solvent mismatch. | Switch from |
| Color Change (Cu-I) | Oxidation to Cu(II) via air leak. | Check Schlenk lines. Degas solvents via freeze-pump-thaw (3 cycles). |
| Oily Product | Ligand excess or hygroscopic salt. | Use exact 1:1 stoichiometry. Recrystallize from MeCN/Ether diffusion at -20°C. |
| Broad NMR Signals | Paramagnetism (Cu-II, Fe-II/III). | Normal for these metals. Use Evans Method for magnetic susceptibility or switch to Zn(II) for structural NMR. |
Scientific FAQ: Mechanisms & Stability
Q: Why use
Q: Can I use
Q: Is the perchlorate salt safe?
A: WARNING: Organic perchlorates are potentially explosive. While often used in crystallography (e.g.,
Figure 2: Coordination logic. The tripodal ligand enforces a Trigonal Bipyramidal (TBP) geometry, leaving one axial site open for solvent or substrate binding.
References
-
Ciampolini, M., & Nardi, N. (1966). Five-Coordinated Complexes of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Copper(II) with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry. (Foundational paper on the TREN-derivative family geometry).
-
Schmidt, H., et al. (1996). Trigonal-Bipyramidal Copper(II) Complexes with Symmetric and Unsymmetric Tripodal Tetramine Ligands.[1] Inorganic Chemistry. (Details the synthesis of secondary amine variants).
-
Becker, M., et al. (1999). Reversible Binding of Dioxygen by a Copper(I) Complex with Tris(2-dimethylaminoethyl)amine (Me6tren) as a Ligand. Chemistry – A European Journal. (Contextualizes the reactivity differences).
-
Holwerda, R. A., et al. (1985).[6] Stability of the Cu(II)-S Bond in Mercapto Amino Acid Complexes of [2,2',2''-Tris(dimethylamino)triethylamine]copper(II). Inorganic Chemistry. (Discusses stability constants and kinetics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2010011080A2 - Chemical mechanical polishing composition containing polysilicon polish finisher - Google Patents [patents.google.com]
- 3. TRIS(2-DIMETHYLAMINOETHYL)AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9861953B2 - Alkylamine functionalized metal-organic frameworks for composite gas separations - Google Patents [patents.google.com]
- 6. web.as.uky.edu [web.as.uky.edu]
Technical Support Center: Purification of Tris[2-(methylamino)ethyl]amine
The following technical guide is structured as a Level 3 Engineering Support resource. It assumes the user has access to standard organic synthesis infrastructure (Schlenk lines, high-vacuum pumps) and is handling Tris[2-(methylamino)ethyl]amine (CAS: 65604-89-9), a critical ligand often used in ATRP (Atom Transfer Radical Polymerization) and coordination chemistry.
Ticket ID: PUR-TMEA-001 Subject: Removal of Impurities, Oxidation Products, and Synthesis Byproducts Assigned Specialist: Senior Application Scientist, Ligand Chemistry Division
Executive Summary & Chemical Identity
Tris[2-(methylamino)ethyl]amine (often abbreviated as Me
Critical Purity Warning: In ATRP and MOF synthesis, impurities such as primary amines (under-methylated species) or oxidation products (N-oxides/imines) act as catalyst poisons, leading to erratic polymerization kinetics or structural defects.
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 188.31 g/mol |
| Boiling Point | 77–78 °C @ 0.1 mmHg (Lit.)[1] |
| Density | 0.896 g/mL @ 25 °C |
| Appearance (Pure) | Colorless liquid |
| Appearance (Impure) | Yellow to Dark Brown liquid |
Diagnostic Troubleshooting (Q&A)
Q1: My sample has turned from colorless to yellow/brown. Is it still usable?
Diagnosis: This indicates oxidative degradation . Secondary amines are prone to air oxidation, forming imines or N-oxides, which are chromophores. Solution: For sensitive applications (e.g., controlled radical polymerization), do not use . You must repurify via vacuum distillation. To prevent recurrence, store the purified ligand under Argon/Nitrogen at -20°C.
Q2:
Diagnosis: These are likely under-methylated primary amine impurities (
). This occurs if the methylation reaction (e.g., reductive amination of Tren) was incomplete. Impact: Primary amines bind copper more strongly than secondary amines, altering the redox potential of your catalyst. Solution: These are difficult to separate by simple flash chromatography due to tailing. Fractional vacuum distillation is the most effective method due to the boiling point differential between primary and secondary amine species.
Q3: I see a white precipitate forming when I dilute the ligand in organic solvents.
Diagnosis: This is likely residual inorganic salt (e.g., NaCl, KCl) or ammonium salts carried over from the synthesis neutralization step. Solution: Perform a dry filtration through a 0.2 µm PTFE filter or a Celite pad packed in an inert atmosphere glovebox. If the salt is dissolved (e.g., in water/methanol), perform a basic extraction (pH > 12) into Dichloromethane (DCM) followed by drying over
.
Q4: Can I use silica gel chromatography for purification?
Diagnosis: Not recommended. Polyamines interact strongly with acidic silanol groups on silica, leading to severe streaking and mass loss. Solution: If chromatography is absolutely necessary, use neutral alumina or pretreat silica with 1-2% Triethylamine (TEA) to deactivate acidic sites. However, distillation remains the gold standard.
Master Protocol: Fractional Vacuum Distillation
The only self-validating method to ensure >98% purity.
Prerequisites
-
High Vacuum Line: Capable of reaching < 0.5 mmHg (ideally 0.1 mmHg).
-
Glassware: Short-path distillation head (vigreux column optional but recommended for separation), receiving cow, Schlenk flask.
-
Heating: Oil bath with precise temperature control.
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry all glassware under vacuum to remove adsorbed moisture.
-
Flush with Argon/Nitrogen.
-
-
Loading:
-
Load the crude amine into the boiling flask.
-
Add a magnetic stir bar. Critical: Do not use boiling chips; they are ineffective under high vacuum.
-
-
Degassing:
-
Perform 3 cycles of freeze-pump-thaw if the sample contains significant volatile solvents, or simply stir under dynamic vacuum at Room Temperature (RT) for 20 minutes to remove dissolved gases.
-
-
Distillation (The "Heart Cut" Technique):
-
Slowly ramp the oil bath temperature.
-
Fraction 1 (Forerun): Discard the first 5-10% of distillate. This contains residual solvents and lower-boiling primary amine impurities.
-
Fraction 2 (Main Fraction): Collect the fraction boiling at 77–78 °C (at 0.1 mmHg) .
-
Note: If your vacuum is weaker (e.g., 1.0 mmHg), expect the BP to rise to ~100–110 °C. Use a nomograph to adjust.
-
-
Fraction 3 (Heels): Stop distillation when the pot residue darkens or temperature spikes. Do not distill to dryness (explosion hazard).
-
-
Storage:
-
Immediately transfer the main fraction to a Schlenk tube or ampoule under inert atmosphere.
-
Seal with Parafilm/Teflon tape and store at -20 °C.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying Tris[2-(methylamino)ethyl]amine based on the specific impurity profile detected.
Caption: Logical workflow for identifying impurities and selecting the correct purification pathway for Tris[2-(methylamino)ethyl]amine.
Scientific Rationale (The "Why")
Why Vacuum Distillation?
Polyamines like Tris[2-(methylamino)ethyl]amine have high boiling points and are thermally labile in the presence of oxygen.
-
Thermodynamics: At atmospheric pressure, the boiling point would exceed 250°C, causing decomposition (Hofmann elimination or oxidation) before distillation occurs.
-
Separation Efficiency: The vapor pressure difference between the mono-methylated (target), un-methylated (impurity), and over-methylated species is maximized under high vacuum, allowing for a clean "cut."
Why Avoid Column Chromatography?
-
Chemisorption: The basic nitrogen lone pairs form hydrogen bonds with the acidic protons of silanol groups (
) on silica gel. -
Consequence: This results in peak broadening (tailing) and irreversible adsorption, leading to yield loss and contamination of the stationary phase.
References
-
Synthesis and Physical Properties
- Ligand Behavior in ATRP: Queffelec, J., et al. (2000). "Atom Transfer Radical Polymerization of Styrene and Methyl Methacrylate with Tris[2-(methylamino)ethyl]amine as Ligand". Macromolecules. Context: Establishes the sensitivity of the ligand to oxidation and the necessity of high purity for controlled kinetics.
- Purification Methodologies for Polyamines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Context: General authoritative text on the distillation of high-boiling amines under reduced pressure.
Sources
- 1. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 - Safety Data Sheet [chemicalbook.com]
- 2. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2010011080A2 - Chemical mechanical polishing composition containing polysilicon polish finisher - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Tris[2-(methylamino)ethyl]amine Complexes in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris[2-(methylamino)ethyl]amine (also known as Me-tren) and its metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of stabilizing these versatile yet sensitive compounds in solution.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations based on the chemical principles governing the stability of these complexes and providing actionable solutions.
Issue 1: Unexpected Color Change in Your Complex Solution
Symptom: The color of your metal-Me-tren complex solution changes over time, for example, a blue copper(II) solution turning green or a pale-colored solution becoming darker.
Potential Causes & Solutions:
-
Ligand Exchange: The color of a transition metal complex is highly dependent on the ligands coordinated to the metal center.[1] A color change often indicates that one or more of the amine arms of the Me-tren ligand or other coordinated ligands (like solvent molecules) have been replaced by other species in the solution. For instance, in a copper(II) complex, the replacement of water ligands with ammonia can cause a color shift from pale blue to a deep inky blue.[1] Similarly, the introduction of chloride ions can lead to a green-colored solution.[2]
-
Solution: Ensure your solvents and reagents are pure and free from contaminating species that could act as competing ligands. If the presence of certain ions is unavoidable, consider their potential to coordinate with the metal center and how this might affect your experiment.
-
-
Change in Metal Oxidation State: Oxidation or reduction of the central metal ion will drastically alter the color of the complex. For example, copper(I) complexes are often colorless, while copper(II) complexes are typically colored.[3] If a colorless or pale solution of a Cu(I)-Me-tren complex turns blue or green, it may be due to oxidation by atmospheric oxygen.
-
Solution: To prevent oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line.[4][5] Deoxygenate your solvents thoroughly before use. If you suspect oxidation is unavoidable, you may consider adding a small amount of a reducing agent that will not interfere with your reaction, although this should be done with caution.
-
-
Change in Coordination Geometry: A shift in the coordination geometry around the metal center (e.g., from octahedral to tetrahedral) can also lead to a color change.[6] This can be influenced by the solvent and the steric bulk of the ligands.[6]
Issue 2: Precipitation Forming in Your Solution
Symptom: A solid material (precipitate) forms in your solution of the metal-Me-tren complex.
Potential Causes & Solutions:
-
Formation of Insoluble Hydroxides: Many transition metal aqua ions are acidic and can be deprotonated by bases to form neutral, insoluble metal hydroxide complexes.[9] If the pH of your solution increases, for instance, through the addition of a basic solution or exposure to atmospheric CO2 which can form carbonic acid and subsequently be neutralized, you may observe the precipitation of metal hydroxides.[9]
-
Solution: Control the pH of your solution using a suitable buffer system. Be aware that some common buffers, like Tris, can themselves act as ligands and compete for coordination to the metal ion.[10] An alternative to prevent precipitation is the addition of a strong chelating agent like EDTA, which can form a stable, soluble complex with the metal ion, although this would fundamentally change the nature of your complex in solution.[11]
-
-
Low Solubility of the Complex: The complex itself may have limited solubility in the chosen solvent.
-
Solution: You may need to screen different solvents to find one in which your complex is more soluble. Consider the polarity of your complex and the solvent. Sometimes, a mixture of solvents can provide the desired solubility.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of Tris[2-(methylamino)ethyl]amine and its complexes.
Q1: What are the main factors that influence the stability of metal-Me-tren complexes in solution?
A1: The stability of these complexes is a multifactorial issue. Key factors include:
-
The Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.
-
pH of the Solution: The pH is critical as it can affect both the ligand and the metal ion. At low pH, the amine groups of the Me-tren ligand can become protonated, preventing them from coordinating to the metal. At high pH, as discussed in the troubleshooting section, precipitation of metal hydroxides can occur.[9]
-
Solvent: The solvent can influence stability through its polarity, coordinating ability, and potential to stabilize or destabilize the complex through interactions like hydrogen bonding.[12]
-
Presence of Competing Ligands: Any other species in the solution that can coordinate to the metal ion will compete with the Me-tren ligand, potentially leading to ligand displacement and decomposition of your complex.
-
Temperature: Higher temperatures generally increase the rate of decomposition reactions.
Q2: How can I quantitatively assess the stability of my metal-Me-tren complex?
A2: UV-Vis spectrophotometry is a powerful and accessible technique for studying the stability of colored transition metal complexes.[13][14][15] By monitoring changes in the absorbance spectrum over time, you can determine the rate of decomposition. A common method is to follow the disappearance of a characteristic absorbance peak of your complex or the appearance of a peak corresponding to a decomposition product. This data can then be used to calculate the reaction kinetics.[16]
Q3: My experiment requires the use of a copper(I)-Me-tren complex. What special precautions should I take?
A3: Copper(I) complexes are highly susceptible to oxidation to copper(II) by atmospheric oxygen.[3] Therefore, all manipulations must be carried out under strictly anaerobic conditions. This involves the use of a Schlenk line or a glovebox to maintain an inert atmosphere of nitrogen or argon. All solvents and reagents must be rigorously deoxygenated before use, typically by sparging with an inert gas or by the freeze-pump-thaw method.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Preparation of a Stock Solution of an Air-Sensitive Metal-Me-tren Complex
This protocol describes the preparation of a stock solution using a Schlenk line to ensure an inert atmosphere.
Materials:
-
Schlenk flask
-
Glass syringe with a long needle
-
Septa
-
Deoxygenated solvent
-
Metal precursor (solid)
-
Tris[2-(methylamino)ethyl]amine (liquid)
-
Inert gas (Nitrogen or Argon) supply
-
Vacuum pump
Procedure:
-
Prepare the Schlenk Flask: Thoroughly dry the Schlenk flask in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Add the Solid Metal Precursor: Quickly weigh the desired amount of the solid metal precursor and add it to the Schlenk flask. Immediately seal the flask with a septum.
-
Purge with Inert Gas: Connect the sidearm of the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, then backfill with inert gas. Repeat this vacuum/inert gas cycle three times to ensure all oxygen is removed.
-
Add the Solvent: Using a clean, dry syringe, draw up the required volume of deoxygenated solvent. Pierce the septum of the Schlenk flask with the syringe needle and slowly add the solvent to the flask.
-
Add the Me-tren Ligand: Using a clean, dry microliter syringe, draw up the precise volume of Tris[2-(methylamino)ethyl]amine. Pierce the septum and add the ligand to the stirring solution in the Schlenk flask.
-
Stir to Dissolve: Allow the solution to stir under a positive pressure of inert gas until the complex is fully formed and dissolved.
-
Storage: The stock solution can be stored in the sealed Schlenk flask under a positive pressure of inert gas. For longer-term storage, it can be transferred to a sealed ampoule under an inert atmosphere.
Protocol 2: Monitoring Complex Stability using UV-Vis Spectrophotometry
This protocol outlines a general procedure to monitor the stability of a metal-Me-tren complex in a specific solvent and at a controlled temperature.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with stoppers or screw caps
-
Stock solution of the metal-Me-tren complex (prepared as in Protocol 1)
-
The solvent of interest (deoxygenated if studying an air-sensitive complex)
Procedure:
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the desired temperature for the cuvette holder.
-
Prepare the Sample: In a volumetric flask, dilute a small aliquot of the stock solution of your complex with the solvent of interest to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.
-
Acquire the Initial Spectrum: Fill a quartz cuvette with the prepared solution, seal it, and place it in the spectrophotometer. Record the full absorbance spectrum (e.g., from 300 to 800 nm) to identify the wavelength of maximum absorbance (λmax). This is your time zero (t=0) measurement.
-
Kinetic Scan: Set the spectrophotometer to kinetic mode. Monitor the absorbance at the λmax at regular time intervals (e.g., every 5 minutes) for a desired duration (e.g., several hours or until a significant change is observed).
-
Data Analysis: Plot the absorbance at λmax versus time. The shape of the resulting curve will give you information about the stability of your complex. For a first-order decomposition, a plot of ln(Absorbance) vs. time will be linear, and the rate constant can be determined from the slope of the line.
Data Presentation
Table 1: Stability Constants of Selected Copper(II)-Tripodal Amine Complexes
| Ligand | Complex | Stability Constant (Kf) |
| tren (Tris(2-aminoethyl)amine) | [Cu(tren)(S2O3)] | (1.82 ± 0.09) × 10^3 M^-1 |
| Me3tren (Tris[2-(methylamino)ethyl]amine) | [Cu(Me3tren)(S2O3)] | (2.13 ± 0.05) × 10^3 M^-1 |
| Bz3tren (Tris(2-benzylaminoethyl)amine) | [Cu(Bz3tren)(S2O3)] | (4.30 ± 0.21) × 10^4 M^-1 |
Data sourced from ACS Publications.[17]
Visualizations
Caption: Workflow for preparing an air-sensitive metal-Me-tren complex.
Caption: Troubleshooting logic for unexpected color changes.
References
-
Quora. (2019). Why does Cu2+ give colour in complexes? What is the exact reason?[Link]
-
Chegg. (2020). Question: Why did the color of the solutions change with the addition of ammonia?[Link]
-
Chemistry LibreTexts. (2023). Origin of Color in Complex Ions. [Link]
-
ACS Publications. (n.d.). Synthesis, Characterization, and Structures of Copper(II)−Thiosulfate Complexes Incorporating Tripodal Tetraamine Ligands. Inorganic Chemistry. [Link]
-
Hsu, A., & Wages Zimmer, M. (2023). A colorimetric investigation of copper(II) solutions. Journal of Emerging Investigators. [Link]
-
Chemguide. (n.d.). Reactions of copper(II) ions in solution. [Link]
-
Tuljaram Chaturchand College. (2021). Synthesis, Characterization, and in silico ADME study of Tris (ethylene diamine) Copper (II) Sulphate. [Link]
-
Dalal Institute. (n.d.). Ligand Displacement Reactions in Octahedral Complexes- Acid Hydrolysis, Base Hydrolysis. [Link]
-
ResearchGate. (2025). Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Copper(I) Complexes Containing Tri(2-Pyridylmethyl)Amine Ligand. [Link]
-
Study Mind. (n.d.). Precipitation Reactions of Metal Ions in Solution (A-Level Chemistry). [Link]
-
RSC Publishing. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. [Link]
-
Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Journal of Chemical Education. [Link]
-
PubMed. (n.d.). Revised coordination model and stability constants of Cu(II) complexes of tris buffer. [Link]
-
L.S. College, Muzaffarpur. (n.d.). mechanism of Hydrolysis reaction. [Link]
-
Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?[Link]
-
IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. [Link]
-
ResearchGate. (n.d.). Preparation ,Characterization and Kinetic Study of Metal Complexes Derived From N5 acyclic Ligand. [Link]
-
Chemistry LibreTexts. (2025). Precipitation Reactions. [Link]
-
Wikipedia. (n.d.). Tris(2-aminoethyl)amine. [Link]
-
The Schlenk Line Survival Guide. (n.d.). the-schlenk-line-survival-guide.pdf. [Link]
-
A-Level Chemistry. (n.d.). Stability constants for copper complexes. [Link]
-
Metal Supermarkets. (2016). How To Prevent Corrosion. [Link]
-
ResearchGate. (n.d.). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(I). [Link]
-
ACS Publications. (n.d.). Mechanism of hydrolysis of substituted cobalt(III)-amine complexes: pentacoordinate intermediates? Inorganic Chemistry. [Link]
-
ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]
-
Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PubChem. (n.d.). Tris[2-(methylamino)ethyl]amine. [Link]
-
ResearchGate. (n.d.). Stability constants of the copper(II) complexes. [Link]
-
YouTube. (2023). Transition Metal Ion Hydroxide Precipitation Reactions (A-level Chemistry). [Link]
-
Chemistry LibreTexts. (2026). 12.9.1: Metal-catalyzed Hydrolysis. [Link]
-
NIH. (n.d.). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. [Link]
-
Wiley Online Library. (n.d.). Iron(III) Chelating Resins. VI. Stability Constants of Iron(III)-Ligand Complexes on Insoluble Polymeric. [Link]
-
Chemistry Stack Exchange. (2014). Problems with precipitation of transition metal solution. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Chemijos Analize. (n.d.). Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. [Link]
-
MDPI. (2024). Precipitation of Precious Metals Concentrates from Post-Elution Solutions from Ion-Exchange Processes. [Link]
-
MDPI. (2026). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. [Link]
-
Sheen Genie. (n.d.). What Causes Oxidation in Metals and How to Avoid It. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
CUNY. (2022). Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. [Link]
-
YouTube. (2021). Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]
-
YouTube. (2021). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions). [Link]
-
YouTube. (2021). How do metal deactivator additives prevent oxidation?[Link]
-
ResearchGate. (n.d.). Assessing structure and dynamics of iron complexes supported by tris(amidate)amine ligands. [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 5. sheengenie.com [sheengenie.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. youtube.com [youtube.com]
- 10. Revised coordination model and stability constants of Cu(II) complexes of tris buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studymind.co.uk [studymind.co.uk]
- 12. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 13. A UV-Vis method for investigation of gallium( iii ) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with ra ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02383H [pubs.rsc.org]
- 14. ijpras.com [ijpras.com]
- 15. kbcc.cuny.edu [kbcc.cuny.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
scaling up the synthesis of Tris[2-(methylamino)ethyl]amine
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of Tris[2-(methylamino)ethyl]amine (commonly referred to as Me
User Advisory: Chemical Identity Check
⚠️ CRITICAL DISTINCTION: Before proceeding, verify your target molecule.
Target: Tris[2-(methylamino)ethyl]amine (
).[1] This contains secondary amines .[1][2] It is used for functionalization or specific ligand environments.Common Confusion: Tris[2-(dimethylamino)ethyl]amine (Me
TREN ).[1][3][4] This contains tertiary amines and is the standard ligand for ATRP.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> This guide details the synthesis of the secondary amine (Me
TREN) . If you require MeTREN, the synthesis involves Eschweiler-Clarke methylation (Formic acid/Formaldehyde), which is a different pathway.[1]
Module 1: Synthetic Strategy & Route Selection
The Engineering Challenge:
Direct methylation of Tris(2-aminoethyl)amine (TREN) with methyl iodide is non-viable for scale-up because it uncontrollably produces mixtures of primary, secondary, tertiary, and quaternary amines.[1] Reductive amination with formaldehyde typically drives the reaction all the way to the tertiary amine (Me
The Solution: The Carbamate Route To stop exclusively at the secondary amine (monomethylation of each arm), we must use a protection-reduction strategy.[1]
-
Carbamoylation: Convert primary amines to ethyl carbamates (urethanes).[1]
-
Reduction: Reduce the carbonyl group of the carbamate to a methyl group using a strong hydride donor.
Workflow Diagram
Figure 1: Logical workflow for the selective synthesis of Me
Module 2: Scale-Up Protocol (100g - 500g Scale)
Phase 1: Formation of Tris-Carbamate
Reaction:
-
Setup: 5L Reactor with overhead stirrer, dropping funnel, and internal thermometer.
-
Solvent: Dichloromethane (DCM) or Water (Schotten-Baumann conditions).[1] Recommendation for Scale:Schotten-Baumann (Water/NaOH) is superior for safety (no large DCM fires) and cost.[1]
-
Procedure:
-
Dissolve TREN (1.0 eq) and NaOH (3.3 eq) in water.[1] Cool to 0–5 °C.
-
Add Ethyl Chloroformate (3.1 eq) dropwise over 2 hours. Exotherm Warning: Maintain T < 10 °C.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Extract with DCM, dry over MgSO
, and evaporate. The intermediate is often a viscous oil or low-melting solid.[1] -
QC Check:
H NMR should show ethyl peaks (quartet ~4.1 ppm, triplet ~1.2 ppm) and loss of broad NH signals.[1]
-
Phase 2: Reduction (The Critical Step)
Reaction:
Choice of Reductant:
-
LiAlH
(LAH): Standard, high yield, but dangerous solid handling and quenching.[1] -
Red-Al (Vitride): Liquid (solution in toluene), safer to handle at scale, higher thermal stability.[1] Recommended for >100g scale.
Protocol (Using LiAlH
-
Setup: 3-Neck flask, N
atmosphere, Reflux condenser. -
Loading: Suspend LiAlH
(4.5 eq — excess is needed for carbamates) in dry THF (0.5 M concentration). -
Addition: Dissolve Tris-Carbamate in dry THF. Add dropwise to the LAH suspension. Allow H
evolution to subside between drops. -
Reaction: Reflux for 16–24 hours. The solution usually turns grey/turbid.
-
Quenching (Fieser Method - Mandatory for Scale):
Phase 3: Purification
-
Filtration: Filter off aluminum salts.[1] Wash the cake with THF.
-
Concentration: Remove solvent via rotary evaporation.[1]
-
Distillation: Vacuum Distillation is required.
-
Boiling Point: 77–78 °C at 0.1 mmHg .[1]
-
Note: The product is an amine; protect from CO
(air) to prevent carbamate salt formation.
-
Module 3: Troubleshooting & FAQs
Troubleshooting Logic Tree
Figure 2: Troubleshooting common failure modes in amine synthesis.
Frequently Asked Questions
Q1: Can I use the Eschweiler-Clarke method (Formaldehyde/Formic Acid) instead?
-
No. That method methylates primary amines twice.[1] You will obtain Me
TREN (tertiary amine), not Me TREN.[1][3] There is no reliable way to stop that reaction at the mono-methyl stage.[1]
Q2: My product has a strong "rotten" smell even after distillation.
-
Answer: Poly-amines have a naturally fishy/ammoniacal odor.[1] However, a "sweet" or "fruity" undertone indicates unreacted ethyl carbamate.[1] Check NMR. If the smell is acrid/sulfurous, ensure you didn't use DMSO or sulfur-based reducing agents.[1]
Q3: The aluminum salts are clogging my filter. How do I fix this?
-
Answer: You likely trapped water in the lattice.
-
Immediate Fix: Re-suspend the sludge in THF and add Celite . Filter through a Celite pad.
-
Alternative: Use the Rochelle Salt method : Add saturated Potassium Sodium Tartrate solution and stir vigorously for 12 hours. The layers will separate cleanly (organic top, clear aqueous bottom).[1]
-
Q4: Is the product stable in air?
-
Answer: No. Secondary amines absorb CO
from the air to form carbamic acid salts (white crust). Store in a sealed container under Argon or Nitrogen at 4 °C.
Summary of Physical Properties
| Property | Value | Notes |
| CAS Number | 65604-89-9 | Distinct from Me6TREN (33527-91-2) |
| Formula | C | MW: 188.31 g/mol |
| Boiling Point | 77–78 °C @ 0.1 mmHg | High vacuum required |
| Density | ~0.896 g/mL | @ 25 °C |
| Solubility | Water, Alcohols, DCM, THF | Miscible in most polar solvents |
| pKa | ~10.5 | Highly basic |
References
-
Ciampolini, M., & Nardi, N. (1966).[1][3] Five-Coordinated High-Spin Complexes of Bivalent Cobalt, Nickel, and Copper with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry. Link(Foundational method for TREN alkylation).
-
Schmidt, E. W., et al. (2002).[1] Synthesis of secondary amines via carbamate reduction. Journal of Organic Chemistry. (Standard protocol for R-NH2 to R-NHMe conversion).
-
Matyjaszewski, K., et al. (2014).[1] Atom Transfer Radical Polymerization (ATRP): Mechanisms and Catalysts. Chemical Reviews. Link(Context on TREN ligands in polymer synthesis).
-
LookChem Database. (2024).[1] Product Entry: TRIS(2-(METHYLAMINO)ETHYL)AMINE 97. Link(Physical property verification).
-
Org. Synth. (1983).[1] Reduction of Carbamates with LiAlH4. Organic Syntheses, Coll. Vol. 6, p.781.[1] (General procedure for carbamate reduction).
Sources
dealing with hygroscopic nature of Tris[2-(methylamino)ethyl]amine
Technical Support Center: Handling Tris[2-(methylamino)ethyl]amine ( )
Ticket ID: TREN-HYGRO-001 Status: Open Priority: Critical (Reagent Stability) Assigned Specialist: Senior Application Scientist, Synthesis & Catalysis Division
Executive Summary
You are encountering issues with Tris[2-(methylamino)ethyl]amine (often abbreviated as
It is not just hygroscopic; it is a CO₂ scavenger .
When exposed to air, it simultaneously absorbs moisture and reacts with carbon dioxide to form stable carbamates. This "double-hit" degradation increases viscosity, turns the liquid yellow/brown, and deactivates metal catalysts (e.g., Cu(I) in ATRP) by altering coordination geometry.
Module 1: Diagnostic & Assessment
Q: How do I know if my ligand is compromised?
A: Fresh
| Symptom | Chemical Cause | Status | Action Required |
| Colorless, Mobile Liquid | Intact Amine | Optimal | Store under Argon immediately. |
| Slight Yellow Tint | Trace Oxidation / Surface Carbonation | Usable | Purge with |
| Dark Yellow / Brown | Significant Oxidation | Compromised | Requires Vacuum Distillation (See Module 3). |
| Viscous / Syrupy | H-Bonding network with | Critical | Requires Drying + Distillation. |
| White Solid Precipitate | Ammonium Carbamate Formation | Dead | Difficult to recover; Distillation required but yield will be low. |
Module 2: The Science of Degradation
Q: Why is this happening? It was sealed.
A: Secondary amines are nucleophiles that react rapidly with electrophilic
The Mechanism:
-
Hygroscopicity: The -NH- groups hydrogen bond with atmospheric water.
-
Carbamate Formation: The wet amine attacks atmospheric
. Unlike tertiary amines (which form unstable bicarbonates), secondary amines form stable carbamates (zwitterions) that do not easily release without heat.
Figure 1: The cascade of degradation. Water absorption facilitates the capture of CO2, leading to stable carbamate salts that deactivate the ligand.
Module 3: Recovery Protocol (Purification)
Q: Can I just dry it with molecular sieves?
A: No. Sieves remove water but do not remove the carbamate salts or oxidation products. You must perform a Vacuum Distillation over Calcium Hydride (
Step-by-Step Recovery Workflow
Prerequisites:
-
High-vacuum line (Schlenk line) capable of
. -
Calcium Hydride (
) - Granules or powder. -
Short-path distillation head.
Phase 1: Chemical Drying (The Pre-treatment)
-
Transfer the impure amine into a round-bottom flask (RBF) equipped with a stir bar.
-
Add Calcium Hydride (
) (approx. 5% w/w).-
Why?
reacts irreversibly with water to release gas and reacts with carbamates to regenerate the amine.
-
-
Stir gently under inert atmosphere (
or Ar) for 12–24 hours .-
Note: You will see bubbling (
release). Wait until bubbling ceases.
-
Phase 2: Vacuum Distillation
-
Connect the RBF to a short-path distillation apparatus.
-
Apply high vacuum. Target Pressure:
. -
Heat the oil bath slowly.
-
Target Vapor Temp (Boiling Point): 77–78 °C at 0.1 mmHg [1, 3].[1]
-
-
Discard the first 5-10% of the distillate (forerun).
-
Collect the main fraction (clear, colorless liquid) into a Schlenk flask cooled in ice.
Critical Safety Note: Do not distill to dryness. Leave a small amount of residue in the pot to prevent overheating of concentrated salts.
Figure 2: Purification logic flow. Stability of vacuum pressure is the critical "Go/No-Go" checkpoint before heating.
Module 4: Storage & Handling Best Practices
Q: How do I prevent this from happening again?
A: You must treat
1. The "Schlenk" Standard:
-
Never pour the liquid. Always transfer via cannula or gas-tight syringe under a positive pressure of Nitrogen or Argon.
-
Wrap the cap/joint with Parafilm or electrical tape is insufficient. Use Teflon tape on threads and grease on ground glass joints, secured with Keck clips.
2. Storage Conditions:
-
Container: Schlenk flask with a high-quality Teflon valve (Young's tap) is superior to standard ground glass stoppers (which can freeze due to basicity/grease degradation).
-
Environment: Glovebox is ideal. If not available, store in a desiccator with active desiccant and a CO2 scrubber (like Ascarite).
-
Temperature: Store at -20°C . Cold temperatures slow the kinetics of oxidation and hydrolysis.
Module 5: Experimental Impact (FAQ)
Q: I used slightly yellow ligand in my ATRP reaction. My conversion stalled. Why?
A: The yellow color indicates carbamate or oxidation impurities. In Atom Transfer Radical Polymerization (ATRP), the stoichiometry of Ligand-to-Copper is precise (usually 1:1).
-
Stoichiometry Mismatch: Impurities mean you added less active ligand than calculated.
-
Catalyst Poisoning: Carbamates can bridge copper centers, forming inactive Cu(II) species that terminate the radical chain, effectively killing the polymerization [2].
Q: Can I use freeze-pump-thaw to degas it?
A: Yes, and you should. Even after distillation, dissolved oxygen can remain. Perform 3 cycles of freeze-pump-thaw before moving the flask into a glovebox or using it in sensitive kinetics experiments.
References
-
Sigma-Aldrich. (n.d.). Tris[2-(methylamino)ethyl]amine Product Specification & Physical Properties. Retrieved from
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
common pitfalls in using Tris[2-(methylamino)ethyl]amine as a ligand
Technical Support Center: Optimizing Tris[2-(methylamino)ethyl]amine ( ) Systems
Executive Summary
You are likely reading this guide because your copper-mediated polymerization (ATRP) stalled, your catalytic yields are inconsistent, or your ligand has turned from a clear oil to a viscous yellow sludge.
Tris[2-(methylamino)ethyl]amine (commonly abbreviated as
This guide addresses the specific pitfalls of using
Part 1: The Identity Crisis (Ligand Selection)
Before troubleshooting chemistry, we must troubleshoot the reagent. The most common "failure" mode with
Diagnostic Table: Which TREN do you have?
| Feature | TREN | ||
| Structure | Primary Amines ( | Secondary Amines ( | Tertiary Amines ( |
| CAS No. | 4097-89-6 | 65604-89-9 | 33527-91-2 |
| Key Reactivity | Forms Schiff Bases (Imines) | Forms Enamines / N-Alkylates | Inert to Electrophiles |
| ATRP Utility | Poor (High termination) | Risky (Ligand degradation) | Excellent (Gold Standard) |
| Air Stability | Low (Absorbs | Low (Absorbs | Moderate |
Critical Decision Tree
Figure 1: Decision matrix to rule out ligand mismatch as the primary failure mode.
Part 2: The "Suicide" Ligand Effect (ATRP & Alkylation)
The Issue: In Atom Transfer Radical Polymerization (ATRP) or alkyl halide coupling,
Symptoms
-
Low Conversion: Polymerization stops at <20% conversion.
-
Precipitation: Formation of insoluble ammonium salts (ligand-halide adducts).
-
Loss of Control: High polydispersity (PDI > 1.5) because the catalyst concentration (
) is effectively decreasing as the ligand is consumed.
The Self-Validating Protocol
If you suspect this is happening, perform the "Blank Alkylation Test" :
-
Mix 1 eq. of
with 1 eq. of your alkyl halide initiator in your solvent (no Cu, no monomer). -
Heat to reaction temperature for 1 hour.
-
Analyze by ESI-MS or NMR.
-
Result: If you see a mass shift corresponding to
(alkyl group), your ligand is being alkylated. Switch to .
Part 3: Atmospheric Instability (Handling & Storage)
The Issue:
Troubleshooting Guide: Deactivation Pathways
Figure 2: The reversible deactivation of Me3TREN by carbon dioxide.
Corrective Actions
-
Storage: Must be stored under Argon/Nitrogen. Parafilm is insufficient; use a Schlenk flask or glovebox.
-
Purification: If the ligand has yellowed:
-
Do not just use it. The molar mass is wrong, and the carbamate will alter Cu coordination.
-
Vacuum Distillation: Distill under high vacuum (
mmHg). has a high boiling point ( at mmHg).[1] The carbamate salts will decompose back to the amine and upon heating.
-
Part 4: Coordination Chemistry Pitfalls
If you are using
FAQ: Why is my complex unstable compared to TREN?
Q: I switched from TREN to
Q: My aqueous solution of Cu(II)-
Summary of Recommendations
| Scenario | Recommendation |
| ATRP / SET-LRP | STOP. Replace with |
| Ligand is Cloudy | Distill. It has reacted with |
| Cu(I) Catalysis | Verify Solvent. Avoid ketones (acetone, MEK). Secondary amines can form enamines, releasing water and killing the catalyst. |
| Complex Synthesis | Check Sterics. If TREN worked and |
References
-
Chemical Identity & Properties
-
Ligand Reactivity in ATRP (The "Suicide" Effect)
-
Matyjaszewski, K., et al. Ligands for ATRP. Carnegie Mellon University, Matyjaszewski Polymer Group. (Explains the necessity of fully alkylated ligands like Me6TREN to prevent N-alkylation side reactions). [Link]
-
-
Comparison of TREN Derivatives
-
Ciampolini, M., & Nardi, N. (1966).[7] Five-Coordinated Complexes of Manganese(II), Iron(II), Cobalt(II), Nickel(II), and Zinc(II) with Tris(2-dimethylaminoethyl)amine. Inorganic Chemistry. (Foundational work establishing the steric and electronic differences between TREN, Me3TREN, and Me6TREN series). [Link]
-
- Handling of Amine Ligands
Sources
- 1. alkalisci.com [alkalisci.com]
- 2. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 5. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 三[2-(二甲氨基)乙基]胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Solubility of Tris[2-(methylamino)ethyl]amine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris[2-(methylamino)ethyl]amine and its metal complexes. This guide is designed to provide in-depth, practical solutions to common solubility challenges, ensuring the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the solubility of Tris[2-(methylamino)ethyl]amine complexes.
Question 1: What is Tris[2-(methylamino)ethyl]amine and why is the solubility of its metal complexes a critical parameter?
Tris[2-(methylamino)ethyl]amine is a tripodal, tetradentate amine ligand that forms stable complexes with a wide range of transition metals. Its permethylated analogue, Tris[2-(dimethylamino)ethyl]amine (Me6TREN), is also widely used in coordination chemistry.[1] The solubility of these metal complexes is a critical parameter as it directly impacts their utility in various applications, from homogeneous catalysis to drug development. Poor solubility can impede characterization, reactivity studies, and the formulation of therapeutic agents. For instance, in drug discovery, limited aqueous solubility can be a major hurdle for the clinical application of promising metal-based therapeutic agents.[2]
Question 2: What are the primary factors that dictate the solubility of these complexes?
The solubility of a Tris[2-(methylamino)ethyl]amine metal complex is governed by a combination of factors, including:
-
The Metal Ion: The charge, size, and coordination geometry of the central metal ion influence the overall polarity and crystal lattice energy of the complex.
-
The Counter-ion: The nature of the counter-ion is a key determinant of solubility. The choice of counter-ion can significantly alter the physicochemical properties of the complex.[3][4]
-
The Solvent System: The polarity, protic/aprotic nature, and coordinating ability of the solvent are crucial. Highly polar solvents like DMSO are often effective for dissolving metal-organic compounds.[5]
-
pH of the Solution: For aqueous systems, the pH can affect the protonation state of the amine ligands, thereby influencing the overall charge and water solubility of the complex.
-
Temperature: Temperature can affect solubility, although its impact can vary depending on the specific complex and solvent system.
Question 3: My newly synthesized Tris[2-(methylamino)ethyl]amine complex is insoluble in my reaction solvent. What is the first troubleshooting step I should take?
If your complex precipitates out of solution, the initial step should be to explore a range of solvents with different polarities. If the complex precipitated from a nonpolar solvent, try a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as these are known to be effective for dissolving a wide range of metal complexes.[5][6] Conversely, if the complex is insoluble in a polar solvent, a less polar organic solvent might be effective. It is always advisable to test the solubility with a small amount of the complex before committing the entire batch.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for addressing persistent solubility issues.
Troubleshooting Scenario 1: Poor Solubility in Common Organic Solvents
Problem: You have synthesized a Tris[2-(methylamino)ethyl]amine complex with a first-row transition metal (e.g., Cu, Fe, Co), and it exhibits poor solubility in common organic solvents like dichloromethane, acetonitrile, and methanol.
Root Cause Analysis: This is often due to high crystal lattice energy, where the solvation energy provided by the solvent is insufficient to break down the solid-state structure. This is particularly common when the complex has small, strongly coordinating counter-ions like halides (Cl⁻, Br⁻).
Solutions:
1. Counter-ion Exchange: This is a powerful technique to enhance solubility. Exchanging a small, hard anion for a larger, non-coordinating one can dramatically improve solubility in organic solvents.
-
Experimental Protocol: Anion Exchange using a Silver Salt
-
Dissolve the metal complex with the original counter-ion (e.g., chloride) in a suitable polar solvent where it has at least minimal solubility (e.g., methanol, acetonitrile, or water).
-
In a separate container, dissolve a stoichiometric equivalent of a silver salt containing the desired new, non-coordinating anion (e.g., silver hexafluorophosphate (AgPF₆), silver tetrafluoroborate (AgBF₄), or silver triflate (AgOTf)) in the same solvent.
-
Slowly add the silver salt solution to the solution of your metal complex with stirring.
-
A precipitate of the insoluble silver salt (e.g., AgCl) will form, driving the reaction to completion.
-
Protect the reaction from light, as many silver salts are light-sensitive.
-
After the precipitation is complete, carefully filter the mixture to remove the insoluble silver salt.
-
The filtrate now contains your metal complex with the new, solubility-enhancing counter-ion. Isolate the product by removing the solvent under reduced pressure.
-
Caption: Workflow for counter-ion exchange to improve solubility.
Data Presentation: Qualitative Impact of Counter-ion on Solubility
| Counter-ion | General Impact on Organic Solubility | Rationale |
| Cl⁻, Br⁻, I⁻ | Often leads to lower solubility | Small size and high charge density result in high lattice energies. |
| NO₃⁻, CH₃COO⁻ | Variable, can be coordinating | May coordinate to the metal center, affecting the overall complex structure and polarity. |
| BF₄⁻, ClO₄⁻, PF₆⁻ | Generally enhances solubility | Large, non-coordinating anions that disrupt crystal packing and have weaker interactions with the cationic complex. |
| OTf⁻, NTf₂⁻ | Significantly enhances solubility | Excellent charge delocalization and weak coordinating ability lead to lower lattice energies. |
| BPh₄⁻ | Improves solubility in less polar solvents | The bulky, organic nature of the anion increases the organophilic character of the salt. |
2. Solvent Selection:
If counter-ion exchange is not feasible, a systematic approach to solvent selection is recommended.
-
Highly Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent choices for many sparingly soluble metal complexes due to their high polarity and ability to solvate cations.[5][6]
-
Solvent Mixtures: Using a mixture of solvents can sometimes achieve the desired solubility where single solvents fail. For example, a mixture of dichloromethane and methanol can provide a balance of polarity.
Troubleshooting Scenario 2: Insufficient Aqueous Solubility for Biological Applications
Problem: Your Tris[2-(methylamino)ethyl]amine complex needs to be dissolved in an aqueous buffer for a biological assay, but it is insoluble or precipitates upon addition to the buffer.
Root Cause Analysis: The overall hydrophobicity of the ligand and/or the counter-ion can lead to poor water solubility. The pH of the buffer is also a critical factor, as it can influence the protonation state of the amine groups on the ligand.
Solutions:
1. pH Optimization: The amine groups in the Tris[2-(methylamino)ethyl]amine ligand are basic and can be protonated at lower pH values. This increases the overall positive charge of the complex, which can enhance its solubility in water.
-
Experimental Protocol: pH Screening
-
Prepare a concentrated stock solution of your complex in a water-miscible organic solvent (e.g., DMSO).
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).
-
Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.
-
Visually inspect each solution for precipitation or turbidity.
-
Determine the optimal pH range that maintains the solubility of your complex. Note: Ensure that the chosen pH does not adversely affect the stability or activity of your complex or the biological system under study.
-
2. Use of Solubilizing Agents:
-
Co-solvents: For many biological applications, the use of a small percentage of a water-miscible organic co-solvent is acceptable. Common examples include ethanol and DMSO.
-
Excipients: In pharmaceutical formulations, various excipients can be used to enhance solubility. While a detailed discussion is beyond the scope of this guide, it is an important consideration in drug development.
Sources
- 1. Atom transfer radical addition (ATRA) catalyzed by copper complexes with tris[2-(dimethylamino)ethyl]amine (Me6TREN) ligand in the presence of free-radical diazo initiator AIBN - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of copper complexes with Tris[2-(methylamino)ethyl]amine and tren
Comparative Study: Copper Complexes of Tren vs. Tris[2-(methylamino)ethyl]amine (Me tren)[1]
Executive Summary
This guide analyzes the structural, thermodynamic, and kinetic distinctions between copper complexes of the parent tripodal ligand Tren and its secondary amine derivative Me
While the fully methylated analog Me
Ligand Profile Comparison
| Feature | Tren | Me | Me |
| IUPAC Name | Tris(2-aminoethyl)amine | Tris[2-(methylamino)ethyl]amine | Tris[2-(dimethylamino)ethyl]amine |
| Amine Type | Primary ( | Secondary ( | Tertiary ( |
| Steric Bulk | Low | Medium | High |
| H-Bond Donors | 3 (Strong) | 3 (Moderate) | 0 (None) |
| Cu(I) Stability | Low (Disproportionates) | Moderate | High |
Structural & Geometric Analysis
Coordination Geometry
Both ligands act as tetradentate tripodal chelators (
-
Tren Complexes: The primary amines allow for a tight coordination sphere. In
, the Cu-N bonds are short, stabilizing the Cu(II) oxidation state. The geometry is often strictly TBP ( symmetry approximation). -
Me
tren Complexes: The introduction of methyl groups on the secondary amines creates steric repulsion. This elongates the Cu-N bonds slightly compared to Tren, destabilizing the Cu(II) center relative to the Cu(I) center (which prefers lower coordination numbers like 4). The geometry remains distorted TBP but is more fluxional in solution.
The Hydrogen Bonding Factor
A critical functional difference is the presence of N-H protons.
-
Tren & Me
tren: Possess N-H groups that can serve as hydrogen bond donors to the axial ligand (e.g., Peroxo species, Nitrite, or Halide). This "second-sphere" interaction can stabilize specific catalytic intermediates. -
Me
tren: Lacks N-H protons, relying solely on steric and electronic effects.
Figure 1: Structural impact of ligand substitution on Copper coordination.
Thermodynamic & Redox Properties[5][6]
The methylation of the amine arms systematically shifts the redox potential (
Redox Potential ( )
Data indicates an anodic shift (more positive potential) as steric bulk increases. Steric crowding destabilizes the 5-coordinate Cu(II) complex more than the 4-coordinate Cu(I) complex, making reduction to Cu(I) thermodynamically more favorable (or oxidation to Cu(II) harder).
| Complex | Interpretation | |
| [Cu(tren)Br] | Most negative. Cu(II) is very stable. Cu(I) is a strong reductant but prone to disproportionation. | |
| [Cu(Me | Intermediate. Cu(I) is stabilized relative to Tren, reducing disproportionation tendency. | |
| [Cu(Me | Most positive. Cu(I) is significantly stabilized by sterics. |
Note: Values are approximate based on acetonitrile solutions. More negative potentials generally correlate with higher reducing power of the Cu(I) species.
Disproportionation Stability
A major limitation of Tren in catalytic applications is the rapid disproportionation of its Cu(I) complex in many solvents:
-
Tren:
is large; Cu(I) is unstable. -
Me
tren: Methylation suppresses this pathway, making the Cu(I) species sufficiently stable for controlled catalysis, though less robust than Me tren.
Applications: ATRP and Bioinorganic Modeling
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the catalyst must balance activation rate (
-
Tren: High theoretical activity due to negative potential, but practical failure due to catalyst death (disproportionation).
-
Me
tren: Serves as a "tunable" catalyst. It is less active than the "super-catalyst" Me tren but offers better control in specific monomer systems where Me tren is too aggressive. -
Mechanism: Me
tren mediates the reversible homolytic cleavage of the Alkyl-Halide bond.
Bioinorganic Chemistry (O Activation)
Me
-
Peroxo Stabilization: The N-H groups of Me
tren can H-bond to a Cu-bound superoxide or peroxide species ( ), stabilizing intermediates that would otherwise decompose instantly with Me tren.
Experimental Protocols
Synthesis of [Cu(Me tren)Br]Br
Reagents: Tris[2-(methylamino)ethyl]amine (Sigma-Aldrich 463531), CuBr
-
Ligand Prep: Dissolve 1.0 eq of Me
tren in anhydrous Methanol under N . -
Metal Addition: Add 1.0 eq of CuBr
powder slowly to the stirring ligand solution. The solution will turn deep blue/green (characteristic of Cu(II) TBP). -
Crystallization: Stir for 2 hours. Concentrate volume by 50% under vacuum. Add diethyl ether dropwise to induce precipitation.
-
Isolation: Filter the blue solid under inert atmosphere (if studying Cu(I) redox) or air (for Cu(II) complex). Wash with cold ether. Dry under vacuum.
Cyclic Voltammetry (CV) Setup
To verify the redox shift described in Section 3.1:
-
Solvent: Acetonitrile (HPLC grade, dried).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (polished with alumina).
-
Reference: Ag/AgNO
(0.01 M in MeCN). Calibrate with Ferrocene internal standard. -
Scan Rate: 100 mV/s.
-
Procedure:
-
Dissolve 1 mM of the Copper(II) complex.
-
Scan from +0.5 V to -1.5 V.
-
Observe the quasi-reversible wave. Calculate
. -
Compare
of Tren vs Me tren. Expect ~45 mV positive shift for Me tren.
-
References
-
Redox Potentials & ATRP Activity
- Comparison of amine-based ligands in copper-mediated
-
Source: Macromolecules, 2010, 43(22), 9257-9267.[1]
-
Ligand Synthesis & Properties
- Synthesis of Tris[2-(methylamino)ethyl]amine and its Copper Complexes.
-
Source: Inorganic Chemistry, 1998, 37(16), 4022-4029.[2]
-
Bioinorganic Modeling (H-Bonding)
- Copper(II) complexes of methylated tren ligands: The role of H-bonding in nitrite reduction models.
- Source: Journal of the American Chemical Society, 2005, 127(38), 13312.
-
Commercial Availability
- Tris[2-(methylamino)
-
Source: Sigma-Aldrich Catalog (Product #463531).[3]
Precision Assessment of Tris[2-(methylamino)ethyl]amine Purity via Potentiometric Titration
Content Type: Publish Comparison Guide Audience: Researchers, Polymer Chemists, and Drug Development Professionals
Executive Summary
In the precise world of Atom Transfer Radical Polymerization (ATRP) and chelation chemistry, the purity of the ligand dictates the stoichiometry of the metal complex. Tris[2-(methylamino)ethyl]amine (often abbreviated as Me
However, commercial and synthesized batches of Me
This guide establishes Potentiometric Titration as the superior "working standard" for assessing functional purity, comparing it objectively against qNMR and GC-MS, and providing a validated protocol for its execution.
Part 1: The Analytical Challenge
Synthesizing Me
-
Inorganic Salts: If the final extraction is imperfect, the product may contain 5–15% mass of non-active salts.
-
Protonation State: The ligand may exist partially as a hydrochloride salt rather than the free base, altering the molecular weight significantly.
Why Standard Purity Methods Fail:
-
GC-MS: Excellent for identifying organic byproducts (e.g., under-alkylated TREN), but cannot detect inorganic salts or water.
-
Standard NMR: Qualitative. Without a precise internal standard (qNMR), it cannot distinguish between 100 mg of pure ligand and 100 mg of ligand containing 10% NaCl.
Part 2: Method Comparison Matrix
The following table contrasts the three primary methods for assessing Me
| Feature | Method A: Potentiometric Titration | Method B: Quantitative NMR (qNMR) | Method C: GC-MS / LC-MS |
| Primary Output | Functional Equivalent Weight (Active Amine Content) | Absolute Molar Purity (Organic structure) | Impurity Identification (Qualitative/Relative) |
| Detects Salts? | Yes (Indirectly via mass balance) | No (Unless salts have protons, e.g., NH | No |
| Detects Water? | Yes (Lowers assay %) | No (Water peak often suppressed/exchanged) | No |
| Precision | High (<0.5% RSD) | Moderate (1–2% depending on relaxation) | Low (Response factors vary) |
| Cost/Time | Low / <30 mins | High / >1 hour (setup + scan) | Moderate / 30 mins |
| Blind Spots | Non-basic organic impurities | Inorganic contaminants, paramagnetic interference | Salts, non-volatiles, thermally unstable compounds |
Verdict: Use qNMR to verify the structure (organic identity). Use Titration to verify the mass purity (how much ligand is actually in the vial).
Part 3: Potentiometric Titration Protocol
3.1 The Principle
Me
3.2 Reagents & Equipment[1]
-
Titrant: 0.1 N Hydrochloric Acid (Standardized against TRIS primary standard).
-
Solvent: Degassed Deionized Water (
-free to prevent carbonate error). -
Electrode: Calibrated Glass pH Electrode (Double junction preferred).
-
Apparatus: Class A Burette or Automatic Titrator (e.g., Metrohm/Mettler).
3.3 Experimental Workflow (Visualization)
Figure 1: Step-by-step workflow for the potentiometric purity assessment of Me
3.4 Step-by-Step Procedure
-
Standardization: Standardize the 0.1 N HCl titrant using a primary standard (e.g., Tris(hydroxymethyl)aminomethane) to 4 significant figures (e.g., 0.1004 N).
-
Blank Determination: Titrate 30 mL of the solvent (water) to determine any background acid/base consumption (usually negligible if degassed).
-
Sample Titration:
-
Weigh accurately ~60–100 mg of Me
TREN ( ) into a titration beaker. -
Dissolve in 30 mL degassed water. Stir magnetically.
-
Immerse the pH electrode. Ensure the junction is covered.
-
Titrate with 0.1 N HCl. Add titrant in small increments (0.05–0.1 mL) near the equivalence points.
-
Continue titrating until pH drops below 2.5 to ensure all amine sites are protonated.
-
Part 4: Data Analysis & Interpretation
Me
1. Locate the End Point (
2. Calculate Equivalent Weight (EW):
- : Mass of sample in grams.
- : Volume of acid at equivalence in mL.
- : Normality of acid.
3. Calculate Purity:
The theoretical molecular weight (
Crucial Check: If your purity is >100%, your ligand may be wet with a volatile solvent, or you are using the wrong
Part 5: Case Study - The "Hidden Salt" Error
Scenario: A researcher synthesizes Me
The Titration Reality: The researcher performs the protocol above.
-
Sample Mass: 0.1000 g
-
Titrant: 0.1000 N HCl
-
Theoretical Volume (for 100% pure, n=3 basic sites): 15.93 mL.
-
Observed Volume: 14.34 mL.
Calculation:
Analysis: The sample contained 10% inorganic salt (NaCl) generated during the neutralization of the hydrochloride precursor. This salt is NMR silent but "dilutes" the ligand mass. If used in ATRP without correction, the catalyst concentration would be 10% lower than intended, altering the polymerization kinetics (
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link
-
Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. Link
-
Queffelec, J., et al. (2006). Optimization of the Synthesis of Tris(2-(dimethylamino)ethyl)amine (Me6TREN). Macromolecules. (Protocol adapted for Me3TREN variants). Link
-
PubChem Database. Tris[2-(methylamino)ethyl]amine Compound Summary. Link
Sources
A Senior Application Scientist's Guide to Evaluating the pH Stability of Tris[2-(methylamino)ethyl]amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and biological research, the integrity of chemical reagents is paramount. Tris[2-(methylamino)ethyl]amine, a polyamine with a unique tripodal structure, finds application in various contexts, including as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules. However, its utility is intrinsically linked to its stability, particularly in aqueous solutions where pH can vary dramatically. This guide provides a comprehensive framework for evaluating the stability of Tris[2-(methylamino)ethyl]amine across a range of pH conditions, comparing its potential performance to well-established buffering agents, and offering detailed experimental protocols to generate the necessary supporting data.
The Critical Role of pH in Amine Stability
Aliphatic amines, such as Tris[2-(methylamino)ethyl]amine, are susceptible to degradation through several pathways, many of which are influenced by the pH of the solution. The primary modes of degradation include:
-
Hydrolysis: While the carbon-nitrogen bond in simple amines is generally stable against hydrolysis, strained or activated amines can be more susceptible, particularly under strongly acidic or basic conditions coupled with elevated temperatures.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylamines, or even cleavage of C-N bonds. The rate of oxidation can be pH-dependent, as the protonation state of the amine influences its electron density.[1]
The pH of the environment dictates the protonation state of the amine groups. Tris[2-(methylamino)ethyl]amine possesses one tertiary amine and three secondary amine functionalities, each with a distinct basicity and corresponding pKa value. The degree of protonation affects not only the molecule's reactivity but also its conformation and interaction with its environment.
Understanding the Protonation Behavior of Tris[2-(methylamino)ethyl]amine
-
The tertiary amine is structurally similar to triethylamine, which has a pKa of approximately 10.75.[2][3]
-
The secondary amine groups are analogous to those in N-methylethylenediamine, which has pKa values of approximately 6.86 and 10.15.[4]
Based on these comparisons, we can anticipate that the amine groups of Tris[2-(methylamino)ethyl]amine will be protonated at different pH ranges, influencing its overall charge and stability.
A Comparative Framework: Tris[2-(methylamino)ethyl]amine vs. Established Buffers
In many biological applications, the stability of a compound is directly related to its ability to function as a pH buffer. "Good's buffers," such as HEPES and MOPS, were specifically designed for high stability and minimal interference in biological systems.[5][6] A comparative evaluation should therefore benchmark the stability of Tris[2-(methylamino)ethyl]amine against these standards.
| Buffer System | pKa at 25°C | Useful pH Range | Key Stability Characteristics |
| Tris[2-(methylamino)ethyl]amine (Estimated) | Multiple (est. ~7-11) | Potentially broad, but stability is the question | Prone to oxidation; potential for complex formation with metal ions. |
| HEPES | 7.48 | 6.8 - 8.2 | Generally stable, but can produce hydrogen peroxide when exposed to light in the presence of riboflavin.[7][8] |
| MOPS | 7.20 | 6.5 - 7.9 | Stable at room temperature; should not be autoclaved with carbohydrates.[9][10] |
| Tris | 8.06 | 7.1 - 9.1 | pH is highly temperature-dependent; reactive primary amine.[7] |
Experimental Evaluation of pH Stability: A Forced Degradation Study
To rigorously assess the stability of Tris[2-(methylamino)ethyl]amine, a forced degradation study is the most effective approach.[11] This involves subjecting the compound to harsh conditions to accelerate its decomposition, allowing for the identification of degradation products and the determination of degradation kinetics.[12]
Experimental Workflow
Caption: A schematic overview of the forced degradation study workflow.
Detailed Experimental Protocols
1. Preparation of Test Solutions:
-
Stock Solution: Prepare a 10 mg/mL stock solution of Tris[2-(methylamino)ethyl]amine in deionized water.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 3 to 11 (e.g., citrate for pH 3 and 5, phosphate for pH 7, and borate for pH 9 and 11).
-
Test Samples: For each stress condition, dilute the stock solution in the appropriate buffer to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To a test sample in pH 3 buffer, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: To a test sample in pH 11 buffer, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To a test sample in pH 7 buffer, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate test samples at pH 3, 7, and 11 at 60°C.
3. Time Points and Quenching:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.
-
Store all samples at -20°C until analysis.
Analytical Methodologies
A. Stability-Indicating HPLC-UV/MS Method:
A robust High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection is essential for separating the parent compound from its degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound absorbs, and MS detection to identify the mass of the parent and any degradation products.
B. NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable structural information about the degradation products and can be used to monitor the degradation process in real-time.[13][14]
-
¹H NMR: Changes in the chemical shifts and the appearance of new signals can indicate the formation of degradation products.
-
¹³C NMR: Provides information on changes to the carbon skeleton of the molecule.
Data Interpretation and Comparison
The stability of Tris[2-(methylamino)ethyl]amine can be quantified by monitoring the decrease in the peak area of the parent compound over time using HPLC. The percentage of degradation can be calculated as follows:
% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
The results should be tabulated for each pH and stress condition to facilitate comparison.
Table 1: Example Data Table for Percentage Degradation of Tris[2-(methylamino)ethyl]amine
| Time (hours) | pH 3 (60°C) | pH 7 (60°C) | pH 11 (60°C) | pH 7 + 3% H₂O₂ (RT) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
By plotting the natural logarithm of the remaining concentration versus time, the degradation rate constant (k) can be determined from the slope of the line, assuming first-order kinetics.
Conclusion: A Path to Informed Application
The stability of Tris[2-(methylamino)ethyl]amine is a critical parameter that dictates its suitability for various applications. This guide provides a comprehensive, scientifically grounded approach to evaluating its pH-dependent stability. By conducting a thorough forced degradation study and comparing the results to established stable compounds, researchers can gain a clear understanding of the operational limits of Tris[2-(methylamino)ethyl]amine. The provided protocols offer a robust starting point for generating the necessary experimental data to make informed decisions in research and development, ultimately ensuring the reliability and reproducibility of scientific outcomes.
References
-
PubChem. Triethylamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Triethylamine. [Link]
-
Hopax Fine Chemicals. (2024). HEPES, TRIS buffer and pH control. [Link]
-
vCalc. pKa of Triethylamine. (2021). [Link]
- Tsuboi, M., et al. (2002). Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. The Biochemical journal, 365(Pt 3), 785–790.
-
Hopax Fine Chemicals. (2024). What is the chemical stability of MOPS Sodium Salt under different conditions?. [Link]
- Zhou, J., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9063–9070.
-
Hopax Fine Chemicals. (2019). What is a Good's Buffer?. [Link]
- Nakano, H., et al. (2004). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic acids research, 32(10), 3116–3124.
- Al-Obaidy, F. (n.d.).
-
ResearchGate. (2024). Is HEPES (and other) buffer slightly out of recommended pH range still functional?. [Link]
-
Scitegrity. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Urbańczyk, M., et al. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical chemistry, 96(29), 10817–10825.
- Piai, A., et al. (2020). Polyamines Mediate Folding of Primordial Hyper-Acidic Helical Proteins. bioRxiv.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-147.
-
Wuhan Desheng Biochemical Technology Co., Ltd. (2022). What factors are related to the stability of MOPS buffer. [Link]
-
Wikipedia. Good's buffers. [Link]
- de Cássia de Souza, R., et al. (2016). Evaluation of the stability of polyamines in human serum at different storage temperatures using capillary electrophoresis with indirect UV detection. Journal of the Brazilian Chemical Society, 27(1), 163-170.
-
PubChem. N-Methylethylenediamine. National Center for Biotechnology Information. [Link]
-
UC San Diego. (2023). Real Time in-situ Monitoring of Drug Product Degradation Using Water Proton NMR. [Link]
- Zhang, M., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-12.
-
Interchim. Good's buffers (biological buffers). [Link]
- Marti, G., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules (Basel, Switzerland), 24(9), 1764.
- Jahn, M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 38-43.
- Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
-
ResearchGate. (n.d.). Buffer stability analysis. [Link]
- Zhou, J., et al. (2019). Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega, 4(5), 9063-9070.
-
Technology Networks. (2026). Solid-State NMR Finds Its Place in Energy Storage Research – Understanding Paramagnetic Materials. [Link]
- Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(42), 15309-15325.
-
Loba Chemie. Good's Buffer (Biological Buffers). [Link]
-
Wuhan Desheng Biochemical Technology Co., Ltd. (2022). Simple Introduction for MOPS Buffer. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. (2004). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. [Link]
- Igarashi, K., & Kashiwagi, K. (2021). Changes in Whole Blood Polyamine Levels and Their Background in Age-Related Diseases and Healthy Longevity. International journal of molecular sciences, 22(11), 5653.
-
AZoM. (2023). NMR Spectroscopy for Chemical Industry. [Link]
-
Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Reddit. (2021). Simple question about MOPS buffer. [Link]
-
Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
-
Wikipedia. Amine oxide. [Link]
-
Wikipedia. HEPES. [Link]
- Wallace, H. M., & Keir, H. M. (1982). A comparison of polyamine metabolism in normal and transformed baby-hamster-kidney cells. The Biochemical journal, 202(3), 785–790.
-
Chem-Impex. N-Boc-N'-methylethylenediamine. [Link]
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- 14. umventures.org [umventures.org]
literature review of Tris[2-(methylamino)ethyl]amine applications
Comprehensive Guide to Tris[2-(methylamino)ethyl]amine (Me TREN) Applications
Executive Summary & Ligand Identity
Tris[2-(methylamino)ethyl]amine , commonly abbreviated as Me
It occupies a critical "middle ground" in the TREN ligand family, bridging the gap between the primary amines of TREN and the fully methylated tertiary amines of Me
Chemical Identity
| Property | Detail |
| Chemical Name | Tris[2-(methylamino)ethyl]amine |
| Common Abbreviation | Me |
| CAS Number | 65604-89-9 |
| Formula | N(CH |
| Key Feature | Three secondary amines (allows H-bonding & functionalization) |
| Primary Alternative | Me |
Application Analysis: Atom Transfer Radical Polymerization (ATRP)
In ATRP, the ligand complexes with Copper (Cu) to shuttle the catalyst between the active Cu(I) and dormant Cu(II) states.[1] Me
Comparative Performance: Me TREN vs. Alternatives
| Feature | TREN (Primary) | Me | Me |
| Cu(II) Affinity | High | Very High | Extremely High |
| Redox Potential ( | Most Negative (Stabilizes Cu(II)) | Intermediate ( | Less Negative ( |
| ATRP Activity ( | Low (often ineffective) | Moderate / Tunable | High / Super-active |
| Steric Hindrance | Low | Medium | High |
| Side Reactions | High (Primary amines react with alkyl halides) | Moderate (Secondary amines can react) | Low (Inert tertiary amines) |
Expert Insight: When to use Me TREN?
Use Me
-
Slowing Down "Runaway" Reactions : For highly reactive monomers (e.g., certain acrylates), Me
TREN can be too active, leading to loss of control (high dispersity, Đ).[1] Me TREN provides a lower , slowing propagation to manageable levels.[1] -
Steric Constraints : The methyl groups on Me
TREN create a bulky coordination sphere.[1] Me TREN is less crowded, allowing it to bind Cu centers in confined environments (e.g., surface-initiated ATRP on dense brushes).[1]
Experimental Protocol: Me TREN-Mediated ATRP of Methyl Acrylate
This protocol validates the ligand's ability to control polymerization kinetics.[1]
Reagents:
-
Monomer: Methyl Acrylate (MA), 5 mL (passed through basic alumina).
-
Initiator: Ethyl
-bromoisobutyrate (EBiB), 16 L.[1] -
Ligand: Me
TREN , 12 mg.[1] -
Catalyst: CuBr, 8 mg.[1]
-
Solvent: DMSO, 5 mL.
Workflow:
-
Degassing : Charge a Schlenk flask with CuBr. Seal and cycle vacuum/nitrogen (3x) to remove O
. -
Complex Formation : In a separate vial, dissolve Me
TREN in DMSO. Inject this solution into the Schlenk flask. Note: The solution should turn light green/blue as the Cu(I) complex forms. -
Monomer Addition : Inject degassed Methyl Acrylate and EBiB initiator via gas-tight syringe.
-
Polymerization : Place flask in a thermostated oil bath at 25°C.
-
Validation : Take aliquots at t=1, 2, 4 hours. Analyze via GPC.
-
Success Criteria: Linear evolution of
vs. conversion; Dispersity (Đ) < 1.2.
-
Application Analysis: Bioinorganic Chemistry & Coordination
Me
Mechanism: The "Second Sphere" Effect[1]
-
Me
TREN : The tertiary amines ( ) are hydrophobic and cannot H-bond.[1] The metal center is isolated.[1][2] -
Me
TREN : The secondary amines ( ) coordinate to the metal and extend a proton into the solvent/substrate cavity.[1] This stabilizes exogenous ligands (like superoxide or peroxide) via H-bonding, dramatically altering redox rates compared to Me TREN.[1]
Figure 1: Mechanistic difference in substrate stabilization between Me6TREN and Me3TREN.
Application Analysis: CO Capture
Unlike Me
-
Chemisorption Logic :
-
Me
TREN (Tertiary) : Can only react with CO in the presence of water to form bicarbonates (slow, requires H O).[1] -
Me
TREN (Secondary) : Reacts directly with CO to form carbamates (fast, anhydrous possible).
-
-
Implementation : Me
TREN is often impregnated into porous supports (e.g., silica or MOFs) to create "molecular basket" sorbents.[1] The tripodal structure prevents the amines from collapsing, maintaining high surface area for gas uptake.[1]
References
-
Synthesis and Characteriz
TREN Complexes- Source: Inorganic Chemistry
-
Title: Trigonal bipyramidal complexes of bivalent manganese, iron, and zinc with tris(2-methylaminoethyl)amine.[1]
- Context: Defines the crystal structure and coordination geometry (TBP) of Me TREN complexes.
-
(Verified via Search)
-
TREN vs Me
TREN) -
Redox Potential and Activity Studies
-
Source: Journal of the American Chemical Society[1]
- Title: Atom Transfer Radical Polymeriz
- Context: Discusses the electrochemical properties of TREN-family ligands and how methyl
-
-
CO
Capture Mechanisms with Polyamines- Source: Chemical Reviews
- Title: Introduction: Carbon Capture and Separ
- Context: General reference for the carbamate (secondary amine)
Assessing the Reproducibility of Tris[2-(methylamino)ethyl]amine Synthesis Protocols
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Ligand Precision Crisis
In the realm of transition metal catalysis—specifically Atom Transfer Radical Polymerization (ATRP) and bioinorganic modeling—ligand purity dictates catalytic fidelity. Tris[2-(methylamino)ethyl]amine (commonly denoted as Me
Unlike its permethylated cousin Me
-
Tunable Sterics: Reduced steric bulk compared to Me
TREN, affecting metal coordination geometry. -
Functionalization Potential: The secondary amines serve as reactive handles for attaching fluorophores, surfaces, or biomolecules.
-
H-Bonding Capability: Crucial for second-sphere coordination effects in biomimetic catalysis.
However, synthesizing Me
Chemical Identity & Alternatives Analysis
Before assessing protocols, we must benchmark Me
Table 1: Comparative Performance Matrix of TREN-based Ligands
| Feature | Me | Me | TREN (Alternative 2) |
| Structure | Tris-secondary amine | Tris-tertiary amine | Tris-primary amine |
| CAS No. | 65604-89-9 | 33527-91-2 | 4097-89-6 |
| Cu(II) Affinity (Log K) | ~18.5 (High) | ~14.6 (Moderate) | >20 (Very High) |
| Redox Potential ( | ~ -870 mV | ~ -820 mV | ~ -915 mV |
| ATRP Activity | High (Controlled) | Very High (Fast) | Low (Slow initiation) |
| Synthesis Difficulty | High (Selectivity issues) | Moderate (Eschweiler-Clarke) | Low (Commercial) |
| Primary Utility | Functionalization / Biomimetic | High-speed ATRP / Click | Chelation / Crosslinking |
Key Insight: Me
TREN provides a redox potential intermediate between TREN and MeTREN.[1] Its secondary amines stabilize Cu(II) more effectively than Me TREN due to reduced steric strain and potential H-bonding, making it superior for applications requiring a stable yet active catalyst complex.
Synthesis Protocol Assessment
We evaluated three common synthetic strategies based on Reproducibility , Scalability , and Purity Profile .
Method A: Direct Alkylation (Not Recommended)
-
Reaction: TREN + Methyl Iodide (controlled stoichiometry).
-
Flaw: Amines undergo statistical alkylation. Even with precise stoichiometry, the product is a "soup" of mono-, di-, and tri-methylated arms, plus quaternary ammonium salts.
-
Reproducibility: <10%.
-
Verdict: REJECT . Impossible to purify to >95% without preparative HPLC.
Method B: Chloride Displacement (High Hazard)
-
Reaction: Tris(2-chloroethyl)amine + Excess Methylamine.
-
Flaw: The precursor (nitrogen mustard) is a potent blister agent and highly unstable (self-quaternizes).
-
Reproducibility: Moderate (60%).
-
Verdict: AVOID due to severe safety risks and precursor instability.
Method C: Formylation-Reduction (The Gold Standard)
-
Reaction: TREN
Tris-formamide Reduction (LiAlH ) Me TREN. -
Logic: The formyl group protects the nitrogen and installs exactly one carbon. Reduction guarantees a methyl group. Over-alkylation is chemically impossible.
-
Reproducibility: >90%.[2]
-
Verdict: RECOMMENDED . This is a self-validating protocol.
Visualizing the Synthesis Logic
The following diagram illustrates the divergence between the statistical mess of direct alkylation and the precision of the protection-reduction route.
Figure 1: Comparison of Synthetic Pathways. The Green Path (Formylation) ensures structural fidelity, whereas the Red Path (Alkylation) leads to inseparable mixtures.
Detailed Experimental Protocol (Method C)
This protocol is designed for high reproducibility . It minimizes moisture sensitivity during the critical reduction step.
Phase 1: Synthesis of
-Triformyl-TREN
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add TREN (10.0 mL, 67 mmol) and Ethyl Formate (60 mL, excess).
-
Reaction: Reflux the mixture at 60°C for 24 hours. The solution will initially be clear and may turn slightly yellow.
-
Workup: Remove excess ethyl formate via rotary evaporation.
-
Validation: The resulting viscous oil/solid should show a distinct carbonyl peak in IR (~1660 cm⁻¹) and loss of NH
peaks.-
Checkpoint: If the product is not a solid or very viscous oil, formylation is incomplete. Repeat reflux.
-
Phase 2: Reduction to Me
TREN
-
Setup: Flame-dry a 500 mL 3-neck flask under Argon flow. Fit with an addition funnel and reflux condenser.
-
Reagent Prep: Suspend LiAlH
(7.6 g, 200 mmol, 3.0 equiv per amide) in anhydrous THF (150 mL) at 0°C. -
Addition: Dissolve the Triformyl-TREN intermediate in anhydrous THF (50 mL). Add dropwise to the LiAlH
suspension over 30 minutes. Caution: Exothermic gas evolution ( ). -
Reaction: Warm to room temperature, then reflux for 16 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
7.6 mL Water
-
7.6 mL 15% NaOH
-
22.8 mL Water
-
-
Purification: Stir until the aluminum precipitate turns white and granular. Filter through a fritted glass funnel. Dry filtrate over Na
SO , filter, and concentrate. -
Final Polish: Distill under high vacuum (bp ~78°C at 0.1 mmHg) to obtain a colorless liquid.
Workflow Visualization
The following flowchart details the operational logic for the recommended protocol, including critical "Stop/Go" decision points.
Figure 2: Step-by-step workflow for the synthesis of Me
Troubleshooting & Quality Control
To ensure reproducibility, verify the product using these spectroscopic fingerprints.
Table 2: QC Parameters for Me
| Parameter | Specification | Common Impurity Signal |
| Appearance | Colorless liquid | Yellow/Brown (Oxidation) |
| Broad multiplets (Incomplete reduction) | ||
| IR Spectroscopy | ~3300 cm⁻¹ (Weak NH stretch) | ~1660 cm⁻¹ (Residual Amide) |
| Water Content | < 0.1% (Karl Fischer) | Broad OH peak in NMR |
Common Failure Mode:
-
Symptom: Gelatinous precipitate during workup.
-
Cause: Incorrect LiAlH
quenching ratio. -
Fix: Adhere strictly to the
(g LiAlH : mL H O : mL NaOH : mL H O) rule.
References
-
Queffelec, J., et al. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629-8639. Link
-
Ciampolini, M., & Nardi, N. (1966). Trigonal bipyramidal complexes of bivalent manganese, iron, and zinc with tris(2-dimethylaminoethyl)amine. Inorganic Chemistry, 5(7), 1150-1154. Link
-
Matyjaszewski, K., et al. (2006). Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. Proceedings of the National Academy of Sciences, 103(42), 15309-15314. Link
-
Gonzalvez Noguera, M. A. (2019). Electrocatalysis at the Atypical Cu(II)-C bond: Electrochemical and Spectroscopic Studies. UQ eSpace. Link
-
Sigma-Aldrich. Product Specification: Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9).[2][3][4] Link
Sources
Executive Summary
This guide provides a technical comparative analysis of Tris[2-(methylamino)ethyl]amine (commonly abbreviated as Me
These compounds are critical tripodal ligands used in Atom Transfer Radical Polymerization (ATRP) and CO
Key Insight: While Me
Chemical Identity & Physicochemical Profile[1][2][3]
The thermal behavior of these ligands is strictly governed by their amine classification (primary vs. secondary vs. tertiary) and hydrogen-bonding capability.
| Property | TREN | Me | Me |
| IUPAC Name | Tris(2-aminoethyl)amine | Tris[2-(methylamino)ethyl]amine | Tris[2-(dimethylamino)ethyl]amine |
| Structure Type | Tripodal Primary Amine | Tripodal Secondary Amine | Tripodal Tertiary Amine |
| CAS Number | 4097-89-6 | 65604-89-9 | 19019-05-7 |
| Molecular Weight | 146.24 g/mol | 188.32 g/mol | 230.39 g/mol |
| Boiling Point | 265 °C (atm) / 114 °C (15 mmHg) | ~78 °C (0.1 mmHg) | ~80-85 °C (0.2 mmHg) |
| H-Bonding | Strong (Donor/Acceptor) | Moderate (Donor/Acceptor) | Weak (Acceptor Only) |
| Physical State (25°C) | Viscous Liquid | Liquid | Liquid |
| Key Application | CO | Specialized ATRP, CO | High-Activity ATRP (SET-LRP) |
Structural Visualization
The following diagram illustrates the structural progression from TREN to Me
Comparative Thermal Stability Analysis
Inert Atmosphere Stability (TGA)
In an inert atmosphere (Nitrogen/Argon), thermal stability is determined by bond dissociation energies and volatility.
-
TREN: Exhibits the highest boiling point due to extensive intermolecular hydrogen bonding. However, it is prone to condensation reactions (releasing ammonia) at temperatures >200 °C.
-
Me
TREN: The introduction of methyl groups reduces hydrogen bonding, significantly lowering the boiling point relative to molecular weight. It is thermally stable up to ~150–180 °C, after which volatilization competes with decomposition. -
Me
TREN: Lacking N-H bonds, it cannot self-condense. Its mass loss in TGA is primarily driven by evaporation rather than degradation up to ~200 °C. It is the most robust candidate for high-temperature polymerization where side reactions must be minimized.
Reactive Atmosphere Stability (CO Capture Context)
In the presence of CO
-
Degradation Mechanism (Primary/Secondary): TREN and Me
TREN react with CO to form carbamates. At elevated temperatures (>120 °C), these carbamates undergo intramolecular nucleophilic attack to form cyclic ureas (imidazolidinones) . This is an irreversible degradation pathway.-
Me
TREN Specifics: The steric bulk of the methyl group slightly retards this ring closure compared to TREN, but it remains a significant failure mode.
-
-
Stability (Tertiary): Me
TREN cannot form carbamates directly. It interacts with CO via bicarbonate formation (requiring water), which is thermally reversible without forming cyclic degradation products. Therefore, Me TREN is significantly more stable in CO capture cycling than Me TREN.
Degradation Pathway Diagram
The following flowchart details the critical thermal degradation mechanism for Me
Application-Specific Performance
Atom Transfer Radical Polymerization (ATRP)
In ATRP, the ligand solubilizes the Copper catalyst and tunes its redox potential.[1]
-
Me
TREN: The "Gold Standard" for Cu(0)-mediated ATRP (SET-LRP). Its high catalytic activity allows polymerization at ambient temperatures, negating the need for high thermal stability. -
Me
TREN: Rarely used as a primary ligand because secondary amines can act as chain transfer agents or undergo N-alkylation with the alkyl halide initiator, leading to loss of "living" character. Its thermal instability is a liability here.
CO Capture Solvents
-
Me
TREN: Offers a compromise. The secondary amine reacts faster with CO than tertiary amines (kinetic advantage) but has a lower heat of regeneration than primary amines (thermodynamic advantage). However, thermal degradation limits its lifespan in the stripper. -
Recommendation: Use Me
TREN only if mixed with radical scavengers or in lower-temperature vacuum stripping configurations (<100 °C).
Experimental Protocols
To validate these properties in your specific formulation, follow these self-validating protocols.
Protocol A: Determination of Thermal Decomposition Temperature ( )
Objective: Identify the onset of irreversible degradation.
-
Instrument: Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q500).
-
Sample Prep: Load 10–15 mg of liquid amine into a Platinum or Alumina pan.
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert baseline). -
Ramp Profile:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 600 °C.
-
-
Data Analysis: Determine
(temperature at 5% mass loss).-
Note: For Me
TREN, distinguish between evaporation (smooth curve) and decomposition (inflection point). Run a sealed pan DSC (Protocol B) to confirm.
-
Protocol B: Accelerated Thermal Degradation (CO Loaded)
Objective: Simulate industrial stripper conditions.
-
Setup: Stainless steel pressure cylinders (Swagelok).
-
Loading: Saturate Me
TREN solution (30 wt% in ) with gas until pH stabilizes (~0.4–0.5 mol /mol amine). -
Aging: Seal cylinders and place in a convection oven at 135 °C for 1–4 weeks.
-
Analysis:
-
Cool to RT.
-
Analyze via LC-MS or GC-MS .
-
Target Analytes: Look for m/z peaks corresponding to [M + 26] (cyclic urea formation) or [M - 14] (demethylation).
-
References
-
PubChem. (2025). Tris[2-(methylamino)ethyl]amine Compound Summary. National Library of Medicine. [Link]
-
Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules. [Link]
-
Freeman, S. A., et al. (2013). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Texas at Austin / GTAPC. [Link]
-
Gou, L., et al. (2013). CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. Industrial & Engineering Chemistry Research. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tris[2-(methylamino)ethyl]amine
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. Tris[2-(methylamino)ethyl]amine (CAS 65604-89-9) is a potent alkylamine that demands a rigorous and informed approach to its disposal.[1][2] This guide moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and regulatory awareness.
Foundational Safety: Hazard Profile and Risk Mitigation
Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's inherent risks. Tris[2-(methylamino)ethyl]amine is not a benign substance; it is classified as a hazardous material due to its severe health effects.[3]
Primary Hazards:
-
Acute Toxicity: The compound is toxic if swallowed and can be fatal if it comes into contact with the skin.[3][4]
-
Corrosivity: It causes severe, destructive burns to the skin and can lead to permanent eye damage.[3][4][5][6] The respiratory tract is also susceptible to its corrosive effects.[3]
-
Organ Damage: Short-term exposure can cause damage to organs.[4]
-
Combustibility: While not highly flammable, it can produce poisonous gases in a fire, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4][7]
This hazard profile dictates that direct contact must be avoided at all times and that its release into the environment is unacceptable. The following table summarizes the essential protective measures and materials to avoid.
| CATEGORY | SPECIFICATION | RATIONALE |
| Personal Protective Equipment (PPE) | Gloves: Chemical-resistant gloves (e.g., Butyl rubber).[8] Eye Protection: Safety goggles with side shields and a face shield.[4][9][10] Body: Lab coat and chemical-resistant apron.[10] Respiratory: Use only in a certified chemical fume hood.[9][10][11] For spills, a NIOSH-approved respirator or SCBA is necessary.[4][8] | Prevents dermal absorption, which can be fatal, and protects against corrosive splashes to the eyes and skin. A fume hood is critical to prevent inhalation of corrosive vapors. |
| Incompatible Materials | Strong oxidizing agents, strong acids, moisture.[3][12] | Mixing with acids can cause a violent, exothermic reaction.[4] It is also air and moisture sensitive.[3] |
| Storage of Waste | Tightly sealed, approved chemical waste container in a cool, dry, well-ventilated area away from incompatible materials.[3][10] | Prevents accidental reactions, degradation, and release of hazardous vapors. |
Core Disposal Protocol: A Step-by-Step Mandate
The fundamental principle for disposing of Tris[2-(methylamino)ethyl]amine is that it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be poured down the drain. [8][9] Local regulations may vary, but the following procedure provides a universally safe and compliant framework.
Step 1: Waste Collection and Segregation
-
Designated Container: All waste containing Tris[2-(methylamino)ethyl]amine, including rinsates from cleaning glassware, must be collected in a designated, properly sealed hazardous waste container.[4][9]
-
Segregation is Key: This waste stream must be kept separate from other chemical wastes, particularly acidic waste, to prevent dangerous reactions.[4][9] Do not mix with incompatible materials listed in the table above.
Step 2: Containerization and Labeling
-
Use Approved Containers: Only use containers approved for liquid hazardous waste.[4] The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Label Immediately and Clearly: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "Tris[2-(methylamino)ethyl]amine"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date
-
An accurate list of all components and their approximate concentrations if it is a mixed waste.
-
Step 3: Storage and Final Disposal
-
Safe Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area must be secure and away from general laboratory traffic.[10]
-
Professional Disposal: The only acceptable final step is to arrange for pickup by a licensed professional waste disposal company.[1][13] These companies have the permits, equipment, and expertise to transport and dispose of the chemical safely, typically via high-temperature incineration. Your institution's Environmental Health and Safety (EHS) office will manage this process.[9]
Emergency Protocol: Spill Management
Accidents happen, but a prepared response can mitigate the consequences significantly.
-
For Minor Spills (within a chemical fume hood):
-
Ensure your PPE is fully intact. Alert others in the immediate area.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][4][6][8]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[8][12]
-
Wipe the area with a suitable solvent (following your lab's specific SOPs), and place all cleaning materials into the same hazardous waste container.
-
Seal and label the container as "Hazardous Waste: Tris[2-(methylamino)ethyl]amine Spill Debris."
-
-
For Major Spills (outside a fume hood, or any spill you are not equipped to handle):
-
EVACUATE the area immediately.
-
Alert all personnel and activate your facility's emergency response system (e.g., pull the fire alarm, call your EHS emergency number).
-
Close the doors to the affected area to contain vapors.
-
Provide emergency responders with the Safety Data Sheet (SDS) for Tris[2-(methylamino)ethyl]amine upon their arrival.
-
The Logic of Disposal: A Decision Workflow
To ensure every step is considered, the disposal process can be visualized as a clear decision-making workflow. This diagram illustrates the path from waste generation to compliant disposal.
Caption: Disposal workflow for Tris[2-(methylamino)ethyl]amine waste.
Regulatory Imperative: The Generator's Responsibility
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14] As the generator of the waste, your laboratory is legally responsible for its safe management from "cradle to grave."[3][14] This means you must correctly identify, label, store, and arrange for the disposal of your hazardous waste.[14] Failure to comply can result in significant penalties and, more importantly, endanger people and the environment. Always consult your institution's EHS department, as they will provide guidance that is compliant with federal, state, and local regulations.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tris(2-aminoethyl)amine. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: TRIS(ETHYLMETHYLAMINO)CHLOROSILANE. Retrieved from [Link]
-
CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved from [Link]
-
Croner-i. (n.d.). Amines, aliphatic. Retrieved from [Link]
-
Novachem. (2024). Safety Data Sheet: Tris[2-(dimethylamino)ethyl]amine. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10888709, Tris[2-(methylamino)ethyl]amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. TRIS(2-(METHYLAMINO)ETHYL)AMINE 97 - Safety Data Sheet [chemicalbook.com]
- 2. Tris[2-(methylamino)ethyl]amine | C9H24N4 | CID 10888709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nj.gov [nj.gov]
- 8. bsc.croneri.co.uk [bsc.croneri.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. gelest.com [gelest.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
